Vimirogant

Catalog No.
S546768
CAS No.
1802706-04-2
M.F
C27H35F3N4O3S
M. Wt
552.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vimirogant

CAS Number

1802706-04-2

Product Name

Vimirogant

IUPAC Name

(7S)-N-[(5-ethylsulfonyl-2-pyridinyl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide

Molecular Formula

C27H35F3N4O3S

Molecular Weight

552.7 g/mol

InChI

InChI=1S/C27H35F3N4O3S/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35)/t18?,21?,25-/m0/s1

InChI Key

XUYMIRYNRKXKOR-JUWHTYBZSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Vimirogant; VTP-43742; VTP 43742; VTP43742; AGN-242428; AGN242428; AGN 242428.

Canonical SMILES

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2

Isomeric SMILES

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2

The exact mass of the compound Vimirogant is 552.2382 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant (also known as VTP-43742 hydrochloride) functions as an inverse agonist of the retinoid-associated orphan receptor γt (RORγt) [1] [2] [3]. RORγt is the master transcription factor for the differentiation and function of T helper 17 (Th17) cells [3]. By inhibiting RORγt, this compound suppresses the development of Th17 cells and their production of pro-inflammatory cytokines, particularly IL-17A [1] [3]. This mechanism offers a novel, upstream approach to modulating a pathway critically involved in multiple autoimmune conditions.

The table below summarizes the core quantitative and mechanistic data for this compound:

Property Description / Value
Primary Target RORγt (Nuclear Receptor) [1] [3]
Mechanism Inverse Agonist [1] [2]
Binding Affinity (Ki) 3.5 nM [1]
In Vitro Cellular Potency (IC₅₀) 17 nM (for RORγt reporter assay) [1]
Selectivity >1000-fold selective for RORγt over RORα and RORβ isoforms [1]
Key Cellular Effect Inhibits Th17 cell differentiation and IL-17A secretion (IC₅₀ = 57 nM in mouse splenocytes) without affecting Th1, Th2, or Treg cell pathways [1]
Administration Oral [1]

This mechanism is situated within a broader inflammatory signaling pathway, which can be visualized as follows:

G IL23 IL-23 Signal RORgammat RORγt Transcription Factor IL23->RORgammat Th17 Th17 Cell Differentiation RORgammat->Th17 IL17 IL-17A/F Production Th17->IL17 Inflammation Autoimmune Inflammation IL17->Inflammation This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->RORgammat

This compound inhibits RORγt, a key driver of the pro-inflammatory Th17 pathway.

Experimental Research Applications

In a research context, this compound is used as a tool compound to precisely probe the biology of the RORγt pathway and its role in disease models.

  • Th17 Cell Biology Studies: Researchers use this compound to selectively inhibit RORγt in in vitro T-cell differentiation assays. This helps delineate the specific contributions of Th17 cells and IL-17 to immune responses, separate from other T-helper lineages like Th1 or Th2 [1].
  • Preclinical Disease Modeling: The compound is investigated in animal models of Th17-driven diseases. Its high selectivity allows scientists to test the hypothesis that targeting RORγt can alleviate pathology in conditions like psoriasis, multiple sclerosis, and inflammatory bowel disease without the broader immunosuppression caused by other mechanisms [2] [3].

Development Status and Potential

Despite its promising preclinical profile, this compound's clinical development for autoimmune diseases has been discontinued [4]. It was previously evaluated in clinical trials for plaque psoriasis and multiple sclerosis but is no longer being actively developed for these indications [4]. The compound reached Phase II trials for dry eye disease, a condition also linked to inflammation, before this development pathway was completed [4].

The research around this compound remains significant as it helped validate RORγt as a viable drug target for autoimmune diseases. The search for effective and safe oral RORγt inhibitors continues in the pharmaceutical industry, building on the foundational work with compounds like this compound [2] [3].

Key Takeaways for Researchers

  • This compound is a well-characterized chemical probe with high potency and exceptional selectivity for RORγt, making it a valuable tool for foundational immunology research.
  • Its primary research application lies in mechanistically dissecting the IL-23/Th17/IL-17 axis and evaluating the therapeutic potential of RORγt inhibition in preclinical models.
  • While no longer in clinical development, this compound's profile informs the ongoing pursuit of RORγt antagonists, underscoring the continued interest in this target for novel oral therapies.

References

Vimirogant scientific overview

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant at a Glance

Attribute Details
Drug Type Small molecule [1]
Mechanism of Action RORγt (RAR-related orphan receptor gamma) inverse agonist [1] [2]
Target Nuclear receptor subfamily 1 group F member 3 (another name for RORγt) [3]
Primary Indication (in trials) Plaque Psoriasis, Psoriatic Arthritis [1]
Highest Development Phase Discontinued after Phase II for psoriasis/psoriatic arthritis; Phase II for Dry Eye Syndromes (status unclear) [1] [3]
Originator Organizations Vitae Pharmaceuticals (later acquired by Allergan, which merged into AbbVie) [3]

Scientific Data & Mechanism

This compound was designed as a potent, selective, and orally active inhibitor of the RORγt protein [2]. This protein is a master regulator of the development and function of T-helper 17 (Th17) cells [4]. By acting as an inverse agonist on RORγt, this compound aimed to suppress the differentiation of Th17 cells and the subsequent secretion of key pro-inflammatory cytokines like IL-17A [2], which is a central driver in the pathogenesis of psoriasis [5] [6] [4].

The following diagram illustrates the targeted signaling pathway and the proposed point of intervention for this compound.

Figure 1: Proposed mechanism of this compound. The drug aimed to inhibit the RORγt transcription factor, a key regulator in the IL-23/Th17/IL-17 inflammatory axis central to psoriasis pathogenesis.

Quantitative Profiling Data

The table below consolidates key quantitative data from preclinical studies, which established the foundation for its clinical development.

Assay / Parameter Result Context / Significance
Binding Affinity (Ki) 3.5 nM [2] High affinity for the RORγt target.
In Vitro IC₅₀ 17 nM [2] Potency in a cellular assay.
Selectivity >1000-fold vs. RORα & RORβ [2] Highly selective for RORγt over related isoforms, reducing risk of off-target effects.
Mouse Splenocyte IC₅₀ 57 nM [2] Potency in inhibiting IL-17A secretion from primary mouse cells.
Human PBMC IC₅₀ 18 nM [2] Potency in inhibiting IL-17A secretion from primary human immune cells.

Reported Experimental Models

The search results indicate that the following experimental models were used to evaluate this compound, though specific protocols are not detailed.

  • In Vivo Efficacy: The compound was tested in the MOG³⁵⁻⁵⁵/CFA immunized mouse model of Experimental Autoimmune Encephalomyelitis (EAE). In this model, oral administration of this compound significantly suppressed clinical symptoms, demyelination, and the mRNA expression of multiple inflammatory markers in the spinal cord [2].
  • In Vitro Models: Studies used mouse splenocytes and activated human peripheral blood mononuclear cells (hPBMCs) to assess the drug's effect on Th17 cell differentiation and IL-17A secretion [2].
  • Clinical Trials: Phase I and Phase I/II trials were conducted. One Phase I/II study in plaque psoriasis patients reportedly saw no serious adverse events, with all study subjects completing dosing [1].

Development Status & Future Potential

According to drug databases, this compound's development for autoimmune disorders, multiple sclerosis, plaque psoriasis, and psoriatic arthritis is listed as discontinued [1] [3]. While it was also investigated for Dry Eye Syndromes, its current status for that indication is unclear [1] [3].

The discontinuation underscores the challenges in drug development. However, the scientific approach of targeting the RORγt pathway remains valid and continues to be an area of active research for the treatment of autoimmune diseases like psoriasis [6] [4].

References

Vimirogant discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile Overview

The table below summarizes the core identity and status of Vimirogant.

Attribute Details
Drug Type Small molecule drug [1]
Synonyms AGN-242428, VTP-43742, VTP43742 [1] [2]
CAS Registry 1802706-04-2 (free form); 1802678-42-7 (hydrochloride salt) [3] [4]
Molecular Formula C₂₇H₃₅F₃N₄O₃S [3] [1]
Originator Vitae Pharmaceuticals (later acquired by AbbVie/Allergan) [2]
Highest Phase Discontinued in Phase 2 [1] [2]
Mechanism of Action Potent, selective, and orally active RORγt inverse agonist [4] [3] [1]

Pharmacological & Chemical Data

The following table consolidates the quantitative biological activity and chemical properties of this compound.

Property Details
Biological Activity (Ki) 3.5 nM for RORγt [4] [3]
Biological Activity (IC₅₀) 17 nM for RORγt inhibition [4] [3]
Selectivity >1000-fold selectivity vs. RORα and RORβ isotypes [4] [3]
Cellular Activity (IC₅₀) 57 nM (inhibition of IL-17A from mouse splenocytes); 18 nM (inhibition of IL-17A from hPBMCs) [4] [3]
Purity ≥99.0% (for hydrochloride salt) [4]
Solubility Hydrochloride salt: 100 mg/mL in DMSO, 50 mg/mL in Ethanol [4]
Form Stability The free form is prone to instability; the hydrochloride salt is a stable form with retained biological activity [3]

Mechanism of Action and Signaling Pathway

This compound is a retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonist [4] [3] [1]. RORγt is a master transcription factor for the differentiation of T-helper 17 (Th17) cells and the production of interleukin-17 (IL-17) [5]. The IL-17 pathway is a central driver in several autoimmune diseases.

The diagram below illustrates the signaling pathway targeted by this compound.

G IL23 IL-23 Signal RORgammat_Active RORγt (Active) IL23->RORgammat_Active Activates RORgammat RORγt (Inactive) RORgammat->RORgammat_Active Activation Th17_Diff Th17 Cell Differentiation RORgammat_Active->Th17_Diff IL17 IL-17 Production RORgammat_Active->IL17 Th17_Diff->IL17 Inflammation Autoimmune Inflammation IL17->Inflammation This compound This compound This compound->RORgammat Binds & Stabilizes Inactive Form

This compound inhibits the RORγt pathway to suppress IL-17-driven inflammation.

Clinical Development Timeline

This compound was investigated for several autoimmune conditions. The table below outlines its clinical trial history for different indications.

Indication Highest Phase Status Key Dates/Notes
Plaque Psoriasis Phase 2 Discontinued [1] [2] A Phase 2 trial was listed as started in November 2017 [1].
Psoriatic Arthritis Phase 2 Discontinued [1] [2] A Phase 2 trial was listed as started in August 2015 [1].
Dry Eye Syndromes Phase 2 Discontinued [1] [2] A Phase 2 trial was completed in March 2022 [2].
Multiple Sclerosis - Discontinued [2] Development for this indication was also halted.

Experimental Protocols & Research Notes

Detailed experimental methodologies used in the primary research and clinical trials for this compound are not fully detailed in the available public sources. For complete protocols, it is recommended to consult the original peer-reviewed articles or clinical trial registry reports, which are not fully captured in the current search results.

In-Vivo Evidence: In a mouse experimental autoimmune encephalomyelitis (EAE) model, oral administration of this compound significantly suppressed clinical symptoms, demyelination, and the mRNA expression of multiple inflammatory markers in the spinal cord [3].

Conclusion and Context

This compound was a promising, potent, and selective oral RORγt inhibitor that advanced to Phase 2 clinical trials for several autoimmune diseases. However, its development has been discontinued across all indications [1] [2] [5]. This outcome is part of a broader trend, as the development of RORγt inhibitors has faced challenges, including lack of efficacy or safety concerns in clinical trials, leading to none yet achieving market approval [5].

References

Vimirogant Preclinical Profile Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key quantitative data from preclinical studies on Vimirogant (VTP-43742).

Aspect Details and Quantitative Data
Drug Type & Target Small molecule drug; RORγt (RAR-related orphan receptor gamma) inverse agonist [1] [2].

| Key Molecular Targets | • RORγt: Ki (binding affinity) = 3.5 nM; IC50 (functional inhibition) = 17 nM [2]. • Selectivity: >1000-fold selectivity for RORγt over RORα and RORβ isotypes [2]. | | In Vitro Efficacy | • Human PBMCs: Inhibits IL-17A secretion (IC50 = 18 nM) [2]. • Human Whole Blood: Inhibits IL-17A secretion (IC50 = 192 nM) [2]. • Mouse Splenocytes: Inhibits Th17 cell differentiation and IL-17A secretion (IC50 = 57 nM). No significant effect on Th1, Th2, or Treg cell differentiation at this concentration [2]. | | In Vivo Efficacy | In mouse EAE model, oral administration significantly suppressed clinical symptoms, demyelination, and mRNA expression of inflammatory markers in the spinal cord [2]. | | Clinical Status | Discontinued after Phase 2 trials for plaque psoriasis and psoriatic arthritis [1]. |

Detailed Experimental Protocols

Here is a detailed breakdown of the key experiments cited in the preclinical data.

In Vitro Assays
  • Target Potency and Selectivity: The inhibitory concentration (IC50) of 17 nM for RORγt and the high selectivity over related isotypes were likely determined using competitive binding assays and reporter gene assays in cell lines engineered to express RORγt, RORα, or RORβ [2].
  • Cellular Functional Assays:
    • Human PBMC/Whole Blood Assay: Peripheral blood mononuclear cells (PBMCs) or fresh whole blood from human donors were stimulated (e.g., with anti-CD3/CD28 antibodies or phytohemagglutinin) in the presence of a this compound concentration gradient. After incubation, levels of IL-17A in the supernatant were measured by ELISA to determine the IC50 [2].
    • Mouse Splenocyte Differentiation Assay: Splenocytes isolated from mice were cultured under specific polarizing conditions to drive T-cell differentiation into Th1, Th2, Th17, or Treg lineages. This compound was added to the Th17-polarizing culture. The effect on Th17 differentiation was assessed by flow cytometry (for key transcription factor RORγt and surface markers) and ELISA for IL-17A in the culture medium. Its specificity was confirmed by assessing its minimal impact on other T-helper cell lineages under their respective polarizing conditions [2].
In Vivo Model
  • Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model: This is a standard model for studying Th17-driven autoimmune diseases like multiple sclerosis. Mice were immunized with myelin oligodendrocyte glycoprotein (MOG35-55) peptide in Complete Freund's Adjuvant (CFA) to induce disease. This compound hydrochloride was administered orally at a specified dose and regimen. Mice were monitored for clinical symptoms of paralysis. At the endpoint, spinal cord tissue was collected for histological analysis to score demyelination (e.g., with Luxol Fast Blue stain) and for quantitative PCR (qPCR) to measure mRNA levels of inflammatory markers (e.g., IL-17A, IL-23, TNF-α) [2].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the core mechanistic pathway targeted by this compound and the logical flow of its preclinical validation.

G This compound inhibits RORγt to block Th17-driven inflammation. RORgT RORγt Receptor Th17 Th17 Cell RORgT->Th17  Promotes IL17 IL-17A Secretion Th17->IL17  Produces Autoimmune Autoimmune Pathology IL17->Autoimmune  Drives Preclinical Preclinical Validation Workflow InVitro In Vitro Assays Preclinical->InVitro InVivo In Vivo Model Preclinical->InVivo InVitro->InVivo Informs MOA Mechanism of Action MOA->RORgT

This compound's pathway inhibition and preclinical validation flow.

Research Implications and Context

This compound was investigated as a potential oral therapy for autoimmune diseases by targeting the IL-23/Th-17 axis, which is a crucial pathway in diseases like psoriasis [3] [4]. Its high potency and selectivity made it a promising candidate. However, its development was discontinued after Phase II trials [1]. For researchers, this compound remains a valuable tool for understanding RORγt biology and a reference point for the development of other RORγt-targeting therapies.

References

Vimirogant research and development timeline

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Profile & Preclinical Data

For researchers requiring technical specifications, the table below consolidates key quantitative data from biochemical and cellular assays.

Parameter Value Experimental Context
Ki (Binding Affinity) 3.5 nM [1] Direct binding to RORγt
IC₅₀ (Functional Activity) 17 nM [1] RORγt reporter gene assay
Selectivity >1000-fold vs. RORα and RORβ isotypes [1] Selectivity profiling
Cellular Activity (IL-17A Inhibition) IC₅₀ = 18 nM (hPBMCs) [1] IL-17A secretion from activated human peripheral blood mononuclear cells
Cellular Activity (IL-17A Inhibition) IC₅₀ = 192 nM (Human Whole Blood) [1] IL-17A secretion in human whole blood assay
Cellular Activity (Mouse Th17) IC₅₀ = 57 nM [1] Inhibition of Th17 differentiation and IL-17A secretion from mouse splenocytes

The Role of RORγt in Psoriasis Pathogenesis

Vimirogant targeted the IL-23/Th17 immune axis, which plays a central role in psoriasis pathogenesis [2] [3]. The retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a master transcription factor for the differentiation and function of Th17 cells. These cells produce pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22, which drive keratinocyte proliferation and the sustained inflammation seen in psoriatic plaques [4].

Unlike biologic drugs that target single cytokines (e.g., IL-17 or IL-23 inhibitors), an orally available RORγt antagonist like this compound aimed to suppress the entire Th17 pathway at a transcriptional level, offering a broader mechanism to modulate the disease [4] [3]. The following diagram illustrates this targeted pathway.

G IL23 IL23 RORγt RORγt IL23->RORγt Activates Th17 Naive T Cell (Differentiation to Th17) RORγt->Th17 Drives IL17 IL-17A, IL-17F, IL-22 Th17->IL17 Secretes Keratinocyte Keratinocyte Response (Proliferation, Inflammation) IL17->Keratinocyte Stimulates Psoriasis Psoriatic Plaque Formation Keratinocyte->Psoriasis This compound This compound This compound->RORγt Antagonizes

Figure 1: this compound's mechanism of action as a RORγt antagonist in the IL-23/Th17 pathway. By inhibiting RORγt, it aims to suppress Th17 cell differentiation and the subsequent release of pro-inflammatory cytokines that drive psoriasis.

Experimental & Clinical Trial Protocols

While detailed laboratory manuals are not available in the public domain, the general workflow for key experiments is outlined below.

General Workflow for RORγt Antagonist Experiments The discovery and optimization of RORγt antagonists like this compound and the more recent BI 730357 typically involved a multi-stage process [4], as visualized below.

G Step1 High-Throughput Screening (Reporter Gene Assay, Binding Assay) Step2 Hit Validation & SAR Expansion (Potency, Selectivity, Solubility) Step1->Step2 Step3 Lead Optimization (ADME, PK/PD, In Vivo Efficacy) Step2->Step3 Step4 Candidate Selection (Toxicology, Formulation) Step3->Step4

Figure 2: A generalized drug discovery workflow for RORγt antagonists, from initial screening to candidate selection.

Key Methodologies from the Literature:

  • Primary In Vitro Assay: A RORγt reporter gene assay (RGA) is standard. This assay measures a compound's ability to inhibit RORγt-driven transcription of a luciferase reporter in engineered cells. The output is an IC₅₀ value (concentration for 50% inhibition) [4].
  • Binding Assay: A fluorescence polarization (FP) binding assay can be used to determine the direct binding affinity to the RORγt ligand-binding domain (LBD), yielding a Kᵢ value [4].
  • Cellular Potency: The functional activity is tested in primary immune cells. A common method is measuring the inhibition of IL-17A secretion from activated human peripheral blood mononuclear cells (hPBMCs) or in a human whole blood assay, which provides a more physiologically relevant IC₅₀ [1].
  • In Vivo Efficacy: The standard model is the experimental autoimmune encephalomyelitis (EAE) model in mice, which is a model for multiple sclerosis. For psoriasis, pre-clinical efficacy can be assessed in various imiquimod- or IL-23-induced skin inflammation models [5] [1].

Context in the Competitive Landscape

This compound was part of an early wave of small-molecule RORγt antagonists entering clinical trials [4]. Its discontinuation in 2018 for psoriasis and other autoimmune indications highlights the challenges in developing this drug class. However, research into targeting RORγt remains active, with other candidates like BI 730357 (Boehringer Ingelheim) and JTE-451 advancing into later-stage clinical trials [4].

References

Drug Overview and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identification and mechanistic information available for Vimirogant.

Property Description
Drug Type Small molecule [1]
Mechanism of Action RORγt (RAR-related orphan receptor gamma) inverse agonist [1] [2] [3]
Biological Activity Inhibits Th17 cell differentiation and IL-17A secretion (IC₅₀ = 57 nM in mouse splenocytes) [3]
Selectivity >1000-fold selective for RORγt versus RORα and RORβ isotypes [3]
Molecular Formula C₂₇H₃₅F₃N₄O₃S [1] [3]
CAS Registry Number 1802706-04-2 [1]

This diagram illustrates the role of RORγt in the immune signaling pathway and the point of inhibition by this compound:

G IL23 IL-23 Signal RORγt Transcription Factor RORγt IL23->RORγt Th17 Th17 Cell Differentiation RORγt->Th17 IL17 IL-17 Production Th17->IL17 Inflammation Psoriatic Inflammation IL17->Inflammation This compound This compound (RORγt Inverse Agonist) This compound->RORγt Inhibits

Research and Development Status

This compound was primarily investigated for the treatment of autoimmune diseases, including plaque psoriasis, psoriatic arthritis, and dry eye syndromes [4] [1]. The highest phase of development reached was Phase II [4] [1]. However, according to the databases, development for all indications has been discontinued [4] [1]. This discontinuation is the most likely reason for the lack of detailed human pharmacokinetic data.

References

Vimirogant (AGN-242428 / VTP-43742) Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available for Vimirogant.

Attribute Description
Drug Type Small Molecule [1]
Mechanism of Action RORγt (RAR-related orphan receptor gamma) inverse agonist [1]
Primary Target RORγt (also referred to as RAR-related orphan receptor gamma 2) [1]
Highest Phase of Development Discontinued after Phase 2 [1]
Investigated Indications Plaque Psoriasis, Psoriatic Arthritis, Dry Eye Syndromes [1]
Originator Organization Allergan (now part of AbbVie) [1]

Pharmacodynamics and Mechanism of Action

This compound was designed as a selective inverse agonist of the RORγt receptor [1].

  • Role of RORγt: The RORγt protein is a master transcriptional regulator responsible for the development and function of T-helper 17 (Th17) cells [2] [3].
  • The Th17 Pathway in Psoriasis: In psoriasis, immune system dysregulation activates dendritic cells to produce cytokines like IL-23. IL-23 stabilizes Th17 cells, which subsequently produce pro-inflammatory cytokines, including IL-17 and IL-22. These cytokines act on keratinocytes in the skin, driving the inflammation and excessive cell proliferation characteristic of psoriatic plaques [2] [3].
  • This compound's Action: By acting as an inverse agonist at RORγt, this compound aimed to directly inhibit the differentiation and function of Th17 cells at the transcriptional level. This would, in theory, reduce the production of IL-17 and other downstream inflammatory mediators, interrupting a key pathogenic pathway in psoriasis [1].

The following diagram illustrates this targeted pathway and the proposed site of this compound's action.

G cluster_pathway DC Dendritic Cell IL23 IL-23 DC->IL23 Th17 Th17 Cell IL23->Th17 Stabilization RORgt RORγt (Nuclear Receptor) Th17->RORgt Expresses IL17 IL-17, IL-22 RORgt->IL17 Transcription of Kera Keratinocyte IL17->Kera Inflammation Skin Inflammation & Plaque Formation Kera->Inflammation Vim This compound Vim->RORgt Inhibits Inhibition Inverse Agonism

This compound inhibits RORγt to suppress the Th17 cell pathway in psoriasis.

Quantitative Data from Clinical Trials

Publicly available data from the Phase 2 trial is limited and heavily redacted. The information confirms the trial was a dose-finding study but does not provide specific efficacy metrics [1].

Trial Phase Evaluation Dosing Group Reported Outcome (from source)
Phase 2 Efficacy & Safety Placebo Data redacted [1]
Phase 2 Efficacy & Safety AGN-242428 Higher Dose Data redacted [1]
Phase 1/2 Biomarker (IL-17A) & Safety AGN-242428 "No serious adverse events were reported, and all study subjects completed dosing" [1]
Phase 1 Safety AGN-242428 "No serious adverse events were reported" [1]

Interpretation and Context

  • Mechanistic Context: Targeting RORγt was part of a broader research effort to develop oral therapies for psoriasis that act further upstream in the inflammatory cascade compared to biologic drugs that target individual cytokines like IL-17 or IL-23 [4] [2] [3].
  • Discontinuation Implication: The fact that this compound was discontinued after Phase 2 trials, despite early positive safety signals, strongly suggests that the compound did not demonstrate sufficient efficacy to warrant further development in its pivotal studies [1].

References

Vimirogant clinical trial phases

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Development Overview

The table below summarizes the key clinical development milestones for Vimirogant.

Indication Highest Phase Achieved Status Key Dates/Notes
Plaque Psoriasis Phase 2 Discontinued [1] [2] Phase 2 trial initiated Nov 2017 [1]
Psoriatic Arthritis Phase 2 Discontinued [2] Phase 2 trial initiated Aug 2015 [1]
Dry Eye Syndromes Phase 2 Discontinued [1] [2] Phase 2 trial initiated Mar 2020; completed Mar 2022 [1] [2]
Multiple Sclerosis Discontinued (Phase unspecified) Discontinued [2] Developed for autoimmune disorders [2]

Pharmacological Profile & Key Data

This compound (AGN-242428, VTP-43742) is a potent and selective small molecule inverse agonist of the RORγt (Retinoic Acid Receptor-Related Orphan Receptor Gamma T) nuclear hormone receptor [1] [3] [4]. This target is a master regulator of the differentiation and function of T-helper 17 (Th17) cells and the production of pro-inflammatory cytokines like IL-17A [5] [6].

Quantitative Potency and Selectivity

The following table summarizes key in vitro pharmacological data for this compound:

Assay Parameter Result Experimental Context
RORγt Binding Affinity (Ki) 3.5 nM [3] [7] Radio-ligand binding scintillation proximity assay [4]
RORγt Functional Inhibition (IC₅₀) 17 nM [3] [7] Cell-based assay
Cellular Activity in hPBMCs (IC₅₀) 18 nM [3] [7] Inhibition of IL-17A secretion from activated human peripheral blood mononuclear cells
Selectivity vs. RORα & RORβ >1,000-fold [3] [4] [7] Demonstrates high specificity for the RORγt isoform
Inhibition of hERG 45.4% inhibition at 3 µM [4] Assessed potential for cardiac channel liability
Key Preclinical Experimental Protocols
  • In Vitro IL-17A Inhibition in Human Systems: IL-17A production was measured in activated human peripheral blood mononuclear cells (hPBMCs) and human whole blood stimulated with a combination of IL-1β, IL-6, and IL-23 to drive Th17 differentiation. This compound was added to the culture, and supernatant IL-17A levels were quantified via ELISA to determine the IC₅₀ value [3] [7].
  • In Vivo Efficacy in EAE Model: The Experimental Autoimmune Encephalomyelitis (EAE) mouse model, induced by immunization with MOG₃₅‑₅₅/CFA, was used. This compound was administered orally. Clinical scores for paralysis were assessed daily. At the study endpoint, spinal cords were harvested for histological analysis of demyelination and mRNA quantification of inflammatory markers (e.g., IL-17A, IL-17F, IL-22) [3] [7].

Mechanism of Action and Signaling Pathway

This compound's mechanism involves targeting the IL-23/Th17 axis, a key pathway in psoriasis pathogenesis. The diagram below illustrates this pathway and the site of this compound's action.

G IL23 IL-23 (from Dendritic Cells) IL23R IL-23 Receptor IL23->IL23R Binds JAK_TYK JAK2 / TYK2 Phosphorylation IL23R->JAK_TYK Activates STAT3 STAT3 Phosphorylation & Dimerization JAK_TYK->STAT3 Phosphorylates RORgt RORγt Transcription Factor STAT3->RORgt Up-regulates Th17 Th17 Cell Differentiation RORgt->Th17 Drives IL17 IL-17A/F Production Th17->IL17 Secretes Keratinocyte Keratinocyte Response: Proliferation, Inflammation IL17->Keratinocyte Stimulates This compound This compound (RORγt Inverse Agonist) This compound->RORgt Inhibits

This compound inhibits RORγt, a key transcription factor for Th17 cell differentiation and IL-17 production.

Interpretation of Clinical Development Status

The discontinuation of this compound after Phase 2, despite promising mechanistic and early clinical data, is a common outcome in drug development. This decision can be influenced by several factors:

  • Efficacy: The drug may not have demonstrated a sufficiently superior or clinically meaningful benefit over existing therapies in later-stage, larger trials.
  • Safety: While early trials reported no serious adverse events [1], longer or larger studies may have uncovered a safety or tolerability profile that did not support further development.
  • Strategic Portfolio Decisions: Following the acquisition of Allergan by AbbVie in 2020, the new parent company may have prioritized other assets in its pipeline [2].

References

Mechanism of Action and Development Status

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant was designed as an oral RORγt inverse agonist [1]. RORγt is a master transcription factor for the development and function of Th17 cells, which are central to the pathogenesis of psoriasis by producing inflammatory cytokines like IL-17 [2] [3]. By inhibiting RORγt, this compound aimed to suppress the IL-17 pathway at its source.

Development for plaque psoriasis and psoriatic arthritis has been discontinued, though a Phase II trial for Dry Eye Syndromes was completed in March 2022 [4] [1]. No detailed public clinical results for its efficacy in psoriasis are available.

Experimental Protocols for Psoriasis Clinical Trials

While specific protocols for this compound trials are not public, Phase II trials for moderate-to-severe plaque psoriasis generally follow a standard design:

  • Primary Endpoint: The proportion of patients achieving a 75% improvement from baseline in the Psoriasis Area and Severity Index (PASI 75) at Week 12 or 16 [2] [3].
  • Key Secondary Endpoints:
    • Proportion of patients achieving PASI 90 and PASI 100 (clear or almost clear skin).
    • Score on the Investigator's Global Assessment (IGA).
    • Improvement in Dermatology Life Quality Index (DLQI).
  • Study Design: Randomized, double-blind, placebo-controlled trials. Some studies may include an active comparator arm (e.g., another approved biologic drug).
  • Patient Population: Adults with moderate-to-severe chronic plaque psoriasis, covering a minimum body surface area (BSA), and candidates for systemic therapy or phototherapy.

The Competitive Landscape of Emerging Psoriasis Therapies

Although this compound was discontinued, the field of small-molecule therapies for psoriasis is advancing rapidly. The table below contrasts other key oral and topical agents in development or recently approved, highlighting the competitive environment this compound exited [2] [3].

Drug Name Target Route of Administration Key Development Status (as of 2024)
Deucravacitinib TYK2 Inhibitor Oral Approved
Piclidenoson (CF101) A3 Adenosine Receptor Agonist Oral Phase III
Upadacitinib JAK1 Inhibitor Oral Approved for other indications; investigated for psoriasis
Tapinarof AhR Agonist Topical Approved
Roflumilast PDE4 Inhibitor Topical Approved (for psoriasis in certain regions)

Visualizing the Therapeutic Target of this compound

The following diagram illustrates the intended mechanism of action of this compound within the IL-23/Th17 pathway, a key inflammatory axis in psoriasis.

G This compound inhibits RORγt, a key transcription factor in the Th17 cell pathway. IL23 IL-23 Signal RORgt RORγt Transcription Factor IL23->RORgt Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17A/F Production Th17->IL17 Inflammation Skin Inflammation & Keratinocyte Proliferation IL17->Inflammation This compound This compound (RORγt Inverse Agonist) This compound->RORgt  Inhibits

References

Vimirogant (VTP-43742) Technical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant is a potent, selective, and orally active RORγt inverse agonist developed for researching autoimmune disorders. It targets the nuclear receptor RORγt (RAR-related orphan receptor gamma t), a key transcription factor in the differentiation and function of Th17 cells, which are central to the pathogenesis of autoimmune diseases like psoriasis [1] [2].

Quantitative Data Summary

The table below summarizes key quantitative data for this compound:

Parameter Value Assay/Context
Ki (Binding Affinity) 3.5 nM [2] [3] Radio-ligand RORγ binding scintillation proximity assay [1]
IC₅₀ (Enzymatic) 17 nM [2] [3] Not specified in detail [2]
IC₅₀ (Cellular - Mouse) 57 nM IL-17A secretion from mouse splenocytes [2] [3]
IC₅₀ (Cellular - Human) 18 nM (hPBMCs); 192 nM (human whole blood) [2] [3] IL-17A secretion from activated cells [2] [3]
Selectivity >1000-fold vs. RORα and RORβ isotypes [1] [2] Binding assays against other ROR isoforms [1]
hERG Inhibition 45.4% inhibition at 3 μM [1] Off-target selectivity assessment [1]
Clinical Stage Has been dosed orally in humans in Phase I and Phase II studies [1] For autoimmune diseases [1]
Experimental Protocols & Methodologies

While full experimental protocols from primary literature are not available in the search results, the suppliers and database provide summaries of key methodologies.

1. In Vitro Binding and Cellular Assays

  • Target Potency (Ki/IC₅₀): Determined using a radio-ligand RORγ binding scintillation proximity assay [1].
  • Cellular Potency (IC₅₀):
    • Mouse Splenocytes: Measurement of IL-17A secretion inhibition during Th17 cell differentiation [2] [3].
    • Human Cells (hPBMCs and Whole Blood): Inhibition of IL-17A secretion from activated human peripheral blood mononuclear cells (hPBMCs) and diluted whole blood stimulated with a mitogen [2] [3].
  • Selectivity Profiling: Assessed against a panel of other nuclear receptors and enzymes to establish the >1000-fold selectivity over RORα and RORβ [1] [2].

2. In Vivo Efficacy Model

  • Model: Mouse Experimental Autoimmune Encephalomyelitis (EAE) model, induced by immunization with MOG₃₅‑₅₅/CFA [2] [3].
  • Intervention: this compound was administered orally.
  • Endpoint Analysis:
    • Suppression of clinical symptom scores.
    • Assessment of demyelination in the spinal cord (e.g., via histology).
    • Measurement of mRNA expression of inflammatory markers in the spinal cord (e.g., via qPCR) [2] [3].

Experimental Pathway and Workflow Visualization

The following diagram illustrates the logical workflow of the key experiments used to profile this compound, from initial biochemical screening to in vivo validation.

G Start Drug Discovery Target: RORγt A In Vitro Binding Assay (Scintillation Proximity) Start->A Biochemical Characterization B Cellular Efficacy Assays (hPBMCs, Mouse Splenocytes) A->B Cellular Mechanism C Selectivity & Safety Screening (e.g., hERG, RORα/β) B->C Off-Target Profile D In Vivo Disease Model (Mouse EAE Model) C->D Preclinical Efficacy E Clinical Trial Evaluation (Phase I & II) D->E Human Testing

Experimental workflow for profiling this compound, from target binding to clinical trials.

The diagram below outlines the core mechanistic pathway by which this compound is proposed to exert its therapeutic effect in Th17-driven autoimmune diseases.

References

Vimirogant scientific background

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant at a Glance

Aspect Details
Alternative Names AGN-242428; VTP-43742 [1] [2]
Drug Type Small molecule; New Molecular Entity [1] [2]
Originator/Developer Vitae Pharmaceuticals (later AbbVie/Allergan) [1] [2]
Mechanism of Action RORγt inverse agonist [3] [2]. Selectively inhibits the Retinoic Acid Receptor-Related Orphan Receptor Gamma T (RORγt), a key master transcription factor for the differentiation and function of Th17 cells [3].
Primary Biological Effect Inhibits Th17 cell differentiation and secretion of IL-17A (a pivotal cytokine in autoimmune inflammation), without affecting Th1, Th2, or Treg cell pathways [3].

| Key Quantitative Data (In Vitro) | - Ki (binding affinity) for RORγt: 3.5 nM [3]

  • IC₅₀ for RORγt: 17 nM [3]
  • Selectivity: >1000-fold selective for RORγt over related receptors RORα and RORβ [3]
  • IC₅₀ in hPBMCs: 18 nM (IL-17A secretion) [3] | | Highest Development Phase | Phase II (for Dry Eye Syndromes and Plaque Psoriasis), now Discontinued for autoimmune disorders, multiple sclerosis, and plaque psoriasis [1] [2]. |

Mechanism of Action & Signaling Pathway

This compound's mechanism is to target the root of Th17 cell-driven inflammation. The diagram below illustrates the signaling pathway and the drug's specific site of action.

This compound acts as a RORγt inverse agonist, inhibiting the Th17/IL-17 pathway upstream.

Key Experimental Data & Protocols

The potency and selectivity of this compound were characterized through standard biochemical and cellular assays.

In Vitro Profiling

The data in the table below were primarily generated from experiments using the free form of this compound. Note that the hydrochloride (HCl) salt form was developed to improve the stability of the compound while retaining the same biological activity [3] [4].

Assay / Model Key Measurement Result (IC₅₀ / Ki) Experimental Context / Protocol
Biochemical Assay RORγt Binding Affinity Ki = 3.5 nM [3] Measurement of direct binding to the RORγt protein.
Biochemical Assay RORγt Functional Inhibition IC₅₀ = 17 nM [3] Assay measuring the inhibition of RORγt transcriptional activity.
Cellular Assay (Mouse) Inhibition of Th17 Differentiation IC₅₀ = 57 nM [3] Protocol: Mouse splenocytes were stimulated under Th17-polarizing conditions in the presence of this compound. IL-17A secretion was measured to assess inhibition of Th17 cell differentiation [3].
Cellular Assay (Human) Inhibition of IL-17A Secretion IC₅₀ = 18 nM [3] Protocol: Activated human peripheral blood mononuclear cells (hPBMCs) were treated with this compound, and IL-17A levels in the supernatant were quantified [3].
Cellular Assay (Human) Inhibition in Whole Blood IC₅₀ = 192 nM [3] Protocol: The same IL-17A secretion assay was conducted in a more physiologically relevant human whole blood model, which typically results in a higher IC₅₀ due to protein binding [3].
In Vivo Evidence

The most referenced in vivo model for this compound is the experimental autoimmune encephalomyelitis (EAE) mouse model, which is a standard model for multiple sclerosis [3].

  • Protocol: Mice immunized with MOG₃₅‑₅₅/CFA to induce EAE were treated orally with this compound.
  • Outcome: The treatment significantly suppressed clinical symptoms, demyelination, and the mRNA expression of multiple inflammatory markers in the spinal cord [3].

Clinical Development Status

Despite promising preclinical data, the clinical development of this compound for its primary indications has stopped.

  • Discontinued Indications: The drug's development for plaque psoriasis, other psoriasis, multiple sclerosis, and general autoimmune disorders has been officially discontinued [1] [2].
  • Completed Trials: A Phase II trial for Dry Eye Syndromes (NCT04030962) was completed in March 2022 [1]. There is no public information indicating further development in this or other areas.

Research-Use Only Information

This compound and its hydrochloride salt are currently available from several chemical suppliers (e.g., MedChemExpress, AbMole) "For research use only" and not for human consumption [3] [4]. Researchers can acquire it for in vitro or in vivo non-clinical studies.

References

Mechanism of Action & Pathway Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant works by selectively inhibiting RORγt, a master transcription factor essential for the development and function of pro-inflammatory T-helper 17 (Th17) cells [1]. The following diagram illustrates the signaling pathway and the point of this compound's intervention.

G IL23 IL-23 Cytokine IL23R IL-23 Receptor IL23->IL23R JAK2_TYK2 JAK2 / TYK2 Phosphorylation IL23R->JAK2_TYK2 STATs STAT3/4/5 Phosphorylation & Dimerization JAK2_TYK2->STATs RORgt RORγt Transcription Factor STATs->RORgt Nucleus Nucleus RORgt->Nucleus translocates to Th17_genes IL17A, IL17F, IL22 Gene Transcription Nucleus->Th17_genes Th17_diff Th17 Cell Differentiation Th17_genes->Th17_diff IL17 Secretion of IL-17A, IL-17F Th17_diff->IL17 Keratinocyte Keratinocyte Activation & Psoriatic Inflammation IL17->Keratinocyte This compound This compound (VTP-43742) This compound->RORgt inhibits

This compound inhibits RORγt in the nucleus, blocking Th17 cell differentiation and IL-17 production.

Experimental Evidence & Protocols

The following table outlines the key experimental findings and the methodologies used to obtain them.

Experimental Model Key Findings Reported Methodology
In Vitro (Cellular Assays) IC₅₀ of 18 nM for inhibition of IL-17A secretion from activated human peripheral blood mononuclear cells (hPBMCs). IC₅₀ of 192 nM in human whole blood [2]. Cell Preparation: hPBMCs isolated from healthy donors; human whole blood collected. Stimulation: Cells were activated (specific mitogens not detailed in sources). Treatment & Measurement: this compound applied at varying concentrations. IL-17A secretion measured via ELISA [2].
In Vitro (Th17 Differentiation) IC₅₀ of 57 nM for inhibition of Th17 differentiation in mouse splenocytes, without affecting Th1, Th2, or Treg cell differentiation [2]. Cell Culture: Mouse splenocytes cultured under Th17-polarizing conditions (e.g., TGF-β, IL-6, IL-1β, IL-23). Treatment: this compound added to culture. Analysis: Flow cytometry to quantify CD4+ IL-17A+ Th17 cells and other T-helper subsets [2].
In Vivo (Mouse EAE Model) Oral administration significantly suppressed clinical symptoms, demyelination, and mRNA expression of inflammatory markers in the spinal cord [2]. Disease Induction: Experimental Autoimmune Encephalomyelitis (EAE) induced in mice using MOG₃₅‑₅₅/CFA immunization. Dosing: this compound administered orally at specified doses. Assessment: Clinical scoring for paralysis, histopathology for demyelination in spinal cord, and qPCR for inflammatory markers [2].

Research Status and Context in Psoriasis

This compound represents a novel approach in the therapeutic landscape for psoriasis. While biologics that target extracellular cytokines like IL-17 and IL-23 are well-established, small molecules like this compound offer the advantage of oral administration and intracellular targeting [3] [4] [5].

  • Therapeutic Rationale: The IL-23/Th17 axis is a central pathway in psoriasis pathogenesis [3] [6]. RORγt is a logical target because it sits upstream, controlling the production of multiple inflammatory cytokines, including IL-17A, IL-17F, and IL-22 [1].
  • Current Status: The available data for this compound is primarily from commercial chemical suppliers and pre-clinical research summaries [2] [7]. One review from 2021 listed it among the molecules under investigation for psoriasis, indicating it was in a relatively early stage of development at that time [6]. There is no information in the search results about its status in active clinical trials for psoriasis.

References

Vimirogant binding affinity studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vimirogant

This compound (also known as VTP-43742) acts as an inverse agonist of the Retinoic Acid Receptor-related Orphan Nuclear Receptor γt (RORγt) [1]. This transcription factor is a master regulator of the differentiation and function of T-helper 17 (Th17) cells, which produce pro-inflammatory cytokines like IL-17A [2]. The therapeutic strategy behind this compound was to orally inhibit a target upstream in the IL-23/Th17 signaling pathway, potentially offering a broader effect than biologics that target single cytokines [2]. Its development for psoriasis reached Phase IIa clinical trials but was discontinued in 2018 [2].

Mechanism of Action & Signaling Pathway

The diagram below illustrates the core signaling pathway that this compound targets.

G IL23 IL-23 Signal RORgt RORγt Nuclear Receptor IL23->RORgt Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17A/F, IL-22 Production Th17->IL17 Inflammation Psoriasis Inflammation IL17->Inflammation This compound *this compound* This compound->RORgt Inhibits

This compound inhibits RORγt, suppressing Th17-driven inflammation.

This compound binds to the ligand-binding domain of RORγt, which disrupts its function and is characterized as an inverse agonist [1] [2]. This binding is thought to disturb the conformation of Helix 12 in the receptor, which is critical for its transcriptional activity [2]. The primary cellular outcome is the inhibition of Th17 cell differentiation and a consequent reduction in the production of key cytokines like IL-17A, IL-17F, and IL-22 [3] [4].

Quantitative Binding & Potency Data

The table below summarizes key quantitative data for this compound's activity.

Assay Type Measured Value Experimental Context
Binding Affinity (Ki) 3.5 nM [3] [4] Direct binding to RORγt protein [3] [4].
Functional Potency (IC₅₀) 17 nM [3] [4] RORγt reporter gene assay [3] [4].
Cellular Potency (IC₅₀) 18 nM [3] [4] IL-17A inhibition in human peripheral blood mononuclear cells (hPBMCs) [3] [4].
Cellular Potency (IC₅₀) 57 nM [3] [4] IL-17A inhibition in mouse splenocytes [3] [4].
Cellular Potency (IC₅₀) 192 nM [3] [4] IL-17A inhibition in human whole blood [3] [4].
Selectivity >1,000-fold [3] [1] Selective for RORγt over RORα and RORβ isotypes [3] [1].

Key Experimental Methodologies

The robust data on this compound is derived from a suite of standardized biochemical and cellular assays.

  • Biochemical Binding and Reporter Gene Assays: The binding affinity (Ki) was likely determined using a radio-ligand RORγ binding scintillation proximity assay [1]. The primary functional potency (IC₅₀) was measured in a cellular reporter gene assay (RGA), where a plasmid containing an RORγt-responsive promoter driving a luciferase gene is transfected into cells. Inhibition of luciferase activity by the compound reflects its functional antagonism [2].
  • In Vitro Cellular Assays: To measure functional effects in biologically relevant systems, key experiments included:
    • Inhibition of IL-17A secretion from activated human peripheral blood mononuclear cells (hPBMCs) and mouse splenocytes, demonstrating its effect on primary immune cells [3] [4].
    • Inhibition of IL-17A in human whole blood, a more challenging assay that accounts for protein binding and provides a better translational model for in vivo efficacy [3] [4].
    • Selectivity profiling against related nuclear receptors (RORα, RORβ) and a broad panel of other enzymes and receptors to confirm its targeted action [3] [1].
  • Structural Biology: The 3D interaction between this compound and its target was elucidated using X-ray crystallography. The co-crystal structure of this compound bound to the RORγt ligand-binding domain has been deposited in the Protein Data Bank under the accession code 5NTW [1]. This structure is critical for understanding the binding mode and for structure-based drug design.
  • In Vivo Pharmacology: The efficacy of this compound was demonstrated in a mouse experimental autoimmune encephalitis (EAE) model. Oral administration significantly suppressed clinical symptoms, demyelination, and the expression of inflammatory markers in the spinal cord [3] [4].

Status in Clinical Development

This compound was developed by Vitae Pharmaceuticals (later acquired by Allergan/AbbVie) [1] [2]. It successfully entered Phase IIa clinical trials for psoriasis. However, its clinical development was discontinued in 2018 [2]. This highlights the attrition common in drug development, where promising pre-clinical compounds may not advance due to various factors such as efficacy, safety, or strategic portfolio decisions.

References

Vimirogant (VTP-43742) In Vitro Efficacy Profile

Author: Smolecule Technical Support Team. Date: February 2026

Assay / Model Target / Effect Result (IC₅₀ / Kᵢ) Key Findings / Context
RORγt Binding & Inhibition [1] RORγt Inverse Agonism IC₅₀ = 17 nM Potent and direct inhibition of the RORγt receptor.
RORγt Binding [1] RORγt Binding Affinity Kᵢ = 3.5 nM High binding affinity for the RORγt ligand-binding domain.
Selectivity Profile [1] RORα & RORβ >1000-fold selectivity Highly selective for RORγt over related nuclear receptors RORα and RORβ.
Cellular Efficacy (Mouse) [1] Th17 Differentiation & IL-17A Secretion IC₅₀ = 57 nM Inhibited Th17 cell differentiation and IL-17A production in mouse splenocytes.
Cellular Efficacy (Human) [1] IL-17A Secretion from hPBMCs IC₅₀ = 18 nM Effectively suppressed IL-17A release from activated human peripheral blood mononuclear cells.
Cellular Efficacy (Human) [1] IL-17A Secretion in Whole Blood IC₅₀ = 192 nM Retained activity in a more complex biological system (human whole blood).

Mechanism of Action and Experimental Context

Vimirogant is a potent, selective, and orally active RORγt inverse agonist [1] [2]. RORγt is the master transcription factor for the development and function of Th17 cells. By targeting RORγt, this compound acts upstream in the IL-23/Th17 axis, potentially offering a broader suppressive effect on Th17-driven pathology compared to biologics that target single cytokines like IL-17 or IL-23 [2].

The experimental data shows that this compound not only binds tightly to RORγt but also effectively translates this binding into a functional effect, significantly reducing the secretion of the key pro-inflammatory cytokine IL-17A in both human and mouse cellular models [1]. Its high selectivity is a crucial feature, suggesting a lower potential for off-target effects.

G Immune Signal Immune Signal Th17 Cell Differentiation Th17 Cell Differentiation IL-17 Production IL-17 Production Th17 Cell Differentiation->IL-17 Production IL-17A IL-17A IL-17 Production->IL-17A IL-23 IL-23 RORγt RORγt IL-23->RORγt  Activates RORγt->Th17 Cell Differentiation Psoriatic Inflammation Psoriatic Inflammation IL-17A->Psoriatic Inflammation This compound This compound This compound->RORγt  Inhibits

This compound inhibits RORγt, a key transcription factor in the Th17 cell pathway that leads to IL-17 production and psoriatic inflammation.

Important Note on Data and Development Status

The most specific quantitative data is sourced from a commercial chemical supplier's website (MedChemExpress) [1]. While this data is consistent with the compound's known profile from a primary research publication [2], you should ideally verify these values through original peer-reviewed literature for critical research purposes.

Furthermore, the clinical development of this compound for plaque psoriasis was discontinued in 2018 after Phase IIa trials [2]. This status means:

  • Limited New Data: It is unlikely that new, extensive technical guides or whitepapers on this specific compound are being produced.
  • Research Context: The available data is still valuable for understanding the pharmacology of RORγt inhibition and for benchmarking purposes in drug discovery.

References

Vimirogant (VTP-43742) Drug Profile

Author: Smolecule Technical Support Team. Date: February 2026

Attribute Details
Drug Type Small Molecule [1]
Mechanism of Action RORγt Inverse Agonist [1] [2] [3]
Molecular Target RAR-related orphan receptor gamma t (RORγt) [1] [2]
Therapeutic Axis IL-23/Th17 pathway [2] [3]
Highest Phase Reached Phase 2 [1] [2]
Development Status Discontinued (as of 2018) [1] [2]
Indications Studied Plaque Psoriasis, Psoriatic Arthritis, Dry Eye Syndromes [1]

Mechanism of Action and Preclinical Context

Vimirogant was designed to orally target the IL-23/Th17 axis, a key pathway in autoimmune diseases like psoriasis. Unlike biologic drugs that inhibit specific cytokines like IL-17 or IL-23, this compound acts upstream by inhibiting RORγt, the master transcription factor for the differentiation and function of pro-inflammatory Th17 cells [2] [3]. This mechanism offered the potential for a broader regulation of Th17-driven pathology.

The following diagram illustrates the targeted signaling pathway and the strategic point of this compound's intervention.

G IL23 IL-23 Signal RORgt RORγt Transcription Factor IL23->RORgt Th17_Diff Th17 Cell Differentiation RORgt->Th17_Diff IL17_Production Production of IL-17, IL-17F, IL-22 Th17_Diff->IL17_Production Keratinocyte_Act Keratinocyte Activation & Inflammation IL17_Production->Keratinocyte_Act Psoriasis_Path Plaque Psoriasis Pathogenesis Keratinocyte_Act->Psoriasis_Path This compound This compound (VTP-43742) This compound->RORgt  Inhibits

> this compound inhibits the RORγt transcription factor, acting upstream in the IL-23/Th17 pathway to suppress the production of multiple pro-inflammatory cytokines.

While detailed protocols for this compound are unavailable, research into similar RORγt antagonists typically involves in vitro and in vivo models [2] [3]:

  • In vitro assessments include Reporter Gene Assays (RGA) to measure RORγt inhibition, human whole blood assays to quantify IL-17 suppression, and tests for drug-like properties.
  • In vivo models commonly use murine models of autoimmune disease, such as experimental autoimmune encephalitis (EAE) or imiquimod-induced psoriasis, to evaluate the compound's ability to reduce disease pathology.

References

Vimirogant research updates 2025

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant Status Update (2025)

The table below summarizes the key details about this compound based on the available information.

Attribute Details
Latest Status Discontinued (as of November 2025) [1]
Highest Phase Reached Phase 2 [1]
Drug Type Small molecule [1]
Target & Mechanism RORγt inverse agonist [1] [2]. Selectively inhibits the Retinoic Acid Receptor-Related Orphan Receptor Gamma T (RORγt), a master regulator of Th17 cell differentiation and IL-17 production [2].
2025 Clinical Trial Update A Phase 2 study for Dry Eye Disease was re-classified as a Phase 1/2 trial and marked as completed in May 2025 [3].
Previous Indications Studied Plaque Psoriasis, Psoriatic Arthritis, Dry Eye Syndromes [1]

This compound Mechanism of Action

This compound was designed as a potent and selective oral inhibitor of RORγt, a key transcription factor in the pathogenesis of several autoimmune diseases [2]. The diagram below illustrates its intended mechanism of action.

G Immune Signal\n(e.g., IL-23) Immune Signal (e.g., IL-23) RORγt Receptor RORγt Receptor Immune Signal\n(e.g., IL-23)->RORγt Receptor  Activates Th17 Cell\nDifferentiation Th17 Cell Differentiation RORγt Receptor->Th17 Cell\nDifferentiation  Promotes Pro-inflammatory\nCytokines (IL-17A, etc.) Pro-inflammatory Cytokines (IL-17A, etc.) Th17 Cell\nDifferentiation->Pro-inflammatory\nCytokines (IL-17A, etc.)  Produces Autoimmune\nInflammation Autoimmune Inflammation Pro-inflammatory\nCytokines (IL-17A, etc.)->Autoimmune\nInflammation  Drives This compound This compound This compound->RORγt Receptor  Inhibits

Key Pharmacological Profile

Preclinical data characterized this compound as a highly selective RORγt inhibitor [2]:

  • Potency: Demonstrated a Ki (inhibition constant) of 3.5 nM and an IC50 (half-maximal inhibitory concentration) of 17 nM against RORγt.
  • Selectivity: Showed over 1,000-fold selectivity for RORγt versus the related RORα and RORβ isotypes.
  • Cellular Activity: Inhibited Th17 cell differentiation and IL-17A secretion from mouse splenocytes (IC50 = 57 nM) and from activated human peripheral blood mononuclear cells (hPBMCs, IC50 = 18 nM), without affecting Th1, Th2, or Treg cell pathways.

Research Implications and Alternatives

The discontinuation of this compound highlights the challenges in developing targeted immunotherapies. However, RORγt remains a validated target for autoimmune conditions [4] [5]. Your research may benefit from:

  • Monitoring Competitor Pipelines: Other organizations may have RORγt modulator programs in earlier stages of development.
  • Exploring Alternative Mechanisms: The broader landscape of oral small molecules for psoriasis includes inhibitors targeting JAK/STAT, TYK2, PDE4, and IL-23 pathways, which offer different risk-benefit profiles [6] [7] [8].

References

Vimirogant (AGN-242428 / VTP-43742) Overview

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant was an investigational oral small-molecule drug explored for treating autoimmune diseases. The table below summarizes its core profile:

Attribute Description
Originator/Developer Vitae Pharmaceuticals; AbbVie; Allergan [1]
Molecular Class Small molecule [1]
Mechanism of Action RORγ (Retinoic acid receptor-related Orphan Receptor Gamma) inhibitor [2] [3] [4]
Therapeutic Area Autoimmune disorders [1] [3]
Highest Development Phase Phase II (for dry eye disease) [1]
Status in Psoriasis & Other Autoimmune Indications Discontinued (for plaque psoriasis, multiple sclerosis) [1]

Chemical and Pharmacological Profile

The following table outlines the known chemical and basic biological properties of this compound. Please note that this information is primarily sourced from chemical vendor catalogs for research purposes [3] [4].

Property Detail
CAS Number 1802706-04-2 [3] [4]
Molecular Formula C₂₇H₃₅F₃N₄O₃S [3] [4]
Molecular Weight 552.65 g/mol [3] [4]
Biological Activity RORγ inhibitor (Kᵢ <100 nM) [3] [4]
Storage (Powder) -20°C for 3 years [4]
Solubility Soluble in DMSO to 10 mM [3]

Experimental Protocol: In Vitro RORγ Inhibition Assay

While detailed proprietary protocols from the developers are not available, the general principles for investigating a RORγ inhibitor like this compound are outlined below.

  • 1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of this compound against the RORγ receptor in a cell-free or cellular context.
  • 2. Materials:
    • Recombinant Protein: Purified RORγ ligand-binding domain (LBD).
    • Test Compound: this compound.
    • Ligand: Radiolabeled or fluorescent-labeled natural ligand (e.g., cholesterol sulfate) or a reference co-activator peptide.
    • Buffer: Assay buffer suitable for protein-ligand binding.
    • Equipment: Microplate reader for fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
  • 3. Methodology:
    • Assay Principle: A competitive binding assay is performed. The ability of this compound to displace a known fluorescent tracer from the RORγ LBD is measured, typically using a TR-FRET or FP readout. This signal change is used to calculate the degree of inhibition [2].
    • Procedure:
      • Prepare a dilution series of this compound in DMSO, then dilute further in assay buffer.
      • In a microplate, mix the RORγ protein, the tracer molecule, and each concentration of this compound.
      • Incubate the plate in the dark to allow binding equilibrium.
      • Measure the TR-FRET or FP signal.
      • Include controls: wells with no inhibitor (100% activity) and wells with a non-labeled competitor (0% activity).
  • 4. Data Analysis:
    • Plot the measured signal (or % inhibition) against the logarithm of the this compound concentration.
    • Fit the data to a four-parameter logistic model to calculate the IC₅₀ value.
    • The Kᵢ value (<100 nM, as reported) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, accounting for tracer and protein concentrations [3] [4].

RORγt's Role in Psoriasis Pathogenesis and this compound's Action

The diagram below illustrates the theoretical mechanism of action for this compound within the IL-23/Th17 immune pathway, which is central to psoriasis.

G IL23 IL-23 NaiveTcell Naive T-cell IL23->NaiveTcell Stimulates Differentiation Th17 Th17 Cell NaiveTcell->Th17 RORgammat RORγt Transcription Factor Th17->RORgammat Expresses IL17 IL-17, IL-22 Pro-inflammatory Cytokines RORgammat->IL17 Drives Production This compound This compound This compound->RORgammat Inhibits Keratinocyte Keratinocyte IL17->Keratinocyte Pathology Psoriasis Pathology (Cell proliferation, Inflammation) Keratinocyte->Pathology

This diagram shows how this compound was designed to target a key step in the inflammatory cascade of psoriasis. By inhibiting RORγt, it aimed to reduce the production of pro-inflammatory cytokines like IL-17 [2].

Experimental Protocol: In Vivo Efficacy Assessment

Preclinical in vivo studies in animal models are essential for evaluating a drug's efficacy. The general approach for a psoriasis drug like this compound would be:

  • 1. Animal Model: The imiquimod (IMQ)-induced psoriasis-like mouse model is a standard pre-clinical model.
  • 2. Dosing Regimen:
    • Mice are divided into groups: vehicle control, positive control, and several this compound treatment groups at different doses.
    • This compound is administered orally, once or twice daily.
    • Psoriasis-like inflammation is induced on the skin by daily application of IMQ cream.
  • 3. Efficacy Endpoints:
    • Clinical Scoring: Skin inflammation is graded daily for erythema, scaling, and thickness.
    • Histological Analysis: Skin samples are analyzed for epidermal thickness (acanthosis), immune cell infiltration, and other psoriasiform features.
    • Molecular Analysis: Levels of key cytokines (IL-17A, IL-22, IL-23) in skin or serum are measured.
  • 4. Data Analysis: Compare the mean clinical and histological scores, as well as cytokine levels, between the treatment and control groups using statistical tests to demonstrate a dose-dependent reduction in inflammation.

Important Notes on Information Gaps

The information presented has limitations. The experimental protocols above are reconstructions of standard practices in the field, as specific details from this compound's development program are not available in the public search results provided. Key information such as detailed pharmacokinetic data, specific results from clinical trials, and the precise reasons for its discontinuation in autoimmune indications are also not present in these sources.

References

Vimirogant (VTP-43742) Research Application Note

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Profile & Key Specifications Vimirogant is a potent, selective, and orally active small-molecule antagonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt) [1]. It was investigated for the treatment of autoimmune disorders like psoriasis and multiple sclerosis by targeting the IL-17 pathway [2] [1].

The table below summarizes quantitative data for this compound (hydrochloride salt) relevant for in vitro and in vivo experimental design:

Parameter Value / Description Context / Assay
CAS Number 1802678-42-7 This compound hydrochloride [1]
Molecular Formula C27H35F3N4O3S.xHCl This compound hydrochloride [1]
Purity 98.39% Available from commercial suppliers for research [1]
Mechanism of Action RORγt antagonist (Immunosuppressant) [2]
RORγt Inhibition (Ki) 3.5 nM Binding affinity [1]
RORγt Inhibition (IC₅₀) 17 nM Functional activity [1]
Selectivity >1000-fold vs. RORα and RORβ isotypes [1]
IL-17A Inhibition (IC₅₀) 18 nM Activated human Peripheral Blood Mononuclear Cells (hPBMCs) [1]
IL-17A Inhibition (IC₅₀) 192 nM Human whole blood assay [1]
Th17 Differentiation (IC₅₀) 57 nM Mouse splenocytes [1]
Highest Development Phase Phase II (Discontinued) For plaque psoriasis, multiple sclerosis, and autoimmune disorders [2]

2. Detailed Experimental Protocols

2.1. In Vitro Protocol: Inhibition of IL-17A in hPBMCs This protocol measures the potency of this compound in inhibiting IL-17A secretion from activated human immune cells [1].

  • Primary Cells: Human Peripheral Blood Mononuclear Cells (hPBMCs).
  • Stimulation: Activate cells using a T-cell stimulant (e.g., anti-CD3/CD28 antibodies or Phorbol myristate acetate (PMA) / Ionomycin).
  • Compound Treatment:
    • Prepare a serial dilution of this compound hydrochloride in DMSO. The final DMSO concentration in the cell culture should typically be ≤0.1%.
    • Add the compound to cells prior to or concurrently with stimulation.
  • Incubation: Culture cells for 48-72 hours in a standard CO₂ incubator at 37°C.
  • Data Collection: Harvest cell culture supernatant. Quantify IL-17A levels using a validated ELISA kit.
  • Data Analysis: Calculate the percentage inhibition relative to stimulated, untreated controls and determine the IC₅₀ value using non-linear regression (e.g., four-parameter logistic curve).

2.2. In Vivo Protocol: Efficacy in Mouse EAE Model The Experimental Autoimmune Encephalomyelitis (EAE) model in mice is a standard for researching autoimmune conditions like multiple sclerosis [1].

  • Animals: C57BL/6 mice (or a relevant strain for the EAE model).
  • Induction: Immunize mice with myelin oligodendrocyte glycoprotein peptide 35-55 (MOG₃₅₋₅₅) emulsified in Complete Freund's Adjuvant (CFA). Administer pertussis toxin intravenously on the day of immunization and 48 hours later.
  • Dosing Regimen:
    • Compound: this compound hydrochloride.
    • Formulation: Prepare a stable suspension or solution suitable for oral gavage. One referenced method uses 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1].
    • Dosage: The exact efficacious dose in published studies is not specified in the available results, but dosing is performed orally (p.o.) [1].
    • Schedule: Administer daily, typically starting from the day of immunization or at the onset of clinical symptoms.
  • Monitoring:
    • Clinical Scoring: Monitor and record daily clinical scores based on ascending paralysis (e.g., 0: no symptoms, 1: limp tail, 5: moribund or death).
    • Endpoint Analysis: At the end of the study, assess spinal cords for demyelination and inflammatory marker expression (e.g., via mRNA analysis) [1].

The following diagram illustrates the core mechanism of action and the experimental workflow in the EAE model:

G cluster_pathway This compound Mechanism of Action (RORγt Inhibition) cluster_protocol In Vivo EAE Model Workflow Node1 RORγt Nuclear Receptor Node2 Th17 Cell Differentiation Node1->Node2 Activates Node3 IL-17A Cytokine Production Node2->Node3 Leads to Node4 Psoriasis, Multiple Sclerosis (Autoimmune Pathology) Node3->Node4 Drives Inhibitor This compound Inhibitor->Node1 Antagonizes (Ki = 3.5 nM) Start MOG35-55/CFA Immunization Dose Daily Oral Gavage (this compound or Vehicle) Start->Dose Monitor Daily Clinical Scoring Dose->Monitor Analyze Endpoint Analysis: Spinal Cord Demyelination & mRNA Expression Monitor->Analyze

3. Critical Considerations for Researchers

  • Formulation & Solubility: this compound hydrochloride has good solubility in DMSO (up to 125 mg/mL) and ethanol (50 mg/mL). For in vivo studies, the formulation must be optimized for oral bioavailability. The provided formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) is a starting point, but stability and tolerability should be verified [1].
  • Species Translation: Be aware of potential differences in potency and metabolism between species. The IC₅₀ in mouse splenocytes (57 nM) differs from that in hPBMCs (18 nM), which should be factored into dose selection for animal studies [1].
  • Specificity of Effect: Data confirms that this compound inhibits Th17 differentiation without affecting Th1, Th2, or Treg cell lineages, which is crucial for its targeted mechanism. This specificity should be confirmed in your experimental system [1].
  • Development Status: As clinical development was discontinued, no human dosing guidelines are available. All information is strictly for preclinical research purposes [2].

References

Vimirogant (VTP-43742) Hydrochloride: Research Overview

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant hydrochloride is a potent, selective, and orally active retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist [1] [2]. It inhibits the differentiation of T-helper 17 (Th17) cells and the production of the pro-inflammatory cytokine IL-17A, which plays a key role in autoimmune diseases [1]. It has been investigated for the treatment of conditions like psoriasis and multiple sclerosis [1] [2] [3].

Physicochemical Properties & Handling

The table below summarizes key data for this compound hydrochloride, primarily sourced from commercial chemical suppliers [1] [3] [4].

Table 1: Physicochemical Properties of this compound Hydrochloride

Property Details
CAS Number 1802678-42-7 (hydrochloride salt) [1]
Molecular Formula C₂₇H₃₅F₃N₄O₃S • xHCl [1] [4]
Molecular Weight 552.65 (freebase) [3]
Purity >98% [1] [3]
Appearance Light yellow to yellow solid [1]

| Solubility | DMSO: ~10 mM or 125 mg/mL (may require ultrasonication) [1] [3]. Ethanol: ~50 mg/mL (may require ultrasonication) [1]. | | Storage | Powder: -20°C (desiccated) [1] [3]. Solution: -80°C for long-term (6 months); -20°C for short-term (1 month). Solutions are hygroscopic [1]. | | Handling & Safety | Harmful if swallowed. Very toxic to aquatic life. Use appropriate personal protective equipment (PPE) and avoid inhalation and skin contact [4]. |

Experimental Protocols

The following protocols are adapted from general research procedures and the limited specific data available for this compound.

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the dissolution of the compound for in vitro assays.

  • Materials: this compound hydrochloride powder, anhydrous DMSO (e.g., cell culture grade), sterile phosphate-buffered saline (PBS) or culture medium, microcentrifuge tubes, pipettes, and a sonicator (e.g., bath sonicator).
  • Procedure:
    • Primary Stock Solution (e.g., 10 mM): Allow the vial to warm to room temperature in a desiccator to prevent moisture absorption. Accurately weigh 5.53 mg of this compound hydrochloride powder into a microcentrifuge tube. Add 1 mL of anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously for 1-2 minutes.
    • Sonication: Sonicate the solution for 5-10 minutes to ensure complete dissolution and homogeneity. A clear, yellow solution should be obtained.
    • Aliquoting: To avoid freeze-thaw cycles, immediately aliquot the primary stock into single-use volumes (e.g., 10-50 µL) and store at -80°C.
    • Working Solution: Thaw an aliquot on ice. Dilute the primary stock in pre-warmed sterile PBS or cell culture medium to the desired final concentration (e.g., in the nanomolar range for cell assays). Prepare working solutions fresh for each experiment.

The workflow for this process is outlined below.

start This compound HCl Powder (Store at -20°C) step1 Weigh 5.53 mg powder start->step1 step2 Add 1 mL anhydrous DMSO step1->step2 step3 Vortex 1-2 minutes step2->step3 step4 Sonicate 5-10 minutes step3->step4 step5 Aliquot into single-use vials step4->step5 step6 Store Primary Stock at -80°C step5->step6 step7 Thaw aliquot on ice step6->step7 step8 Dilute in PBS or medium step7->step8 step9 Use fresh Working Solution step8->step9

Protocol 2: In Vivo Dosing Formulation for Oral Administration

This protocol is based on a formulation used in a pre-clinical mouse model of EAE (Experimental Autoimmune Encephalomyelitis) [1].

  • Materials: this compound hydrochloride powder, 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline, mortar and pestle or tube rotator, vortex mixer.
  • Procedure:
    • Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Ensure it is well-mixed and clear.
    • Calculate the required amount of this compound hydrochloride to achieve the target dose (e.g., 6.25 mg/mL for a 50 mg/kg dose in a mouse, assuming 0.2 mL/20g mouse).
    • Add the calculated mass of the compound to the appropriate volume of vehicle.
    • Mix the suspension thoroughly. This may require continuous stirring or vortexing for an extended period. The protocol indicates a clear solution can be achieved at this concentration [1].
    • Administer the formulation to animals immediately after preparation via oral gavage.

Table 2: Example Formulations for Pre-clinical Research

Application Formulation Composition Final Compound Concentration Administration Route & Notes

| In Vivo (Mouse EAE Model) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [1] | 6.25 mg/mL | Oral (P.O.) Reported to form a clear solution at this concentration. | | Alternative In Vivo | 10% DMSO, 90% Corn Oil [1] | 6.25 mg/mL | Oral (P.O.) Suitable for longer dosing periods (> half a month). | | In Vitro / Cell-Based | Diluted in DMSO, then in cell culture medium [1] | Varies (e.g., IC₅₀ = 17-192 nM) [1] | N/A Final DMSO concentration in assays should typically be ≤0.1%. |

Critical Considerations for Researchers

  • Solubility Verification: Always visually inspect your stock and working solutions. Precipitation can occur, especially upon dilution into aqueous buffers. If precipitation is observed, consider further optimization of the solvent system.
  • Stability: The compound is sensitive to moisture. Always store the powder and solutions under the recommended conditions and minimize the number of freeze-thaw cycles for stock solutions.
  • Bioanalytical Method Development: For pharmacokinetic studies, you will need to develop and validate a sensitive method, likely using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify this compound in biological matrices like plasma or tissue homogenates.

References

Generic Workflow for ELISA Development

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below outlines the key stages in developing and executing a sandwich ELISA, a standard method for quantifying specific antigens in a sample.

G Plate_Coating 1. Plate Coating Blocking 2. Blocking Plate_Coating->Blocking Wash_Step Wash Step Plate_Coating->Wash_Step After each step Sample_Incubation 3. Sample Incubation Blocking->Sample_Incubation Detection_Ab 4. Detection Antibody Sample_Incubation->Detection_Ab Enzyme_Conjugate 5. Enzyme-Labeled Secondary Antibody Detection_Ab->Enzyme_Conjugate Incubation Incubation Detection_Ab->Incubation Substrate 6. Substrate Addition Enzyme_Conjugate->Substrate Readout 7. Signal Readout Substrate->Readout Data_Analysis 8. Data Analysis Readout->Data_Analysis Wash_Step->Blocking Incubation->Enzyme_Conjugate

Detailed ELISA Protocol

This protocol provides detailed steps for a sandwich ELISA, adapted from general guidelines [1] [2]. All reagents should be prepared and diluted according to manufacturer specifications.

Materials & Reagents

  • Solid Phase: 96-well microplate (e.g., Nunc MaxiSorp) [3].
  • Coating Buffer: Phosphate-buffered saline (PBS) or carbonate-bicarbonate buffer.
  • Capture Antibody: Antibody specific to the target analyte.
  • Blocking Buffer: PBS with 1-5% Bovine Serum Albumin (BSA) or a similar protein [1].
  • Washing Buffer: PBS with a non-ionic detergent (e.g., 0.05% Tween-20).
  • Samples and Standards: Diluted in an appropriate sample buffer.
  • Detection Antibody: A second specific antibody that binds a different epitope on the target.
  • Enzyme-Labeled Secondary Antibody: e.g., Horseradish Peroxidase (HRP)-conjugated antibody.
  • Substrate Solution: e.g., TMB (3,3',5,5'-Tetramethylbenzidine) for HRP [2].
  • Stop Solution: e.g., 1M or 2M Acid (Sulfuric or Phosphoric).

Step-by-Step Procedure [1] [3] [2]

  • Coating: Dilute the capture antibody in a suitable coating buffer to an optimal concentration (e.g., 2-10 µg/mL). Add 100 µL per well to the 96-well plate. Seal the plate and incubate overnight at 4°C.
  • Washing: Aspirate the coating solution. Wash the plate with at least 300 µL of washing buffer per well for 3 times. Each wash cycle should last about 1-2 minutes. Blot the plate on absorbent paper to remove residual liquid.
  • Blocking: Add 200 µL of blocking buffer to each well. Incubate the plate at 37°C for 1 to 2 hours to cover any remaining protein-binding sites.
  • Washing: Repeat the washing process as in Step 2.
  • Sample and Standard Incubation: Add 100 µL of diluted standards, controls, or samples to the assigned wells. Seal the plate and incubate at 37°C for 90 minutes to allow the antigen to bind to the capture antibody.
  • Washing: Repeat the washing process as in Step 2.
  • Detection Antibody Incubation: Add 100 µL of the diluted detection antibody to each well. Incubate at 37°C for 1-2 hours.
  • Washing: Repeat the washing process as in Step 2.
  • Enzyme-Labeled Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate at 37°C for 1 hour.
  • Washing: Repeat the washing process as in Step 2.
  • Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well. Incubate the plate at 37°C in the dark for 10-30 minutes, monitoring for color development.
  • Stop the Reaction: Add 50 µL of stop solution to each well. The blue color will turn yellow if TMB is used and sulfuric acid is the stop solution.
  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 5-30 minutes after stopping the reaction [2].

Key Assay Validation Parameters

For a bioanalytical method to be used in drug development, it must be rigorously validated. The table below summarizes the core parameters and typical acceptance criteria to be established [3].

Validation Parameter Description Typical Target (Example)
Accuracy & Precision Measure of closeness (accuracy) and reproducibility (precision) of test results to true value. Intra-assay CV: ~7%; Inter-assay CV: <20% [3].
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision. Signal must be distinguishable from blank and meet precision/accuracy criteria [3].
Upper Limit of Quantification (ULOQ) The highest concentration that can be measured within the linear range. Defined by the standard curve's highest point with acceptable accuracy [3].
Detection Range The range between LLOQ and ULOQ. Established via serial dilution of the standard [3].
Specificity/Selectivity Ability to measure the analyte accurately in the presence of other components (e.g., matrix, metabolites). No significant cross-reactivity with related proteins [3].
Dilutional Linearity Accuracy of the measurement when a sample is diluted into the assay's quantifiable range. Serial dilution should result in a proportional signal decrease [3].

Critical Considerations for Vimirogant-Specific Development

Developing a specific assay for this compound would require addressing these key areas:

  • Reagent Sourcing: The core of the assay requires high-quality, well-characterized antibodies (capture and detection) specifically binding this compound. These are often developed in-house or through specialized antibody vendors.
  • Assay Format: The sandwich ELISA format is suitable for large molecules (like proteins). If this compound is a small molecule, alternative techniques like competitive ELISA or LC-MS/MS would be more appropriate and require a different protocol.
  • Matrix Effects: The assay must be validated in the specific biological matrix (e.g., human plasma, serum) that will be used for patient samples, as matrix components can interfere with the assay signal.

References

Vimirogant research methodology

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant Application Notes

This compound was developed as an oral therapeutic targeting the IL-23/Th17 axis by inhibiting the RORγt transcription factor [1] [2]. This mechanism offered a potential alternative to biologic therapies by broadly affecting Th17 cell differentiation and the production of associated cytokines like IL-17A [3] [2].

  • Mechanism of Action: As an inverse agonist of RORγt, this compound suppresses the receptor's constitutive activity, thereby inhibiting the differentiation and function of Th17 cells and reducing the production of pro-inflammatory cytokines (e.g., IL-17A, IL-17F, IL-22) [1] [3] [2].
  • Key Characteristics: The free form of this compound is noted to be prone to instability. Researchers have used a stable salt form (this compound hydrochloride) which retains the same biological activity [3].

The diagram below illustrates the core mechanism of this compound within the IL-23/Th17 pathway.

G IL23 IL-23 Signal RORgt RORγt Transcription Factor IL23->RORgt Th17 Th17 Cell Differentiation RORgt->Th17 Cytokines Production of IL-17A, IL-17F, IL-22 Th17->Cytokines Inflammation Psoriasis Inflammation Cytokines->Inflammation Vim This compound (RORγt Inverse Agonist) Vim->RORgt  Inhibits

Quantitative Profile of this compound

The table below summarizes key quantitative data from publicly available studies.

Parameter Value Assay System/Notes
Binding Affinity (Ki) 3.5 nM [3] RORγt binding assay
In Vitro Potency (IC₅₀) 3.7 nM [1] RORγ radioligand binding scintillation proximity assay
Cellular Potency (IC₅₀) 17 nM [3] Cellular assay measuring RORγt inhibition

| IL-17A Inhibition (IC₅₀) | 18 nM (hPBMCs) [3] 192 nM (Human Whole Blood) [1] [3] | Activated human Peripheral Blood Mononuclear Cells (hPBMCs) | | Selectivity | >1000-fold vs. RORα & RORβ [1] [3] | Selectivity over other ROR isoforms | | hERG Inhibition | 45.4% at 3 µM [1] | Cardiac safety pharmacology assay |

Experimental Protocols

The following sections detail standard experimental methodologies used to characterize RORγt inhibitors like this compound.

In Vitro Binding and Biochemical Assays

Objective: To determine the compound's direct binding affinity and functional inhibition of the RORγt receptor.

Protocol 1: Radioligand Binding Scintillation Proximity Assay (SPA) [1]

  • Reconstitution: Prepare recombinant human RORγt ligand-binding domain (LBD).
  • Incubation: Mix the receptor with a fixed concentration of a radio-labeled tracer ligand and varying concentrations of this compound.
  • Detection: Add SPA beads. Beads capture the receptor; proximity of the radioisotope to the bead emits a light signal.
  • Data Analysis: The signal decreases as this compound displaces the tracer. Plot concentration-response data to calculate the IC₅₀ value (e.g., 3.7 nM).

Protocol 2: Reporter Gene Assay (RGA) [2]

  • Transfection: Host cells are transfected with a plasmid expressing RORγt and a reporter construct with an ROR-response element driving luciferase.
  • Stimulation & Inhibition: Activate the receptor and treat cells with a concentration range of this compound.
  • Measurement: Lyse cells and measure luciferase activity, which correlates with RORγt activity.
  • Data Analysis: Calculate IC₅₀ based on the reduction of luminescence.
In Vitro Cellular and Selectivity Assays

Objective: To evaluate the functional effect of this compound in a cellular context and its selectivity against related targets.

Protocol 3: IL-17A Inhibition in hPBMCs and Whole Blood [1] [3]

  • Cell Preparation: Isolate CD4+ T-cells or use fresh human whole blood.
  • Stimulation & Treatment: Stimulate cells under Th17-polarizing conditions in the presence of this compound.
  • Cytokine Measurement: After incubation, measure IL-17A levels in the supernatant using ELISA.
  • Data Analysis: Generate a dose-response curve to determine the IC₅₀ for IL-17A suppression.

Protocol 4: Selectivity Profiling

  • Panel Testing: Test this compound against a panel of nuclear receptors including RORα and RORβ.
  • Assay Conditions: Use binding or functional assays similar to Protocol 1 for each off-target.
  • Data Analysis: Calculate the fold-selectivity by comparing IC₅₀ or Ki values for RORγt versus other receptors [1] [3].
In Vivo Efficacy Model

Objective: To assess the therapeutic efficacy of this compound in a pre-clinical animal model of autoimmune disease.

Protocol 5: Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model [3]

  • Induction: Immunize mice with MOG₃₅–₅₅ peptide in Complete Freund's Adjuvant to induce disease.
  • Dosing: Administer this compound orally at a predetermined dose daily, starting from immunization or onset of symptoms.
  • Monitoring: Score animals daily for clinical signs of paralysis.
  • Endpoint Analysis: At study end, assess spinal cords for demyelination and inflammation, and measure mRNA levels of inflammatory markers.

The general workflow for characterizing a compound like this compound is summarized below.

G Start Compound Characterization Workflow A In Vitro Binding & Biochemical Assays Start->A B In Vitro Cellular Assays A->B C Selectivity & Safety Profiling B->C D In Vivo Efficacy Studies C->D

Important Considerations for Researchers

  • Clinical Status: Be aware that this compound's development for psoriasis and psoriatic arthritis was discontinued after Phase II trials [4] [5]. Published data primarily comes from early-stage pre-clinical and clinical studies.
  • Compound Stability: The free form of this compound is noted to be unstable. For experimental use, the stable hydrochloride salt form should be sourced to ensure reliable results [3].
  • Safety Profile: Early data indicated significant hERG channel inhibition at a relatively low concentration, which may have been a factor in its discontinued development and should be considered in any safety assessment [1].

References

Vimirogant: Mechanism of Action & Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant (also known as VTP-43742 or AGN-242428) is a novel, orally bioactive, and potent inhibitor of the retinoic acid receptor-related orphan receptor gamma t (RORγt) [1] [2] [3]. RORγt is a master transcription factor for the differentiation and function of T-helper 17 (Th17) cells. By inhibiting RORγt, this compound blocks the production of interleukin-17A (IL-17A), a key pro-inflammatory cytokine deeply implicated in the pathogenesis of autoimmune disorders [4] [3].

The diagram below illustrates the proposed mechanism of this compound in suppressing the IL-23/Th17/IL-17 axis, a key pathway in psoriasis.

G IL23 IL-23 Th17 Th17 Cell IL23->Th17 Stimulates RORγt RORγt Th17->RORγt Expresses IL17 IL-17 RORγt->IL17 Promotes Production Kera Keratinocyte (Proliferation, Inflammation) IL17->Kera Stimulates Vim This compound Vim->RORγt Inhibits

The key characteristics and reported potency of this compound are summarized in the table below.

Property Value Experimental Context
Molecular Target RORγt N/A [1] [2]

| Ki (Binding Affinity) | 35 nM (freebase) 3.5 nM (hydrochloride) | Recombinant RORγt protein [1] [2] | | IC₅₀ (Functional Inhibition) | 17 nM | RORγt-driven reporter assay [1] [2] | | Selectivity | >1000-fold selective over RORα and RORβ | Selectivity assay [1] [2] | | Primary MoA | Inhibition of Th17 cell differentiation and IL-17A production | In vitro T-cell differentiation assays [2] |

Experimental Data from Preclinical Studies

The following table summarizes key in vitro and in vivo findings from the available literature, which form the basis for its proposed application.

Assay Type Cell Type / Model Key Readout Reported IC₅₀ / Result Reference
In Vitro Activated human PBMCs IL-17A release inhibition 18 nM [1] [2]
In Vitro Human whole blood IL-17A release inhibition 192 nM [1] [2]
In Vitro Mouse splenocytes Th17 differentiation inhibition 57 nM [2]
In Vivo Mouse EAE model (MS) Clinical symptoms, demyelination, inflammatory markers Significant reduction [1] [2]

Suggested Cell Culture Application Protocols

The following protocols are reconstructed based on the biological activities reported and standard methodologies for immunomodulatory compounds. Specific details like optimal seeding density or incubation time with this compound should be determined empirically.

Protocol 1: Inhibiting IL-17A Production in Human Immune Cells

This protocol is designed to assess the potency of this compound in suppressing IL-17A secretion from activated human peripheral blood mononuclear cells (hPBMCs), mirroring the cited studies [1] [2].

  • 1. Cell Preparation: Isolate PBMCs from human whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in complete RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
  • 2. Cell Seeding & Compound Treatment: Seed PBMCs in a 96-well plate at a density of (2 \times 10^5) to (5 \times 10^5) cells per well. Prepare a serial dilution of this compound in DMSO (e.g., from 10 µM to 1 nM, final DMSO concentration ≤0.1%) and add to the cells. Include a vehicle control (DMSO only) and a positive control for activation.
  • 3. Cell Activation: Stimulate the cells to induce Th17 differentiation and IL-17A production. A common method is to use a T-cell activator such as Cell Activation Cocktail (containing PMA and Ionomycin) or anti-CD3/CD28 antibodies. Add the activator directly to the wells after the compound.
  • 4. Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
  • 5. Sample Collection & Analysis: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of IL-17A in the supernatant using a quantitative enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
Protocol 2: Assessing Anti-Psoriatic Efficacy in a 3D Skin Model

While not directly cited for this compound, 3D human skin models are emerging as a gold standard for psoriasis research [5]. This protocol suggests a potential application.

  • 1. Model Selection: Utilize a commercially available reconstructed human epidermis (RHE) model or a psoriasis-specific 3D model. Some models are pre-conditioned with psoriasis-like cytokines (e.g., IL-17, IL-22, TNF-α).
  • 2. Compound Treatment: Prepare this compound in an appropriate solvent. For topical application, it may be formulated in a solvent like acetone:ethanol or a compatible cream base. For systemic effect modeling, add the compound to the culture medium feeding the basal layer of the 3D model.
  • 3. Incubation & Maintenance: Culture the models at the air-liquid interface according to the supplier's instructions. Treat the models with this compound or vehicle for several days, refreshing the medium and compound every 24-48 hours.
  • 4. Endpoint Analysis:
    • Viability: Perform an MTT or Alamar Blue assay on the tissue lysates.
    • Gene Expression: Isolate RNA from the tissue and analyze the mRNA levels of psoriatic markers (e.g., DEFB4, S100A7, IL17A, KRT16) using qRT-PCR.
    • Protein Secretion: Analyze the culture media for inflammatory cytokines via Multiplex Luminex assay or ELISA.
    • Histology: Fix tissues in formalin, embed in paraffin, section, and stain with H&E to assess epidermal thickness (acanthosis) and other psoriatic features. Immunohistochemistry (IHC) for markers like Ki-67 (proliferation) and CD3 (T-cell infiltration) can provide further insights [6].

Critical Considerations for Application

  • Solubility and Formulation: this compound has limited aqueous solubility. For in vitro studies, it is typically dissolved in DMSO to create a stock solution (e.g., 10-50 mM), which is then diluted in the culture medium. The final DMSO concentration should be kept as low as possible (e.g., ≤0.1%) to avoid cytotoxicity [1] [2]. For animal studies, more complex formulations using co-solvents like PEG300, Tween-80, and saline are described [1] [2].
  • Stability: Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
  • Off-Target Effects: While this compound shows high selectivity over RORα and RORβ, always include appropriate controls to rule out non-specific effects, especially in complex cellular models.

Conclusion

This compound is a well-characterized and potent RORγt inhibitor with compelling preclinical data supporting its development for autoimmune conditions. The provided tables and reconstructed protocols offer a foundational framework for researchers aiming to incorporate this compound into their cell-based studies, particularly those focused on the IL-23/IL-17 axis in psoriasis and other Th17-mediated diseases.

References

Vimirogant stability testing methods

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant Stability Profile

The key stability-related information for this compound is summarized in the table below.

Property Description
Inherent Stability The free form of the compound is prone to instability [1].
Stable Alternative A stable salt form (This compound hydrochloride) is available and retains the same biological activity [1].
Biological Activity (Ki) 3.5 nM (RORγt) [1].
Biological Activity (IC₅₀) 17 nM (RORγt) [1].

Principles of Pharmaceutical Stability Testing

Stability testing is a systematic method to assess how a drug substance or product maintains its quality attributes over time under the influence of various environmental factors [2]. For a prone-to-instability molecule like this compound, this is critical.

Core Objectives

  • Identify Degradation Products: Understand how the molecule breaks down under stress conditions (e.g., heat, light, pH).
  • Determine Shelf Life: Establish recommended storage conditions and expiration dates.
  • Ensure Safety and Efficacy: Verify that the drug remains safe and effective throughout its shelf life.

Standard Protocol Framework A standard stability study protocol should define:

  • Attributes to Monitor: Purity, potency, appearance, moisture content, and degradation products.
  • Storage Conditions: Based on ICH guidelines (e.g., long-term at 25°C ± 2°C/60% RH ± 5% RH, accelerated at 40°C ± 2°C/75% RH ± 5% RH).
  • Testing Frequency: Pre-defined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter).
  • Analytical Methods: Validated, stability-indicating methods (e.g., HPLC with UV and/or MS detection).

Proposed Stability-Indicating Assay Protocol

This protocol outlines a general methodology suitable for assessing the stability of a small molecule like this compound.

1. Sample Preparation

  • Prepare solutions of this compound (free form and hydrochloride salt) in an appropriate solvent (e.g., methanol or a mixture mimicking physiological pH).
  • Use a standard concentration (e.g., 1 mg/mL) for all samples.

2. Forced Degradation (Stress Testing)

  • Acidic Hydrolysis: Expose samples to 0.1 N HCl at elevated temperature (e.g., 60°C) for a set duration.
  • Basic Hydrolysis: Expose samples to 0.1 N NaOH at elevated temperature (e.g., 60°C).
  • Oxidative Stress: Treat samples with 3% hydrogen peroxide at room temperature.
  • Photolytic Stress: Expose solid and solution samples to UV and visible light.
  • Thermal Stress: Incubate solid samples at high temperatures (e.g., 70°C).

3. Analysis by High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Gradient of solvent A (0.1% Formic acid in water) and solvent B (0.1% Formic acid in acetonitrile).
  • Flow Rate: 1.0 mL/min.
  • Detection: Diode Array Detector (DAD) and/or Mass Spectrometry (MS).
    • DAD monitors purity and degradation peaks at relevant wavelengths.
    • MS identifies the molecular weight of the parent drug and its degradation products.
  • Data Analysis: Compare chromatograms of stressed samples with a fresh, unstressed control. The method should effectively separate this compound from all major degradation products.

Experimental Workflow and Degradation Pathway

VimirogantStabilityWorkflow Start Start Stability Study Prep Sample Preparation (this compound Free Form & Salt) Start->Prep Stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) Prep->Stress Analysis HPLC-DAD/MS Analysis Stress->Analysis DataProc Data Processing & Peak Identification Analysis->DataProc Eval Stability Evaluation DataProc->Eval Report Generate Stability Report Eval->Report

This diagram outlines a generalized pathway for how this compound might degrade and how it is analyzed.

Key Conclusions and Recommendations

  • Salt Form is Recommended: The inherent instability of this compound's free form strongly suggests that the hydrochloride salt should be the focus of all formulation development and long-term stability studies [1].
  • Focus on Hydrolytic and Oxidative Stability: Given the compound's profile, stress studies should pay particular attention to hydrolytic (both acid and base) and oxidative degradation pathways.
  • Critical of Analytical Methods: The stability-indicating method must be thoroughly validated to ensure it can separate and accurately quantify this compound from all potential degradants.

References

Vimirogant Storage Conditions and Handling: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Biological Profile

Vimirogant (also known as VTP-43742) is a potent, selective, and orally active inhibitor of the retinoic acid receptor-related orphan receptor gamma t (RORγt) [1] [2] [3]. It inhibits the differentiation of Th17 cells and the secretion of IL-17A, a key cytokine in autoimmune pathologies, making it a candidate for research in autoimmune disorders [1] [2].

  • Synonym: VTP-43742
  • Free Base CAS No.: 1802706-04-2 [4] [2]
  • Molecular Formula: C₂₇H₃₅F₃N₄O₃S [4] [2]
  • Molecular Weight: 552.65 g/mol [4] [2]
  • Salt Form: this compound hydrochloride is the commonly supplied stable salt form (CAS No. 1802678-42-7) [1] [3]. The free base is noted to be prone to instability, so the hydrochloride salt is recommended for experimental use to ensure consistent biological activity [2].

Storage Conditions and Stability Data

Adherence to specific storage conditions is critical for maintaining the stability and activity of this compound. The following table summarizes the key storage parameters.

Table 1: Summary of Storage Conditions for this compound Hydrochloride

Form Temperature Conditions Shelf Life Source
Powder -20°C Sealed, dry container; protect from moisture 3 years [4] [3]
Powder 4°C Sealed, dry container 2 years [3]
Solution (DMSO) -80°C Stored in sealed vials 1 year [4] [3]
Solution (DMSO) -20°C Stored in sealed vials 1 month [3]

Key Considerations:

  • Moisture Protection: The product must be stored in a sealed and protected environment to avoid exposure to moisture, which can degrade the compound [3].
  • Solution Stability: While the powder is stable at ambient temperature for short periods during shipping, stock solutions in solvents like DMSO have limited stability and should be stored at low temperatures as indicated [3].
  • Free Base Instability: It is advisable to use the stable salt form (this compound hydrochloride), which retains the same biological activity but offers better handling characteristics [2].

Safety and Handling Protocols

This compound hydrochloride requires careful handling to ensure researcher safety and compound integrity.

Table 2: Safety Profile and Personal Protective Equipment (PPE)

Aspect Specification
GHS Hazard Statements H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects) [5].
Precautionary Measures Do not eat, drink, or smoke when using. Avoid release to the environment. Wash skin thoroughly after handling [5].
Recommended PPE Safety goggles, protective gloves, impervious clothing, and a suitable respirator to avoid inhalation of dust or aerosols [5].
Engineering Controls Use in a well-ventilated area, preferably a fume hood. Ensure accessible safety shower and eyewash station [5].

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water for several minutes, holding eyelids open. Seek immediate medical attention [5].
  • Skin Contact: Rinse skin thoroughly with water while removing contaminated clothing and shoes. Consult a physician [5].
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention [5].
  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately [5].

Spill and Disposal Procedures:

  • Containment: Absorb liquid spills with a suitable inert absorbent material (e.g., diatomaceous earth). Decontaminate surfaces and equipment with alcohol [5].
  • Disposal: Dispose of all contaminated material, including the compound and its solutions, as hazardous waste in accordance with local, state, and federal regulations. All contents and containers must be disposed of at an approved waste disposal plant [5].

Experimental Preparation Protocols

Solubility and Stock Solution Preparation

This compound hydrochloride has good solubility in common laboratory solvents.

  • DMSO: 100 - 125 mg/mL (ultrasonic treatment can aid dissolution) [1] [3].
  • Ethanol: 50 mg/mL [1] [3].

The following workflow outlines the key steps for preparing a stock solution for in vitro assays.

G Start Prepare this compound HCl Stock Solution Step1 1. Weigh powder at room temperature Start->Step1 Step2 2. Add solvent (DMSO or Ethanol) Step1->Step2 Step3 3. Sonicate to aid dissolution Step2->Step3 Step4 4. Aliquot into single-use vials Step3->Step4 Step5 5. Store at recommended temperature (-80°C for long-term) Step4->Step5 End Solution ready for experimental use Step5->End

Preparation of In Vivo Dosing Formulations

For animal studies, this compound hydrochloride can be formulated for oral administration (gavage). Below are two validated formulations. Always prepare formulations fresh on the day of dosing.

Table 3: Formulation Protocols for In Vivo Studies

Formulation Composition Preparation Steps

| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 1. Sequentially add 100 µL of DMSO stock (62.5 mg/mL) to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 450 µL saline to make 1 mL of a 6.25 mg/mL dosing solution. [3] | | Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 1. Add 100 µL of DMSO stock (62.5 mg/mL) to 900 µL of 20% SBE-β-CD in saline. 2. Mix evenly to make 1 mL of a 6.25 mg/mL dosing solution. [3] |

Quality Control and Validation

To ensure the integrity of your research, implement the following quality control checks:

  • Visual Inspection: The powder should appear as a light yellow to yellow solid. Any discoloration or clumping may indicate moisture exposure or degradation.
  • Solution Clarity: Stock and working solutions should be clear. Cloudiness or precipitation suggests instability or improper preparation.
  • Record Keeping: Maintain a log for each batch, noting the date of arrival, opening, weighing, and solution preparation. Use single-use aliquots to minimize freeze-thaw cycles and maintain stability.

References

Vimirogant analytical methods HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant (VTP-43742) Overview

This compound (also known as VTP-43742) is a potent, selective, and orally active inhibitor of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a master regulator of immune cell function [1].

  • Primary Mechanism: As a RORγt inhibitor, it targets the pathway responsible for the differentiation and function of T-helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines like IL-17A [1].
  • Therapeutic Potential: By inhibiting Th17 cell differentiation and IL-17A secretion, this compound has potential for the research of autoimmune disorders [1]. In an experimental autoimmune encephalomyelitis (EAE) mouse model, it significantly suppressed clinical symptoms, demyelination, and the expression of inflammatory markers in the spinal cord [1].

The table below summarizes its key physicochemical and in vitro biological activity data:

| Property | Value | Source/Context | | :--- | :--- | :--- | | CAS Number | 1802706-04-2 | [1] [2] | | Molecular Formula | C₂₇H₃₅F₃N₄O₃S | [1] [2] | | Molecular Weight | 552.65 g/mol | [1] [2] | | Biological Activity | Potent and selective RORγt inhibitor | [1] | | Ki (RORγt) | 3.5 nM | [1] | | IC₅₀ (RORγt) | 17 nM | [1] | | Selectivity | >1000-fold selective vs. RORα and RORβ isotypes | [1] | | Stability Note | The free form is prone to instability; stable salt form (e.g., hydrochloride) is recommended [1]. |

HPLC Method Development Guidance for this compound

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used to separate, identify, and quantify compounds in a mixture. It is widely applied in the pharmaceutical industry for drug purity testing, stability studies, and more [3] [4]. Although a specific method for this compound is not available, the following guidance is based on general HPLC principles and the compound's properties.

Recommended HPLC Type and Conditions

Given this compound's medium molecular weight and likely hydrophobicity (inferred from its structure and use of organic solvents in stock preparation), Reversed-Phase HPLC (RP-HPLC) is the most suitable starting point. RP-HPLC is the most common mode and is ideal for separating neutral and non-ionic compounds [3] [4].

The table below outlines suggested initial parameters for method development:

Parameter Suggested Starting Conditions Rationale & Adjustments
HPLC Mode Reversed-Phase (RP-HPLC) Most common for pharmaceutical compounds; utilizes hydrophobic interactions [3].
Column C18 (Octadecyl silane), 3-5 µm particle size, 4.6 x 150 mm Standard column for a molecule of this size; sub-2 µm particles can be used for UHPLC for higher resolution [5] [4].
Mobile Phase Water/Acetonitrile or Water/Methanol Acetonitrile often provides sharper peaks. May require modifiers like 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to improve peak shape for ionizable compounds [4] [6].
Elution Mode Gradient Start with a gradient (e.g., 5% to 95% organic solvent over 10-20 minutes) to separate this compound from its potential impurities and degradation products [4].
Detection UV-Vis Detector Standard and accessible. Method development required to determine λmax (e.g., use a Photodiode Array (PDA) detector for spectrum). A published method for Glutathione used 215 nm [6].
Flow Rate 1.0 mL/min Standard for an analytical column of this dimension [6].
Temperature Room temperature to 40°C Can enhance reproducibility and efficiency [4].

The following diagram illustrates the logical workflow for developing and validating an HPLC method.

cluster_validation Validation Parameters Start Start HPLC Method Development A Select HPLC Mode: Reversed-Phase Start->A B Define Initial Conditions: Column, Mobile Phase, Gradient, Detection A->B C Optimize Separation: Adjust pH, Gradient, Temperature, Flow Rate B->C D Method Validation C->D E Finalized HPLC Protocol D->E V1 Linearity & Range D->V1 V2 Accuracy (Recovery %) V1->V2 V3 Precision (Repeatability) V2->V3 V4 LOD & LOQ V3->V4 V5 Selectivity/Specificity V4->V5

Method Validation Parameters

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. Key parameters to assess, as exemplified by a published method for glutathione, include [6]:

  • Linearity and Range: The method should demonstrate a directly proportional relationship between analyte concentration and detector response across a specified range (e.g., r² ≥ 0.999) [6].
  • Accuracy: Typically evaluated as % Recovery, indicating how close the measured value is to the true value (e.g., 98-101%) [6].
  • Precision: This includes repeatability (low relative standard deviation for multiple injections) and intermediate precision [6].
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amounts of analyte that can be detected or reliably quantified, respectively [6].
  • Selectivity/Specificity: The ability to accurately measure the analyte in the presence of other components like impurities, degradants, or excipients [6].

Important Notes for Researchers

  • Stability Considerations: Be aware that the free form of this compound is noted to be prone to instability. It is advisable to use the stable salt form (e.g., hydrochloride) for preparation of standard and sample solutions to ensure the reliability of your analytical results [1].
  • This is a Proposed Workflow: The conditions provided are a theoretical starting point based on general principles. Extensive experimental optimization and full validation will be required to establish a robust, specific, and accurate HPLC method for this compound.
  • Consult Official Sources: If available, always refer to official pharmacopoeial monographs or the compound's Certificate of Analysis (CoA) from a certified supplier for authoritative analytical data.

References

Vimirogant mass spectrometry analysis

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant at a Glance

The table below summarizes key details about this compound from the available literature:

Attribute Description
Generic Name This compound (also referred to as VTP-43742) [1]
Role RORγt (Retinoic acid receptor-related orphan nuclear receptor γt) antagonist [1]
Class Aryl sulfone [1]
Developers AbbVie / Vitae (AbbVie is listed as the developer of a related compound, ABBV-157) [1]
Clinical Development Development was discontinued in 2018 after a Phase IIa trial for psoriasis [1]
Mechanism of Action Acts as an antagonist (or inverse agonist) of the RORγt transcription factor, which plays a central role in the differentiation and activation of Th17 cells and the production of IL-17 [1]

Proposed Analytical Workflow

Although a specific protocol for this compound is not available, the general principles of Liquid Chromatography-Mass Spectrometry (LC-MS) are well-established for the bioanalysis of pharmaceutical compounds [2]. The following diagram outlines a logical workflow that you could adapt and optimize for quantifying this compound in biological samples.

G Start Sample Collection (e.g., Plasma, Serum) Step1 Protein Precipitation Start->Step1 Step2 Liquid-Liquid Extraction Step1->Step2 Step3 Evaporation & Reconstitution Step2->Step3 Step4 LC Separation (Reverse-Phase Column) Step3->Step4 Step5 MS Detection & Quantification (MRM Mode) Step4->Step5 End Data Analysis Step5->End

Navigating the Information Gap

The lack of readily available detailed protocols is not uncommon, especially for compounds whose development has been halted. Here are some constructive steps you can take to move forward:

  • Consult General Method Resources: The book "Clinical Applications of Mass Spectrometry in Biomolecular Analysis: Methods and Protocols" provides foundational LC-MS/MS methodologies that can be adapted for small molecule drugs like this compound [2]. The general steps of sample preparation, chromatographic separation, and mass spectrometric detection remain consistent.
  • Leverage Related Compounds: The search results indicate that other companies, including Boehringer Ingelheim and Japan Tobacco, have advanced RORγ antagonists into clinical trials [1]. Scientific publications or patent documents for these structurally related compounds (e.g., other aryl sulfones) can offer invaluable insights into suitable column types, mobile phases, and ionization techniques.
  • Focus on Method Development: Without a standard protocol, your work would inherently involve method development and validation. Key parameters to optimize include:
    • Sample Cleanup: Choosing between protein precipitation, liquid-liquid extraction, or solid-phase extraction to minimize matrix effects [2].
    • Chromatography: Selecting a reverse-phase column (e.g., C18) and optimizing the mobile phase gradient for optimal separation [3].
    • Mass Spectrometry: Determining the optimal ionization mode (likely ESI+) and establishing multiple reaction monitoring (MRM) transitions for this compound and a suitable internal standard.

References

Vimirogant research best practices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vimirogant

This compound (VTP-43742 hydrochloride) represents a novel class of therapeutic agents targeting autoimmune disorders, particularly psoriasis. As a potent, selective, and orally active RORγt inhibitor, it functions as a key regulator of the IL-23/Th17/IL-17 axis, which plays a central role in psoriasis pathogenesis [1] [2]. The therapeutic rationale for this compound stems from its ability to specifically inhibit Th17 cell differentiation and subsequent IL-17 secretion without affecting Th1, Th2, or Treg cell lineages, providing a targeted approach to autoimmune disease management while potentially minimizing broad-spectrum immunosuppression [1].

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through selective inhibition of RORγt, the master transcription factor governing Th17 cell differentiation. Th17 cells and their associated IL-17 cytokines play pivotal roles in psoriasis pathogenesis by promoting keratinocyte proliferation, activating antimicrobial peptides, and recruiting inflammatory cells to psoriatic lesions [3] [2]. The following diagram illustrates the key signaling pathway and this compound's mechanism of action:

G IL23 IL-23 Stimulus Receptor IL-23 Receptor IL23->Receptor JAK2_TYK2 JAK2/TYK2 Activation Receptor->JAK2_TYK2 STATs STAT Phosphorylation (STAT1/3/4/5) JAK2_TYK2->STATs RORgt RORγt Expression STATs->RORgt Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17 Production Th17->IL17 Inflammation Psoriatic Inflammation (Keratinocyte proliferation, AMPs, Chemokines) IL17->Inflammation This compound This compound Inhibition This compound->RORgt  Inhibits

This compound binds directly to RORγt (Ki=3.5 nM), preventing its activation and subsequent transcription of genes involved in Th17 cell differentiation [1]. This targeted approach specifically interrupts the autoimmune cascade in psoriasis while potentially preserving other immune functions, as demonstrated by its >1000-fold selectivity for RORγt over related receptors RORα and RORβ [1].

Experimental Protocols and Methodologies

RORγt Binding Assay (FP-Based Competitive Binding)

Purpose: To determine this compound's binding affinity (Ki) for RORγt receptor [1].

Materials:

  • Recombinant human RORγt ligand-binding domain
  • Fluorescent-labeled RORγt ligand
  • This compound test compound (serial dilutions)
  • Black 384-well assay plates
  • Fluorescence polarization reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO (100 mM stock, dilute to working concentrations)
  • Incubate RORγt protein (50 nM) with fluorescent ligand (25 nM) and varying concentrations of this compound (0.1-1000 nM) in binding buffer
  • Allow equilibrium for 120 minutes at 4°C
  • Measure fluorescence polarization (485 nm excitation, 535 nm emission)
  • Calculate Ki using nonlinear regression analysis of competition binding curve

Data Analysis:

  • IC₅₀ determination from dose-response curve
  • Ki calculation using Cheng-Prusoff equation: Ki = IC₅₀/(1 + [L]/Kd)
Th17 Cell Differentiation Assay

Purpose: To evaluate this compound's functional inhibition of Th17 differentiation and IL-17A secretion [1].

Materials:

  • Mouse splenocytes or human CD4+ naïve T-cells
  • Th17 polarizing cytokines: IL-6 (20 ng/mL), TGF-β (3 ng/mL), IL-1β (10 ng/mL), IL-23 (10 ng/mL)
  • Anti-CD3/CD28 activation beads
  • This compound test compound
  • Intracellular staining antibodies: anti-IL-17A, anti-RORγt
  • ELISA kits for IL-17A detection

Procedure:

  • Isolate CD4+ naïve T-cells using magnetic separation
  • Activate cells with anti-CD3/CD28 beads in Th17-polarizing conditions
  • Treat with this compound (1-1000 nM range) or vehicle control
  • Culture for 96 hours at 37°C, 5% CO₂
  • Harvest supernatant for IL-17A ELISA analysis
  • For intracellular staining, add brefeldin A for final 4-6 hours, then fix, permeabilize, and stain for IL-17A and RORγt
  • Analyze by flow cytometry

Data Analysis:

  • Calculate IC₅₀ for IL-17A inhibition from dose-response curve
  • Determine percentage of IL-17A+ cells by flow cytometry
  • Assess cell viability to exclude cytotoxic effects

Experimental Data and Validation

The table below summarizes key experimental findings for this compound from biochemical and cellular assays:

Assay Type Parameter Measured Result Significance
Biochemical Binding RORγt Binding Affinity (Ki) 3.5 nM [1] High potency for target
Biochemical Binding RORγt Inhibition (IC₅₀) 17 nM [1] Effective concentration
Cellular Functional Th17 Differentiation (IC₅₀) 57 nM [1] Potent cellular activity
Selectivity Panel RORα/RORβ Selectivity >1000-fold [1] Excellent specificity
Cellular Profiling Th1/Th2/Treg Impact No effect [1] Selective to Th17 pathway

Research Considerations and Limitations

Compound Handling:

  • Storage: Maintain lyophilized powder at -20°C for long-term stability (3 years) [4]
  • Solubility: Prepare fresh solutions in DMSO (100 mg/mL) or ethanol (50 mg/mL) [1]
  • Stability: Store working solutions at -80°C for up to 1 year [4]

Experimental Design:

  • Always include appropriate controls: vehicle, positive inhibition controls, and cell viability controls
  • Consider species-specific differences: Mouse splenocytes show IC₅₀=57 nM, but human cell validation recommended [1]
  • Account for potential batch-to-batch variability in compound potency

Current Limitations:

  • Most available data are preclinical; clinical correlation needed
  • Long-term safety profile not fully established
  • Potential off-target effects at high concentrations not fully characterized

Future Research Directions

Emerging evidence suggests RORγt inhibitors like this compound represent a promising therapeutic class for psoriasis management, particularly as research continues to validate the central role of the IL-23/Th17 axis in disease pathogenesis [3] [2]. Future applications may include:

  • Combination therapies with existing biologics targeting different pathways in psoriasis
  • Expansion to other Th17-mediated autoimmune conditions
  • Personalization strategies based on patient IL-23/IL-17 pathway biomarkers

Conclusion

This compound demonstrates compelling preclinical characteristics as a selective RORγt inhibitor with potent activity in biochemical and cellular assays. The detailed protocols provided enable researchers to reliably evaluate its mechanism of action, potency, and specificity. While current data support its potential as a therapeutic agent for psoriasis and other autoimmune disorders, further clinical validation is necessary to establish its efficacy and safety profile in human subjects.

References

Vimirogant experimental design considerations

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant (VTP-43742) Application Notes

1. Compound Profile and Key Biological Data

This compound is a potent, selective, and orally active inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a master regulator of Th17 cell differentiation and function. It was initially developed for the investigation of autoimmune disorders such as multiple sclerosis and psoriasis [1] [2] [3].

The table below summarizes the key quantitative data available for this compound:

Parameter Value Experimental Context
Ki (RORγt) 3.5 nM [1] Direct binding affinity.
IC₅₀ (RORγt) 17 nM [1] [2] Cell-free assay measuring inhibition of RORγt activity.
Selectivity >1000-fold (vs. RORα & RORβ) [1] Demonstrates high specificity for the RORγt isoform.
IC₅₀ (IL-17A in hPBMCs) 18 nM [1] [2] Inhibition of IL-17A secretion from activated human peripheral blood mononuclear cells.
IC₅₀ (IL-17A in Mouse Splenocytes) 57 nM [1] Inhibition of IL-17A secretion during Th17 differentiation.
IC₅₀ (IL-17A in Human Whole Blood) 192 nM [1] [2] Inhibition in a more complex, physiologically relevant matrix.
In Vivo Model (EAE) Positive effects (p.o.) [1] [2] Suppressed clinical symptoms, demyelination, and inflammatory markers in the mouse experimental autoimmune encephalomyelitis model.
Clinical Status Discontinued (Phase II for autoimmune disorders); Phase II completed for dry eyes [3] Indicates the compound has been tested in clinical trials but is no longer being developed for all initial indications.

2. Core Experimental Design Considerations

The power of any experiment lies not just in the tools used, but in the foundational design. The following principles are critical for generating reliable and interpretable data with this compound [4].

  • Adequate Biological Replication: The number of independent biological replicates (e.g., different animals, primary cell cultures from different donors) is the primary factor that enables statistical inference to a broader population. A large quantity of data per replicate (e.g., deep sequencing) does not compensate for a low number of replicates. Avoid pseudoreplication by ensuring that the unit of replication (e.g., a single mouse) is the same as the unit that was independently assigned to a treatment [4].
  • Optimize Sample Size with Power Analysis: To determine the appropriate number of biological replicates, conduct a power analysis before starting the experiment. This method calculates the sample size needed to detect a predetermined biologically relevant effect size with a given probability (power), while considering the expected within-group variance and the acceptable false discovery rate. This avoids wasted resources on under-powered studies or unnecessary oversampling [4].
  • Implement Rigorous Controls: Always include appropriate positive and negative controls. For this compound experiments, this could involve:
    • Positive Control: A known RORγt inhibitor (if available) or a stimulus that robustly induces Th17 differentiation and IL-17 production.
    • Negative/Vehicle Control: Cells or animals treated only with the vehicle used to formulate this compound (e.g., DMSO, CMC-Na).
  • Randomization and Blinding: Randomly assign experimental units (e.g., cells, animals) to treatment or control groups to prevent confounding from unmeasured factors. Whenever possible, blinding the investigator to the group allocation during data collection and analysis helps prevent unconscious bias [4].

Proposed Experimental Protocols

Protocol 1: In Vitro Assessment of IL-17A Inhibition in hPBMCs

This protocol is adapted from references citing the use of this compound to inhibit IL-17A secretion from activated human peripheral blood mononuclear cells (hPBMCs) [1] [2].

1. Key Reagents and Materials

  • This compound (e.g., HY-103637A from MedChemExpress [1]): Prepare a 10 mM stock solution in DMSO and store at -20°C. Include a vehicle control with equivalent DMSO concentration.
  • Ficoll-Paque PLUS or similar for PBMC isolation.
  • Cell culture media (e.g., RPMI-1640 with 10% FBS).
  • Anti-CD3/CD28 activation beads or other T-cell activation agents.
  • Human IL-17A ELISA kit.

2. Experimental Workflow The following diagram outlines the key stages of this protocol.

Start Isolate hPBMCs from healthy donor blood A Seed cells in plates Start->A B Pre-treat with this compound or vehicle control A->B C Stimulate with anti-CD3/CD28 beads B->C D Incubate (e.g., 72-96 hours) C->D E Collect supernatant D->E F Quantify IL-17A via ELISA E->F End Analyze dose-response and calculate IC₅₀ F->End

3. Critical Design Parameters

  • Biological Replicates: Use hPBMCs from at least 3-5 independent healthy donors to account for human genetic variation [4].
  • This compound Dilution Series: Test a range of concentrations (e.g., 1 nM to 1 µM) to generate a full dose-response curve and accurately determine the IC₅₀.
  • Control Groups:
    • Untreated & Unstimulated: Baseline IL-17A.
    • Vehicle & Stimulated: Maximum IL-17A production.
    • Stimulated with DMSO Vehicle: Control for solvent effects.
  • Data Analysis: Normalize IL-17A levels in treated groups to the stimulated vehicle control. Fit normalized data to a non-linear regression model to calculate the IC₅₀ value.

Protocol 2: In Vivo Efficacy Study in the Mouse EAE Model

This protocol is based on the reported efficacy of this compound in the MOG₃₅‑₅₅/CFA immunized mouse Experimental Autoimmune Encephalomyelitis (EAE) model [1] [2].

1. Key Reagents and Materials

  • This compound: For oral administration (p.o.), prepare a fresh suspension daily in 0.5% carboxymethyl cellulose sodium (CMC-Na) or a similar vehicle suitable for oral gavage [2].
  • EAE induction kit (containing MOG₃₅‑₅₅ peptide and CFA).
  • Pertussis toxin.

2. Experimental Workflow The high-level workflow for an in vivo EAE study is as follows:

Start Randomize mice into groups A Induce EAE (MOG35-55/CFA) Start->A B Begin daily oral dosing: - this compound - Vehicle Control A->B C Monitor daily: Clinical Score Body Weight B->C B->C e.g., prophylactic or therapeutic dosing regimen D Terminate study C->D E Collect tissue: Spinal Cord, Spleen D->E F Downstream Analysis: Histology, RNA, FACS E->F

3. Critical Design Parameters

  • Randomization and Blinding: Randomly assign mice to treatment groups after EAE induction. The investigator scoring clinical symptoms should be blinded to the group assignments to prevent bias [4].
  • Group Size (Power Analysis): A power analysis based on expected effect sizes and variance in clinical scores from prior EAE studies is essential. An under-powered study may fail to detect a real therapeutic effect [4].
  • Dosing Regimen: Decide whether treatment will be prophylactic (starting at or before immunization) or therapeutic (starting after the onset of clinical symptoms). The chosen regimen should be clearly reported.
  • Endpoint Analysis: Plan primary (e.g., mean clinical score, disease incidence) and secondary endpoints (e.g., histopathological scoring of demyelination in spinal cord, quantification of inflammatory marker mRNA by qPCR, flow cytometric analysis of spinal cord or splenic T cell populations).

References

Vimirogant concentration optimization studies

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant at a Glance

The table below summarizes the available quantitative data on this compound (VTP-43742), a potent and selective oral RORγt inhibitor studied for autoimmune disorders [1].

Assay/Parameter Value Description
Binding Affinity (Ki) 3.5 nM High affinity for the RORγt target [1].
Enzymatic Inhibition (IC₅₀) 17 nM Potency in a cell-free enzymatic assay [1].
Cellular Activity (IC₅₀) 57 nM Inhibits Th17 differentiation in mouse splenocytes [1].
Cellular Activity (IC₅₀) 18 nM Inhibits IL-17A secretion from activated human PBMCs [1].
Whole Blood Activity (IC₅₀) 192 nM Potency in human whole blood assay [1].
Selectivity >1000-fold Shows selectivity over related receptors RORα and RORβ [1].

The RORγt Signaling Pathway and this compound's Role

The following diagram illustrates the key signaling pathway involved in Th17 cell differentiation and how this compound exerts its effect.

G cluster_pathway Normal Pathogenic Pathway Cytokines Inflammatory Signals (e.g., IL-23, IL-6) RORgammat RORγt Transcription Factor Cytokines->RORgammat Th17 Th17 Cell Differentiation RORgammat->Th17 IL17 IL-17 Production Th17->IL17 Inflammation Autoimmune Inflammation (e.g., Psoriasis) IL17->Inflammation This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->RORgammat Binds to LBD

This diagram shows that this compound acts upstream by directly inhibiting the master regulator RORγt, thereby suppressing the entire pathogenic Th17 cell pathway [2] [3].

References

Vimirogant: Mechanism and Preclinical Data

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant (VTP-43742) is a potent, selective, and orally active RORγt inverse agonist [1] [2]. The Retinoic acid-related Orphan Receptor Gamma t (RORγt) is a master transcription factor for the differentiation and function of Th17 cells, which are key drivers in autoimmune diseases like psoriasis through their production of IL-17 [3].

The table below summarizes key quantitative data for this compound:

Parameter Value Details / Assay
Binding Affinity (Ki) 3.5 nM [1] RORγt
In Vitro IC₅₀ 17 nM [1] RORγt
Cellular IC₅₀ 57 nM [1] Inhibition of IL-17A from mouse splenocytes
Selectivity >1000-fold [1] [2] Versus RORα and RORβ isotypes

Current Clinical Development Status

Recent clinical trial records indicate that this compound (also referred to as AGN-242428) has been studied for Dry Eye Disease [4]. Available information suggests that its development for autoimmune disorders like psoriasis has not progressed. The diagram below illustrates the signaling pathway targeted by this compound and the consequent inhibition of IL-17 production.

G RORgammat RORγt Nucleus Th17Cell Differentiated Th17 Cell RORgammat->Th17Cell Master Regulator Th17 Naive T-Cell Th17->Th17Cell Differentiation IL17 IL-17 Production Th17Cell->IL17 This compound This compound (VTP-43742) This compound->RORgammat Inverse Agonist Inhibits

Suggested Research Alternatives

Since this compound-specific protocols are unavailable, you can explore the broader landscape of RORγt inhibition for psoriasis and other Th17-mediated diseases:

  • Research Alternative Targets: Focus on other pathways in psoriasis pathogenesis, such as IL-23, IL-17, TYK2, or PDE4, for which numerous approved and emerging treatments exist [5] [3] [6].
  • Investigate Newer Compounds: Look for other RORγt inhibitors that may be in active clinical development for autoimmune conditions.

References

Vimirogant (VTP-43742) Hydrochloride: Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available in vitro and in vivo data for Vimirogant, compiled from scientific sources.

Parameter Value / Result Experimental Context
Ki (Binding Affinity) 3.5 nM [1] Against RORγt target
IC₅₀ (Enzymatic Inhibition) 17 nM [1] Against RORγt target
Selectivity >1000-fold vs. RORα & RORβ [1] Demonstrates high specificity for RORγt isotype
Cellular Activity (IC₅₀) 57 nM [1] Inhibition of IL-17A secretion from mouse splenocytes
Cellular Activity (IC₅₀) 18 nM [1] Inhibition of IL-17A from activated human PBMCs
Cellular Activity (IC₅₀) 192 nM [1] Inhibition of IL-17A in human whole blood
In Vivo Efficacy Suppressed clinical symptoms, demyelination, and inflammatory markers [1] Mouse EAE (Experimental Autoimmune Encephalomyelitis) model
Clinical Trial Stage Phase 2 (as of cited literature) [2] For autoimmune disorders (NCT02555709)

Mechanism of Action: RORγt Inhibition

This compound is a potent and selective retinoid-related orphan receptor gamma-t (RORγt) inhibitor [1] [3]. RORγt is a master transcription factor that controls the differentiation and function of T helper 17 (Th17) cells, which are key drivers in several autoimmune diseases [3]. The following diagram illustrates the mechanism by which this compound modulates this pathway.

G ImmuneSignal Immune Signal (e.g., IL-23) RORgt RORγt Transcription Factor ImmuneSignal->RORgt Activates Th17Diff Th17 Cell Differentiation RORgt->Th17Diff Drives IL17Production IL-17A Production & Secretion Th17Diff->IL17Production Executes AutoimmuneResponse Autoimmune & Inflammatory Response IL17Production->AutoimmuneResponse Promotes This compound This compound (VTP-43742) This compound->RORgt Inhibits

Information Limitations and Practical Guidance

The search results I obtained are primarily from a chemical supplier's catalog and review articles, which do not contain the granular, step-by-step methodologies you require [1] [3]. To build your technical support center, I suggest you take the following steps:

  • Consult Primary Literature: Detailed experimental protocols are most likely found in primary research publications. I recommend searching platforms like PubMed for the specific research article on this compound (VTP-43742), which should contain a "Materials and Methods" section with comprehensive protocols.
  • Contact the Manufacturer Directly: For specific troubleshooting related to handling, solubility, and in vivo use of the exact compound batch, the most reliable source is the manufacturer's technical support team. They often have access to detailed, unpublished data and application notes [1].
  • Refine Your Search: Using the ClinicalTrials.gov identifier NCT02555709 [2] and the compound name as keywords may help you locate more detailed clinical trial protocols and related publications.

References

Vimirogant (VTP-43742) Core Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data available for Vimirogant from the search results.

Property Value / Description
CAS Number 1802706-04-2 [1] [2]
Molecular Formula C₂₇H₃₅F₃N₄O₃S [1] [2]
Molecular Weight 552.65 g/mol [1] [2]
Target RORγt (Retinoic acid receptor-related Orphan Receptor Gamma t) [2]
Ki (Potency) 3.5 nM [2]
IC₅₀ 17 nM [2]
Key Mechanism Inhibits Th17 cell differentiation and IL-17A secretion [2]
Selectivity >1000-fold selective for RORγt over RORα and RORβ isotypes [2]
Storage (Powder) -20°C for 3 years [1]
Storage (Solution) -80°C for 1 year [1]
Note on Stability The free form is prone to instability; consider using the stable salt form (this compound hydrochloride) [2]

Mechanism of Action in Psoriasis Pathogenesis

To aid in understanding its therapeutic context, here is a diagram illustrating this compound's role in the IL-23/Th17 pathway, which is central to psoriasis.

G IL23 IL-23 Cytokine RORgammat RORγt Transcription Factor IL23->RORgammat Stimulates Th17 Th17 Cell Differentiation RORgammat->Th17 Drives IL17 IL-17A Secretion Th17->IL17 Produces Inflammation Psoriatic Inflammation (Keratinocyte proliferation, immune cell infiltration) IL17->Inflammation Causes This compound This compound (VTP-43742) This compound->RORgammat Inhibits

References

Vimirogant solubility problems solutions

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Solubility Data

The table below summarizes the available physicochemical and solubility data for Vimirogant hydrochloride from chemical suppliers [1] [2] [3].

Property Specification / Value
CAS Number 1802678-42-7 [1] [2]
Molecular Formula C₂₇H₃₅F₃N₄O₃S • xHCl [1] [3]
Purity ≥ 98.39% - ≥ 99.0% [1] [2] [3]
Form Light yellow to yellow solid powder [2]
Solubility in DMSO 100 - 125 mg/mL (requires ultrasonic treatment) [1] [2] [3]
Solubility in Ethanol 50 mg/mL (requires ultrasonic treatment) [1] [2] [3]

Formulation Strategies for Solubility Enhancement

Based on the supplier data, here are several pre-tested formulations for preparing stock and working solutions for in vitro and in vivo studies. These strategies use common solubilization techniques such as co-solvents and solubilizing agents [1] [2].

Application Formulation & Protocol Outcome
Stock Solution Dissolve in DMSO at 62.5 mg/mL [2]. Clear stock solution for further dilution [1] [2].
In Vivo (IVIS) 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2]. Add co-solvents sequentially. Clear solution, ≥ 6.25 mg/mL [1] [2].
In Vivo (Oral) 10% EtOH + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2] or 10% EtOH + 90% Corn Oil [1] [2]. Clear solution, ≥ 2.5 mg/mL [1] [2].

Troubleshooting Common Solubility Issues

Here are answers to frequently asked questions that may arise during your experiments.

  • Q: My compound precipitates upon dilution into an aqueous buffer. How can I prevent this?

    • A: Precipitation upon dilution is a common "water shock" phenomenon. To mitigate this, ensure you are adding the stock solution slowly to the aqueous medium while vortexing or stirring vigorously. Using a formulation that contains solubilizing agents like SBE-β-CD or Tween-80 can help maintain the compound in solution by inhibiting precipitation [1] [2].
  • Q: I need a formulation for oral gavage that does not use DMSO. What are my options?

    • A: As shown in the formulation table, a mixture of 10% Ethanol, 40% PEG300, 5% Tween-80, and 45% Saline is a viable, well-tolerated option that achieves a concentration suitable for in vivo dosing [1] [2]. Another simple alternative is a 10% Ethanol in Corn Oil solution [1] [2].
  • Q: How can I improve the solubility of my compound for long-term stability studies?

    • A: For long-term storage, lyophilization (freeze-drying) is the best option to ensure stability. For solution stability, the SBE-β-CD-based formulation is recommended over the corn oil formulation for studies exceeding half a month, as it generally offers better physical stability [1] [2].

Experimental Workflow for Formulation Preparation

The following diagram outlines the general decision-making process for preparing a stable working solution of this compound hydrochloride for your experiments, based on the supplier-provided protocols.

G Start Start: Prepare Working Solution Stock Prepare Stock Solution Start->Stock Step1 Dissolve this compound HCl in pure DMSO (62.5 mg/mL) or EtOH (25.0 mg/mL) Stock->Step1 Decision1 Select application and route? Step1->Decision1 Step2 Add co-solvents sequentially in the specified order Step3 Mix evenly after each addition Step2->Step3 Step4 Final volume adjustment with saline or corn oil Step3->Step4 End Solution Ready Step4->End Clear solution ready for use InVivo For In Vivo Use InVivo->Step2 e.g., Add to PEG300 InVitro For In Vitro Use InVitro->End Use stock solution or dilute in appropriate buffer Decision1->InVivo In Vivo Decision1->InVitro In Vitro

Broader Strategies for Insoluble Compounds

While specific data on advanced techniques for this compound is not available in the search results, the general approaches below are widely used in pharmaceutical development for compounds with similar challenges [4] [5].

  • Amorphous Solid Dispersions (ASD): This technique involves converting the crystalline drug into a higher-energy amorphous form and dispersing it in a polymer matrix (e.g., via spray drying or hot melt extrusion). This can significantly improve dissolution rates and apparent solubility [5].
  • Lipid-Based Formulations: For highly lipophilic drugs, systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations use a mixture of oils, surfactants, and co-solvents to keep the drug in solution upon dispersion in the gastrointestinal fluids [5].
  • Nanocrystal Technology: Reducing the particle size of the drug to the nanoscale (100-1000 nm) dramatically increases the surface area, leading to a higher dissolution rate. This is a robust method for BCS Class II compounds [4] [6].
  • Cyclodextrin Complexation: Cyclodextrins like SBE-β-CD and HP-β-CD can form inclusion complexes with drug molecules, enhancing their aqueous solubility. As shown in the formulation data, SBE-β-CD is already a key component in one of the recommended formulations for this compound [1] [2] [5].

References

Vimirogant stability issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant Stability & Handling Guide

The table below summarizes the key stability and handling information for this compound.

Property Specification / Recommendation
Known Stability Issue The free form is prone to instability [1].
Recommended Solution Use the stable hydrochloride salt form, which retains biological activity [1].
Storage (Powder) -20°C for 2-3 years [1] [2] [3].
Storage (Solution) -80°C for 6 months to 1 year [1] [2] [3].
Solubility 10 mM in DMSO [2].

Experimental Data & Protocols

For researchers designing experiments with this compound, the following quantitative data and cited methodologies can serve as a reference.

Bioactivity Profile The primary mechanism of action of this compound is the inhibition of the RORγt receptor.

Assay Type Target / Effect Result (IC₅₀ / Kᵢ)
Biochemical Assay RORγt Inhibition (Kᵢ) 3.5 nM [1]
Biochemical Assay RORγt Inhibition (IC₅₀) 17 nM [1]
Cellular Assay IL-17A secretion (hPBMCs) IC₅₀ = 18 nM [1]
Cellular Assay IL-17A secretion (human whole blood) IC₅₀ = 192 nM [1]
Cellular Assay Th17 differentiation (mouse splenocytes) IC₅₀ = 57 nM [1]

In Vivo Experimental Model One cited study used the MOG₃₅‑₅₅/CFA immunized mouse EAE model (a model of multiple sclerosis) to evaluate this compound [1].

  • Protocol Summary: Mice were immunized to induce disease. This compound was administered orally (p.o.).
  • Outcome Measures: The study assessed the suppression of clinical symptoms, demyelination in the central nervous system, and mRNA expression of inflammatory markers in the spinal cord [1].
  • Result: this compound significantly suppressed disease progression across all measured parameters [1].

FAQ for Researchers

What is the clinical status of this compound? this compound was discontinued from clinical development for autoimmune disorders, including plaque psoriasis and multiple sclerosis [4]. Its development for dry eye disease was also concluded after Phase II trials [4].

What is the recommended form of this compound for research? Due to the instability of the free form, it is advisable to use the stable hydrochloride salt form of this compound for research purposes [1].

This compound Mechanism of Action

This diagram illustrates the primary molecular mechanism of this compound and its downstream effects on Th17 cell function, based on data from cited sources [4] [1] [2].

G cluster_cell Th17 Cell cluster_effect Experimental Outcome RORgT RORγt Transcription Factor IL17_Gene IL-17A Gene RORgT->IL17_Gene  Binds Promoter IL17_Protein IL-17A Cytokine IL17_Gene->IL17_Protein  Expression This compound This compound This compound->RORgT  Inhibits Th17_Diff Inhibits Th17 Differentiation IL17_Secretion Reduces IL-17A Secretion

The diagram shows how this compound, as a potent RORγt inhibitor, blocks the pathway inside Th17 cells that leads to the production and secretion of IL-17A, a key driver in autoimmune diseases [1].

References

Troubleshooting Common Reproducibility Issues

Author: Smolecule Technical Support Team. Date: February 2026

Issue Possible Causes Recommended Solutions
Lower than expected potency (IC50) Incorrect DMSO stock concentration, cell viability interference, inappropriate cell type Verify stock concentration by UV-vis; run parallel cell viability assay (e.g., MTT); use RORγt-expressing cells like EL4 or primary splenocytes [1].
Poor selectivity over RORα/RORβ Off-target effects, improper assay conditions for isotypes Confirm assay parameters (e.g., ligand concentration) for RORα/RORβ; compare IC50 in parallel assays [1].
Low solubility in biological assays Precipitation in aqueous buffers, use of old DMSO stock Use fresh, dry DMSO; pre-dilute in assay buffer with gentle sonication; check for precipitate microscopically [1].
Inconsistent in vivo efficacy Poor oral bioavailability, inappropriate disease model (e.g., EAE) Confirm formulation preparation (e.g., 10% DMSO/40% PEG300/5% Tween-80/45% Saline); use model with strong Th17/IL-17 component (e.g., MOG35-55/CFA EAE) [1].

Experimental Protocols for Key Assays

RORγt Binding Assay (Ki Determination)
  • Core Principle: Measure the compound's ability to displace a natural or synthetic radiolabeled ligand from the RORγt ligand-binding domain (LBD).
  • Detailed Workflow:
    • Protein: Use purified human RORγt LBD.
    • Incubation: Incubate the protein with a fixed concentration of the tracer ligand (e.g., ^3H-25-hydroxycholesterol) and a serial dilution of Vimirogant.
    • Separation & Detection: Use a method like Scintillation Proximity Assay (SPA) or filter binding to separate protein-bound tracer from free tracer. Measure the radioactivity.
    • Data Analysis: Fit the competition data to a suitable model (e.g., one-site Ki model) to calculate the Ki value. The expected Ki for this compound is 3.5 nM [1].
Cellular IL-17A Inhibition Assay (IC50 Determination)
  • Core Principle: Quantify the inhibition of IL-17A secretion from activated immune cells.
  • Detailed Workflow:
    • Cell Preparation:
      • Mouse Splenocytes: Isolate splenocytes from C57BL/6 mice. Activate them with anti-CD3/anti-CD28 antibodies and polarize them towards a Th17 phenotype using cytokines (e.g., TGF-β, IL-6, IL-23).
      • Human PBMCs: Isolate fresh or use cryopreserved human PBMCs. Activate them with phorbol myristate acetate (PMA) and ionomycin.
    • Compound Treatment: Treat cells with a serial dilution of this compound hydrochloride during the activation/polarization process. Include DMSO as a vehicle control.
    • Incubation: Culture cells for approximately 72-96 hours.
    • Measurement: Collect the supernatant. Measure IL-17A concentration using a validated ELISA or electrochemiluminescence (ECL) assay.
    • Data Analysis: Fit the dose-response data to a four-parameter logistic model to determine the IC50. Expected IC50 values are 57 nM for mouse splenocytes and 18 nM for human PBMCs [1].

Visualizing this compound's Mechanism of Action

The diagram below illustrates how this compound inhibits the RORγt pathway to suppress Th17 cell differentiation and IL-17 production.

G cluster_left Normal Th17 Pathway cluster_right With this compound node_primary node_primary node_inhibitor node_inhibitor node_cytokine node_cytokine node_effect node_effect node_process node_process Cytokines Polarizing Cytokines (IL-6, IL-23, TGF-β) RORgt_Active Active RORγt (Transcription Factor) Cytokines->RORgt_Active  Induces This compound This compound (VTP-43742) RORγt Inhibitor Th17_Diff Naive CD4+ T Cell → Th17 Cell Differentiation RORgt_Active->Th17_Diff  Drives IL17_Secretion Secretion of IL-17A, IL-17F, IL-22 Th17_Diff->IL17_Secretion  Results in IL17_Reduced Reduced Pro-inflammatory Cytokine Production RORgt_Inhibited Inhibited RORγt This compound->RORgt_Inhibited  Binds to Th17_Blocked Impaired Th17 Differentiation RORgt_Inhibited->Th17_Blocked  Leads to Th17_Blocked->IL17_Reduced  Results in

  • Mechanism: this compound is a potent, selective, and orally active RORγt inhibitor (Ki = 3.5 nM) [1]. RORγt is the master transcription factor for the differentiation of T helper 17 (Th17) cells [2].
  • Action: By binding to and inhibiting RORγt, this compound directly interferes with the development of Th17 cells from naive CD4+ T cells. This action subsequently leads to a significant reduction in the production of key pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22 [1] [2].
  • Therapeutic Goal: This mechanism provides a targeted approach for treating autoimmune diseases driven by the IL-23/Th17/IL-17 axis, such as psoriasis [3] [2].

References

Vimirogant Analytical Method Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Here are some common issues you might encounter and their potential solutions, based on general LC-MS/MS best practices.

Issue Category Specific Problem Potential Causes Suggested Solutions
Sample Preparation Low & Irrecoverable Recovery Protein binding; inefficient extraction solvent [1]. Test different solvents (e.g., MTBE, ethyl acetate); adjust pH to disrupt binding; use a more suitable internal standard (e.g., stable isotope-labeled) [1] [2].
High Matrix Effect Co-eluting endogenous phospholipids from plasma [1]. Optimize chromatographic separation to shift analyte retention; improve sample clean-up (e.g., use LLE over PPT); dilute the sample before injection [1].
Chromatography Poor Peak Shape Inactive column; unsuitable mobile phase; secondary interactions. Use a mobile phase with additives (e.g., 0.1% formic acid); condition the column properly; use a column with superior performance (e.g., a C18 column with high purity silica) [1].
Insufficient Resolution Analytes too close in retention time; gradient or flow rate not optimized. Adjust the organic solvent gradient; modify the mobile phase pH; reduce the flow rate; use a longer or different selectivity column [1].
Mass Spectrometry Low Sensitivity Poor ionization; source contamination; incorrect MRM transitions. Optimize source parameters (temp, gas flows); confirm MRM transitions via direct infusion; clean the ion source and cone [1] [3].
Signal Instability Inconsistent mobile phase delivery; fluctuating spray. Use a longer equilibrium time; ensure mobile phase is freshly prepared and degassed; check for source contamination [1].

Detailed Experimental Protocols for Key Analyses

The following protocols are generalized from methods used for similar small-molecule drugs and can serve as a starting point for Vimirogant.

Liquid-Liquid Extraction (LLE) for Plasma Sample Clean-up

This protocol is adapted from methods used for vonoprazan and cycloicaritin, which are also small molecules [1] [2].

  • Materials: Blank plasma, this compound standard, internal standard (e.g., stable-label this compound), tert-butyl methyl ether (MTBE) or ethyl acetate, evaporation system (nitrogen or centrifugal evaporator), reconstitution solution (e.g., 50:50 water:acetonitrile).
  • Procedure:
    • Aliquot: Pipette 50-100 µL of plasma (calibrators, QCs, or study samples) into a microcentrifuge tube.
    • Spike: Add a suitable volume of the internal standard working solution.
    • Acidify: Add a small volume (e.g., 10 µL) of a weak acid like formic acid or acetic acid to disrupt protein binding and maintain stability [2].
    • Extract: Add a large volume of organic solvent (e.g., 500 µL of MTBE). Vortex mix vigorously for 10 minutes.
    • Separate: Centrifuge at >10,000 x g for 5-10 minutes to separate layers.
    • Transfer & Evaporate: Transfer the upper (organic) layer to a new tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
    • Reconstitute: Reconstitute the dry residue in 100-200 µL of reconstitution solution. Vortex thoroughly before LC-MS/MS analysis.
LC-MS/MS Method for Quantification

This protocol synthesizes common elements from validated methods for various drugs [1] [3] [2].

  • Chromatography:

    • Column: Phenomenex Kinetex C18 (50x2.1 or 100x4.6 mm, 2.6 µm) [1].
    • Mobile Phase A: 0.1% Formic acid in water.
    • Mobile Phase B: 0.1% Formic acid in acetonitrile.
    • Gradient: | Time (min) | Flow (mL/min) | %A | %B | |------------|---------------|----|----| | 0.0 | 0.4 | 90 | 10 | | 1.0 | 0.4 | 90 | 10 | | 3.0 | 0.4 | 10 | 90 | | 4.5 | 0.4 | 10 | 90 | | 4.6 | 0.4 | 90 | 10 | | 5.5 | 0.4 | 90 | 10 |
    • Column Oven: 40°C.
    • Injection Volume: 5-10 µL.
  • Mass Spectrometry (ESI+):

    • Ion Source Parameters (require optimization):
      • Sheath Gas Flow: 40-50 (arb)
      • Aux Gas Flow: 10-15 (arb)
      • Spray Voltage: 3500-4000 V
      • Capillary Temperature: 300-350 °C
    • MRM Transitions (require empirical determination):
      • This compound: Q1 > Q3 (Quantifier), Q1 > Q3 (Qualifier)
      • Internal Standard: Q1 > Q3 (Quantifier)

The workflow below summarizes the key steps in developing and validating a bioanalytical method for a drug like this compound.

cluster_issues Common Troubleshooting Points Start Method Development Start Sample_Prep Sample Preparation (LLE Optimization) Start->Sample_Prep LC_Optimization LC Optimization (Column, Mobile Phase, Gradient) Sample_Prep->LC_Optimization Low_Recovery Low Recovery Sample_Prep->Low_Recovery Matrix_Effect Matrix Effect Sample_Prep->Matrix_Effect MS_Optimization MS Optimization (Source, MRM Transitions) LC_Optimization->MS_Optimization LC_Optimization->Low_Recovery LC_Optimization->Matrix_Effect Poor_Peaks Poor Peak Shape LC_Optimization->Poor_Peaks Validation Full Method Validation (Per FDA/EMA Guidelines) MS_Optimization->Validation Low_Signal Low Signal/Noise MS_Optimization->Low_Signal Routine_Use Routine Analysis Validation->Routine_Use

Critical Considerations for this compound

  • Stability: Actively investigate the stability of this compound in solution and in the biological matrix under various conditions (e.g., room temperature, freeze-thaw, in autosampler). Add acid to plasma samples immediately after collection if instability is suspected [2].
  • Specificity: Ensure that your method can separate this compound from its potential metabolites and any co-administered drugs that might be present in study samples.
  • Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the best choice as it corrects for variability in both extraction and ionization.

References

Vimirogant cross-reactivity solutions

Author: Smolecule Technical Support Team. Date: February 2026

About Vimirogant (VTP-43742)

The table below summarizes the key characteristics of this compound based on the search results.

Property Description
Development Name VTP-43742 (this compound)
Pharmacological Class RORγt (Retinoic acid receptor-related orphan receptor gamma t) antagonist/inverse agonist [1]
Therapeutic Target IL-23/Th17 axis for autoimmune diseases (e.g., plaque psoriasis) [1]
Development Status Development was discontinued after Phase IIa trials for psoriasis [1].
Structure Aryl sulfone-class small molecule [1].

Assessing Off-Target Cross-Reactivity: A Framework

For a discontinued drug like this compound, a complete and validated experimental protocol is not available in the public domain. The following workflow and detailed methodology outline a standard, comprehensive approach to identify and characterize potential off-target interactions, which is a critical step in drug development.

G start Identify Potential Off-Targets step1 In Silico Screening start->step1 step2 In Vitro Profiling step1->step2 step3 Functional Assays step1->step3  Refine Target List step2->step3 step3->step1  Validate Prediction step4 Data Integration & Risk Assessment step3->step4 end Implement Mitigation Strategy step4->end

Detailed Experimental Methodology

1. In Silico Profiling

  • Objective: Predict potential off-targets computationally before costly lab experiments.
  • Protocol:
    • Use the 3D crystal structure of this compound (if available from patents or publications like [1]) and perform molecular docking against a library of pharmaceutically relevant protein targets (e.g., kinases, GPCRs, nuclear receptors).
    • Employ similarity searching tools to find proteins with ligand-binding sites structurally similar to RORγt. Pay special attention to the broader nuclear receptor family (e.g., RORα, RORβ, LXR, FXR) due to conserved structural features [2].

2. Broad In Vitro Binding Screening

  • Objective: Empirically test binding against a wide panel of unrelated targets.
  • Protocol:
    • Utilize high-throughput binding assays (e.g., radiometric or fluorescence-based).
    • The Eurofins SafetyScreen44 panel or similar services can be used. This panel assays against 44 key off-targets, including GPCRs, ion channels, and transporters.
    • A significant response (e.g., >50% inhibition or activation at 10 µM of this compound) indicates a potential positive hit for further investigation.

3. Functional Cell-Based Assays

  • Objective: Confirm if binding to a potential off-target translates to a functional biological effect.
  • Protocol:
    • For hits from the binding screen, establish a reporter gene assay (RGA) in a relevant cell line.
    • As described for RORγt antagonists in [1], you can transfect cells with a plasmid containing the ligand-binding domain (LBD) of the off-target protein fused to a Gal4-DNA binding domain and a luciferase reporter gene.
    • Measure the effect of this compound on the transcriptional activity of the off-target compared to a known agonist/antagonist. The table below shows how to structure data from these functional assays for easy comparison.

Table: Example Structure for Reporting Functional Cross-Reactivity Data

Potential Off-Target Assay Type This compound IC50 / EC50 Effect vs. Control Risk Assessment
RORα Reporter Gene Assay X.XX µM Partial Agonist Medium
Kinase XYZ Enzyme Activity Assay >30 µM No significant effect Low
hERG Channel Patch Clamp Electrophysiology Y.YY µM Inhibition High (if potent)

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of cross-reactivity for a RORγt antagonist like this compound? The highest risk is within the nuclear receptor (NR) superfamily, particularly the closely related ROR subfamily (RORα and RORβ). Their ligand-binding domains (LBDs) share significant structural homology with RORγt, increasing the probability of a designed ligand for one (RORγt) also binding to the others [2].

Q2: Our in vitro data shows this compound has weak activity against an unexpected kinase. What should we do next?

  • Dose-Response Relationship: First, run a full concentration-response curve to determine the potency (IC50). An IC50 much higher than the therapeutic concentration for RORγt likely indicates a low clinical risk.
  • Cellular Context: Confirm the activity in a more physiologically relevant cell-based assay. Binding in a purified system does not always translate to a functional effect in a cellular environment.
  • Structural Analysis: Perform molecular modeling to see if a plausible binding pose for this compound in the kinase's active site exists. This can help you understand the mechanism and guide further chemical optimization [1].

Q3: Are there known excipients or metabolites of this compound that could cause cross-reactive hypersensitivity? While specific data on this compound is scarce, monoclonal antibodies and other biologics have documented cases where first-dose anaphylaxis was triggered by pre-existing IgE antibodies against a sugar moiety (galactose-α-1,3-galactose, alpha-gal) or solubilizing agents like polysorbate [3]. Although this compound is a small molecule, its formulation should be investigated as a potential source of non-mechanism-based reactions.

References

Vimirogant specificity challenges

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant Key Specifications

For a quick overview, the table below summarizes the core data on this compound.

Property Specification
Alternative Names AGN-242428; VTP-43742; VTP43742 [1]
CAS Number 1802706-04-2 [2]
Molecular Formula C₂₇H₃₅F₃N₄O₃S [2]
Molecular Weight 552.65 g/mol [2]
Target & Activity RORγ (RORγt) inhibitor (Ki: < 100 nM) [2]
Therapeutic Class Small molecule [1]
Highest Phase Phase II (for dry eyes) [1]
Psoriasis Status Discontinued (for plaque psoriasis & autoimmune disorders) [1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? this compound is a selective inhibitor of the Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ/RORγt) [2]. This nuclear receptor is a master regulator of the differentiation and function of T-helper 17 (Th17) cells. By antagonizing RORγt, this compound aims to suppress the production of pro-inflammatory cytokines like IL-17, which is a key driver in the pathogenesis of autoimmune diseases such as psoriasis [3].

Q2: For which indications has this compound been tested, and what is its current status? this compound was initially developed for autoimmune conditions, including plaque psoriasis and multiple sclerosis. However, clinical development for these indications has been discontinued [1]. A Phase II clinical trial investigating a topical formulation for dry eyes was completed in March 2022 [1].

Q3: What could be the potential reasons behind the specificity challenges with a RORγt inhibitor like this compound? While detailed clinical data is limited, specificity challenges for RORγt inhibitors in general can arise from:

  • Transcriptional Promiscuity: RORγt has roles in physiological processes beyond Th17 cell pathogenesis, including metabolism and circadian rhythm. Achieving complete inhibition without disrupting these pathways is complex [3].
  • Structural Homology: The ligand-binding domain of RORγt shares homology with other nuclear receptors, increasing the risk of off-target effects.
  • Cytokine Feedback Loops: Blocking the IL-23/Th17/IL-17 axis can lead to compensatory mechanisms from other inflammatory pathways (e.g., TNF-α, IL-1, IL-22), potentially reducing drug efficacy [4] [3].

Troubleshooting Specificity in RORγt-Focused Research

Issue: Inconsistent cellular responses in in vitro Th17 differentiation assays.

  • Potential Cause 1: Suboptimal inhibitor concentration.
    • Solution: Perform a dose-response curve. Start with a concentration around 100-500 nM based on the Ki value (<100 nM) [2]. Use a positive control (e.g., a known RORγt agonist) and a negative control (DMSO vehicle) to validate the assay.
    • Protocol: Isolate naive CD4+ T-cells from mouse spleen or human PBMCs. Differentiate cells under Th17-polarizing conditions (TGF-β, IL-6, IL-1β, anti-IFN-γ, anti-IL-4). Titrate this compound (e.g., 10 nM, 100 nM, 1 µM) in the culture. After 3-5 days, measure IL-17A production by ELISA and analyze RORγt target gene expression (e.g., Il17a, Il17f, Il22) via qPCR.
  • Potential Cause 2: Variable activity due to compound solubility or stability.
    • Solution: Check the stock solution. This compound should be stored as a powder at -20°C and reconstituted in a high-quality DMSO. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the final DMSO concentration in cell culture does not exceed 0.1% [2].

Issue: Lack of target engagement or efficacy in a murine psoriasis model.

  • Potential Cause: Inadequate exposure or bioavailability.
    • Solution: Monitor drug exposure levels. The experimental workflow below outlines the key steps for in vivo model evaluation.

The following diagram illustrates the logical workflow for troubleshooting efficacy in an in vivo model.

G Start Start: Lack of Efficacy in Murine Model PK Analyze Pharmacokinetics (Plasma Drug Levels) Start->PK Biomarker Measure PD Biomarkers (Splenic Il17a mRNA) PK->Biomarker Confirm Target Engagement Confirmed? Biomarker->Confirm Formulation Re-evaluate Dosing Formulation End Interpret Results Formulation->End Confirm:s->Formulation:n No MOA Investigate Alternative Mechanisms/Models Confirm:s->MOA:n Yes MOA->End

Context: The RORγt Role in Psoriasis Pathology

Understanding this compound's target requires knowledge of its place in the psoriatic inflammation pathway. The diagram below illustrates the simplified IL-23/Th17/IL-17 axis.

G IL23 IL-23 Signal RORgt RORγt (Nuclear Receptor) IL23->RORgt Activates Th17 Th17 Cell RORgt->Th17 Differentiates IL17 IL-17A/F Production Th17->IL17 Produces Keratinocyte Keratinocyte Response (Proliferation, Inflammation) IL17->Keratinocyte Stimulates This compound This compound This compound->RORgt Inhibits

Research Implications & Next Steps

The discontinuation of this compound for psoriasis suggests that overcoming RORγt inhibitor specificity in vivo or achieving sufficient efficacy in human disease was challenging. Your research can focus on:

  • Investigating Next-Generation Inhibitors: Explore other RORγt inhibitors or different mechanistic classes (e.g., TYK2 inhibitors, PDE4 inhibitors, IL-36 receptor antagonists) that have since advanced in clinical trials [4] [3].
  • Studying Compensatory Pathways: Research how other inflammatory pathways (TNF-α, IL-1, IL-22, IL-36) are modulated when the IL-23/Th17 axis is blocked, which could explain limited efficacy [4] [3].

References

Vimirogant sensitivity optimization

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant (VTP-43742) Overview

This compound is an oral, small-molecule RORγt antagonist that was under investigation for treating autoimmune diseases like plaque psoriasis. It targeted the IL-23/Th17 axis, a key pathway in psoriatic inflammation. Development was discontinued after Phase IIa trials [1].

Its core mechanism involves binding to the ligand-binding domain of the RORγt protein, acting as an inverse agonist. This inhibits the differentiation of Th17 cells and the production of pro-inflammatory cytokines (IL-17A, IL-17F, IL-22) [2] [1].

Key Experimental Parameters & Data

The table below summarizes quantitative data and key characteristics of this compound for your experimental reference [1].

Parameter Value / Description Significance / Note
Developmental Phase Phase IIa (Discontinued) For treatment of plaque psoriasis.
Target RORγt (Retinoic Acid Receptor-Related Orphan Nuclear Receptor γ t) Key transcription factor for Th17 cell function. [2] [1]
Mechanism Inverse Agonist / Antagonist Binds RORγt, suppressing transcriptional activity. [1]
Primary Assay for Potency RORγ Reporter Gene Assay (RGA) Measures inhibition of RORγt-mediated transcription.
Cellular Potency Assay IL-17 Production Assay (e.g., in human Th17 cells or PBMCs) Measures functional inhibition of cytokine secretion. [1]
Key Molecular Interactions Binds orthosteric or allosteric site on RORγt LBD; disrupts H12 stabilization. Critical for its mechanism of action. [1]

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments cited in the literature for profiling RORγt antagonists like this compound.

1. RORγ Reporter Gene Assay (RGA) This assay measures the compound's ability to inhibit the transcriptional activity of RORγt.

  • Principle: A cell line (e.g., HEK-293) is co-transfected with an expression plasmid for RORγt and a reporter plasmid (e.g., luciferase) under the control of a ROR-responsive promoter.
  • Procedure:
    • Seed cells in multi-well plates.
    • Transfert with the RORγt and reporter constructs.
    • After transfection, treat cells with a dilution series of this compound.
    • Incubate for 24-48 hours to allow for cellular response.
    • Lyse cells and measure reporter signal (e.g., luminescence).
    • Calculate the IC50 value from the dose-response curve [1].

2. Cellular IL-17 Inhibition Assay This assay evaluates the functional potency of this compound in a more physiologically relevant immune cell context.

  • Principle: Human peripheral blood mononuclear cells (PBMCs) or purified naïve T-cells are stimulated under Th17-polarizing conditions in the presence of the compound. The output is the measurement of IL-17 cytokine in the supernatant.
  • Procedure:
    • Isolate PBMCs or naïve T-cells from human blood.
    • Activate and polarize cells towards a Th17 phenotype using a cytokine cocktail (typically including IL-1β, IL-6, IL-23, and TGF-β) and anti-CD3/CD28 antibodies.
    • Concurrently, treat the cells with a range of this compound concentrations.
    • Culture cells for 3-5 days.
    • Collect culture supernatant.
    • Quantify IL-17A levels using an ELISA or similar immunoassay.
    • Determine the IC50 for inhibition of IL-17 production [1].

Troubleshooting Guides & FAQs

FAQ 1: What could cause a high IC50 in the RGA, suggesting low compound potency?

  • Possible Cause: The compound has low binding affinity for the RORγt ligand-binding domain or poor cellular penetration.
  • Solution:
    • Verify Compound Integrity: Check the compound's purity and stability under assay conditions.
    • Confirm Assay System: Ensure the RORγt receptor is expressed correctly in your cell line and that the reporter system is functional with a known agonist/antagonist control.
    • Optimize Solubility: Ensure the compound is fully dissolved in the assay medium; consider using different solvents like DMSO (within non-toxic limits) or including solubilizing agents.

FAQ 2: Why might there be a significant discrepancy between RGA potency and cellular (IL-17) assay potency?

  • Possible Cause: Differences in cell membrane permeability, compound metabolism in immune cells, or the complex multi-factor signaling in primary cells versus a simplified reporter system.
  • Solution:
    • Assess Cell Permeability: Use assays to measure intracellular compound concentration.
    • Check for Serum Binding: Test if the compound is being sequestered by serum proteins in the cellular assay medium, which can reduce effective concentration.
    • Investigate Off-Target Effects: The compound might be affecting other pathways in the primary cells. Counter-screening against related nuclear receptors can help assess selectivity [1].

Signaling Pathway & Experimental Workflow

The following diagram illustrates the core signaling pathway targeted by this compound and the logical flow of key experiments for its evaluation.

vimirogant_pathway IL23 IL-23 Signal RORgt RORγt Protein IL23->RORgt Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17A/F, IL-22 Production Th17->IL17 Inflammation Psoriatic Inflammation IL17->Inflammation This compound This compound This compound->RORgt  Inhibits AssayStart Start Experiment AssayRGA Reporter Gene Assay (RGA) AssayStart->AssayRGA AssayCellular Cellular Potency Assay (PBMC/Th17 Cells) AssayRGA->AssayCellular AssayData Analyze Data (IC50 Calculation) AssayCellular->AssayData

Diagram 1: this compound's mechanism of action and a high-level experimental workflow for its evaluation.

References

Vimirogant experimental variability reduction

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant at a Glance

The table below summarizes the key available information on this compound.

Attribute Details
Alternative Names AGN-242428; VTP-43742 [1]
Developers AbbVie; Vitae Pharmaceuticals; Allergan [1]
Pharmacological Class Small molecule; Nuclear receptor subfamily 1 group F member 3 (RORγt) antagonist [1] [2]
Highest Phase of Development Phase II (for dry eyes) [1]
Status in Plaque Psoriasis Discontinued [1] [2]

Mechanism of Action and Experimental Context

This compound is a retinoic acid receptor-related orphan nuclear receptor γt (RORγt) antagonist [1] [2]. RORγt is a master transcription factor for the differentiation and function of Th17 cells, which are central to the pathogenesis of psoriasis and other autoimmune diseases [2]. By antagonizing RORγt, this compound aimed to suppress the production of key pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22 from the IL-23/Th17 axis [2].

The following diagram illustrates this primary therapeutic target and the broader pathway.

G IL23 IL-23 Th17 Th17 Cell IL23->Th17 RORgt RORγt (Transcription Factor) IL17 IL-17A, IL-17F, IL-22 RORgt->IL17 Th17->RORgt Inflammation Psoriatic Inflammation (Keratinocyte proliferation, etc.) IL17->Inflammation This compound This compound (RORγt Antagonist) This compound->RORgt  Inhibits

Challenges and General Considerations for RORγt Antagonists

The development of this compound and other RORγt antagonists faced challenges. A primary concern was that broad suppression of the Th17 pathway via RORγt inhibition could lead to a higher risk of immunosuppressive adverse events, such as opportunistic infections, compared to biologics that target a single cytokine [2]. Furthermore, achieving sufficient selectivity and drug-like properties (e.g., metabolic stability, solubility) was a significant hurdle in this drug class' optimization [2].

Suggested Guidance for Researchers

Given the lack of public experimental data for this compound, your technical support center could provide these general guidance points for researchers working in this area:

  • Focus on the Mechanism: For troubleshooting experiments related to RORγt antagonism, the primary readouts should be the downregulation of IL-17A, IL-17F, and IL-22 from immune cells like Th17 cells. A common control is to compare effects against other known RORγt modulators [2].
  • Review Class-wide Data: Examine the published research on other RORγt antagonists (e.g., BI 730357, JTE-451) for insights into common pharmacokinetic challenges, off-target effects, and optimal in vitro and in vivo models used in development [2].
  • Consult General Best Practices: For issues with assay variability in cell-based reporter gene assays or protein-binding studies, standard laboratory practices apply. This includes meticulous control of cell passage number, consistency in compound solubilization (e.g., using DMSO), and the use of internal standards to validate assay performance.

References

RORγt & Vimirogant Research: Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Vimirogant and similar RORγt inhibitors? this compound is a small-molecule inhibitor that targets the retinoid-related orphan receptor gamma t (RORγt) [1]. This receptor is a master transcription factor necessary for the differentiation and function of T helper 17 (Th17) cells and the production of interleukin-17 (IL-17) [2]. By binding to RORγt, these inhibitors suppress the IL-23/Th17/IL-17 immune axis, which is a key driver in autoimmune diseases like psoriasis [2] [1].

Q2: What are the major challenges in developing RORγt inhibitors like this compound? Based on reviews of this drug class, key challenges include [2]:

  • Achieving Specificity: Ensuring the compound does not cross-inhibit other nuclear receptors (like RORα), which could lead to off-target effects and toxicity.
  • Optimizing Pharmacokinetics: Fine-tuning the drug's absorption, distribution, metabolism, and excretion (ADME) properties to ensure it reaches its target site effectively.
  • Demonstrating Clinical Efficacy: Proving that inhibiting RORγt leads to significant clinical improvement in human trials, particularly for diseases where other biologics (like IL-17 blockers) have shown limitations [2].
  • Understanding Compound Mechanisms: Clearly distinguishing whether a candidate drug is a pure antagonist or an inverse agonist, as this can affect the degree of transcriptional suppression [2].

Q3: What are critical control experiments for validating RORγt inhibitor function in vitro? Essential experiments and methodologies to confirm target engagement and specificity include:

  • Cellular Reporter Assays: Use T-cells or engineered cell lines with a luciferase reporter gene under the control of an IL-17 promoter. A functional RORγt inhibitor will show a dose-dependent reduction in luminescence [2].
  • Electrophoretic Mobility Shift Assay (EMSA): This assay can demonstrate that the inhibitor prevents RORγt from binding to its target DNA sequence.
  • Co-activator Interaction Assays: Techniques like Surface Plasmon Resonance (SPR) or time-resolved fluorescence resonance energy transfer (TR-FRET) can quantify whether the inhibitor disrupts the recruitment of co-activator proteins to the RORγt complex.
  • Specificity Screening: Test the compound against a panel of other nuclear receptors (e.g., RORα, LXR, FXR) to rule out off-target activity.
Troubleshooting Guide for Common Research Pitfalls

The table below outlines common issues in RORγt inhibitor research and recommended solutions.

Pitfall Impact on Research Recommended Solution
Lack of Cellular Activity Compound is ineffective in cellular models despite good binding in biochemical assays. Check cell permeability; use a more physiologically relevant cell line (e.g., primary human T-cells); confirm compound stability in cell culture media [2].
Off-target Effects Observed phenotypic effects or toxicities are not due to RORγt inhibition. Employ counter-screens against related nuclear receptors; use genetic knockdown (e.g., siRNA) of RORγt as a control to compare phenotypic outcomes [2].
Poor Solubility/Bioavailability Low in vivo efficacy, erratic data, inability to achieve target exposure in animal models. Explore salt forms or prodrug strategies; reformulate using appropriate vehicles (e.g., cyclodextrins, lipid-based formulations); consider alternative dosing routes [2].
Insufficient Target Engagement The drug does not effectively engage RORγt in the target tissue. Use pharmacodynamic biomarkers (e.g., reduction in IL-17 mRNA or protein in lesional tissue) to confirm biological activity, not just plasma drug levels [2].
Experimental Protocols for Key Assays

Protocol 1: Th17 Cell Differentiation and Cytokine Inhibition Assay This protocol is used to assess the functional impact of an RORγt inhibitor on immune cells.

  • Isolate Naive CD4+ T-cells: Isolate cells from human or mouse PBMCs or spleen using a magnetic bead-based cell separation kit.
  • Differentiate into Th17 cells: Culture the naive T-cells in the presence of specific cytokines:
    • For human cells: IL-1β, IL-6, IL-23, and TGF-β.
    • For mouse cells: IL-6 and TGF-β.
    • Also include anti-IFN-γ and anti-IL-4 neutralizing antibodies.
  • Apply the Inhibitor: Add the RORγt inhibitor (e.g., this compound) in a range of concentrations to the culture medium. Include a vehicle control (e.g., DMSO) and a reference inhibitor if available.
  • Stimulate Cells: After 3-5 days of differentiation, re-stimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
  • Analyze Outcomes:
    • Flow Cytometry: Stain cells intracellularly for IL-17A and other Th17-related cytokines (e.g., IL-22). The percentage of IL-17A+ cells should decrease with an effective inhibitor.
    • ELISA: Collect cell culture supernatant and measure the concentration of secreted IL-17A protein [2].
Signaling Pathway Visualization

The following diagram illustrates the core signaling pathway targeted by this compound, providing a visual reference for its mechanism of action.

G IL23 IL23 IL23R IL23R IL23->IL23R Binds to STAT3 STAT3 IL23R->STAT3 Activates JAK-STAT RORgammat RORgammat STAT3->RORgammat Up-regulates IL17 IL17 RORgammat->IL17 Transcribes Th17 Cell Th17 Cell Th17 Cell->RORgammat

Diagram 1: The IL-23/RORγt/IL-17 Axis. This pathway shows how external signals lead to IL-17 production, a key process inhibited by this compound.

Experimental Workflow Visualization

For a typical in vitro to in vivo research program, the following workflow is standard practice.

G A In vitro Assay Development B Specificity & Selectivity Screening A->B C Cellular Efficacy (Th17 Assay) B->C D In vivo Animal Model Studies C->D E Biomarker Analysis D->E F Data Integration & Compound Optimization E->F

Diagram 2: Key stages and decision points in the preclinical research workflow for an RORγt inhibitor.

References

Vimirogant batch-to-batch variability

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Batch-to-Batch Variability

1. What is batch-to-batch variability and why is it a critical quality attribute?

Batch-to-batch variability refers to differences in the quality, characteristics, and performance of a product between different production batches of the same drug substance or product [1]. In drug development, controlling this variability is paramount because it ensures the consistency, efficacy, and safety of the final drug product. High variability can lead to unpredictable therapeutic outcomes, impact product stability, and result in regulatory non-compliance [2] [3].

2. What are the primary sources of batch-to-batch variability in drug manufacturing?

Variability can be introduced at virtually every stage of the manufacturing process. The main sources include:

  • Raw Materials: Variability in the physical or chemical properties of active pharmaceutical ingredients (APIs) and excipients [4].
  • Manufacturing Process: Changes in process parameters like temperature, mixing time, speed, and fermentation conditions [2].
  • Analytical Methods: Inconsistencies in sampling, sample preparation, and measurement techniques can appear as product variability [5].

3. What strategies can be used to minimize batch-to-batch variability?

A proactive approach combining process understanding and advanced monitoring is most effective.

  • Process Analytical Technology (PAT): Implementing in-line, on-line, or at-line monitors to track Critical Process Parameters (CPPs) in real-time. This allows for better process control and can be used to trigger key events, such as determining the optimal harvest time in a bioprocess, which significantly improves consistency [2].
  • Quality by Design (QbD): Building product quality into the process through a systematic approach that identifies and controls sources of variability.
  • Advanced Data Analysis: Using multivariate statistical tools to understand the complex relationships between material attributes, process parameters, and product quality.

Troubleshooting Guides

Issue: High Variability in Final Product Potency

This is a common issue in biomanufacturing, especially for products like live viruses or complex biologics.

Investigation and Resolution Protocol:

  • Map the Process and Data: Create a detailed flowchart of your entire manufacturing process. For each batch (both acceptable and variable), collect all data on raw materials, process parameters, and in-process controls.
  • Analyze Viral Kinetics (If applicable): For a live virus product, the core of the issue often lies in balancing viral production and degradation rates.
    • Experiment: Develop a continuous viral titer model. Experimentally determine viable cell density, cell-specific viral productivity, and viral-specific decay rates at different time points [2].
    • Model: Use this data to build a kinetic model that predicts the point of maximum infectious titer.
  • Implement PAT Harvest Triggers: Replace fixed-time harvest points with dynamic triggers based on real-time process data. The following triggers have been shown to drastically reduce variability [2]:
    • Dissolved Oxygen (DO): As cell health declines in the late stages of infection, oxygen consumption decreases, causing a measurable rise in DO.
    • Oxygen Uptake Rate (OUR): A direct indicator of the metabolic state of the culture. A decline often correlates with peak viral production.
    • Capacitance: Measures viable cell volume (VCV) and can detect changes in cell morphology and concentration due to infection.
  • Validate the Trigger Point: Run multiple batches using the new PAT trigger and compare the harvest yield and potency against historical time-based harvests. One study showed that PAT triggers yielded >87% of peak titer even with a process deviation, compared to 16% for a time-based harvest [2].

Experimental Workflow for PAT Implementation

Start Observed High Potency Variability Step1 1. Map Process & Collect Batch Data Start->Step1 Step2 2. Develop Viral Kinetic Model Step1->Step2 Step3 3. Identify PAT Parameter (DO, OUR, Capacitance) Step2->Step3 Step4 4. Establish PAT Trigger Point Step3->Step4 Step5 5. Validate with Multiple Batches Step4->Step5 End Reduced Batch-to-Batch Variability Step5->End

Issue: Inconsistent Powder Flow and Blend Uniformity (for Solid Dosage Forms)

Variability in the physical properties of powdered API or excipients can lead to major issues in tablet compression or capsule filling.

Investigation and Resolution Protocol:

  • Go Beyond Standard Specifications: Your raw materials may meet all existing chemical specifications but still have different physical properties. You need to characterize the powder's rheology [4].
  • Perform Multivariate Powder Testing: Use an instrument like a Powder Rheometer to analyze multiple dynamic, bulk, and shear properties. Key tests include [4]:
    • Basic Flowability Energy (BFE): Indicates how a powder behaves under dynamic, forced flow conditions (e.g., in a screw feeder). A higher BFE suggests a more cohesive powder.
    • Permeability: Measures resistance to airflow. Low permeability (high pressure drop) can cause issues in filling operations.
    • Shear Cell Testing: Simulates high-stress, static environments (e.g., hopper discharge). It measures the stress required to initiate powder flow.
  • Correlate Powder Properties to Process Performance: Create a design space by linking specific powder rheology parameters to acceptable behavior in your manufacturing equipment. This allows you to set more meaningful incoming material specifications.

Table: Interpretation of Powder Rheometer Results for Three Batches of an Excipient

Powder Sample Basic Flowability Energy (BFE) Permeability (Pressure Drop) Shear Stress Interpretation & Predicted Behavior
Sample A Medium Medium Highest High cohesivity under static stress. Likely to cause issues in hopper discharge.
Sample B Highest Lowest (High Permeability) Low Efficiently packed, good gravitational flow. May perform well in filling but poorly in forced feeding.
Sample C Lowest Highest (Low Permeability) Low Highly cohesive in low-stress processes. Likely to cause problems in blending and filling operations.

Adapted from: [4]

Experimental Protocols for Assessing Variability

Protocol 1: Using the FormulR Package in R for Statistical Analysis

For researchers analyzing formulation data, the FormulR package in R provides a direct function to calculate batch-to-batch variability.

Methodology:

  • Data Preparation: Load your formulation data into a data frame in R. Ensure each row represents a batch and columns represent the different parameters (e.g., assay potency, dissolution, impurity levels).
  • Install and Load Package: Install the FormulR package and load it into your R session.
  • Execute Function: Use the batch_variability(function, formulation_data, parameter) to calculate the variability for a specific parameter across all batches [6].
  • Interpret Results: The function returns a quantitative measure of variability (e.g., standard deviation, relative standard deviation) for the specified parameter, allowing for easy comparison between different batches or formulation changes.

R Code Snippet:

Protocol 2: Assessing Biological Product Binding Variability (e.g., by Flow Cytometry)

For a biological product like an antibody (e.g., Thymoglobulin), batch-to-batch and patient-to-patient variability in binding can be significant.

Methodology:

  • Label Batches: Directly conjugate different batches of the biological product (e.g., Thymoglobulin) with a fluorescent dye like Alexa-Fluor 647 [3].
  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or relevant patient populations.
  • Staining and Analysis: Stain the PBMCs with the labeled batches. Include a panel of fluorescent antibodies to identify different immune cell subsets (e.g., T-cells, B-cells, Tregs).
  • Flow Cytometry: Analyze the samples using a flow cytometer to measure the binding intensity of each product batch to the different cell populations.
  • Data Analysis: Use cluster analysis to compare binding profiles. The data will typically show variability between both donors and batches. This helps identify if a specific batch has an aberrant binding profile and quantifies the inherent patient heterogeneity that may require personalized dosing [3].

References

Vimirogant storage condition optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Answer & Technical Guidance
What are the recommended storage conditions for Vimirogant hydrochloride powder? Store the powder at -20°C. Under these conditions, the product is typically stable for up to 3 years [1].
Can I store this compound hydrochloride at 4°C? Yes, but the shelf life is shorter. When stored at 4°C, the powder is stable for approximately 2 years [1].
How should I prepare and store stock solutions? Prepare stock solutions in solvents like DMSO or ethanol. For short-term storage, aliquots can be kept at -20°C for about 1 month. For longer-term storage, -80°C is recommended for up to 6 months [1].
What should I do before using a frozen stock solution? Always thaw the solution gently. Allow the vial to equilibrate to room temperature for at least 1 hour before opening it. This prevents condensation of water into the solution, which could affect concentration and stability [1].

| My experimental results are inconsistent. Could storage be an issue? | Possibly. Primary causes include:

  • Repeated freeze-thaw cycles of stock solutions [1].
  • Solution storage at 4°C or room temperature for extended periods beyond recommended durations [1].
  • Water condensation in the stock solution vial due to improper thawing [1]. |

Stability Testing & Method Validation

For a comprehensive stability assessment, developing and validating a stability-indicating method is crucial. The following protocol, adapted from a study on Voriconazole, provides a robust framework you can follow for this compound [2].

Objective

To develop and validate a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that can accurately quantify this compound even in the presence of its degradation products.

Equipment & Materials
  • HPLC System: Equipped with a photodiode array (PDA) detector.
  • Chromatographic Column: Hypersil C18 column (250 mm × 4.6 mm) or equivalent.
  • Chemicals: this compound reference standard, acetonitrile (HPLC grade), water (HPLC grade), and reagents for forced degradation (e.g., HCl, NaOH, H₂O₂) [2].
Chromatographic Conditions
  • Mobile Phase: Acetonitrile and water in a specified ratio (e.g., 40:60, v/v).
  • Flow Rate: 1.0 ml/min.
  • Detection Wavelength: To be determined based on the UV spectrum of this compound.
  • Injection Volume: 20 µl.
  • Column Temperature: Ambient [2].
Experimental Workflow

The diagram below outlines the key steps for the forced degradation study and method validation:

workflow Start Start Method Development Stress Perform Forced Degradation Start->Stress Analyze Analyze Stressed Samples Stress->Analyze Acidic Acidic Hydrolysis (e.g., 3N HCl at RT) Stress->Acidic Basic Basic Hydrolysis (e.g., 0.1N NaOH at RT) Stress->Basic Oxidative Oxidative Degradation (e.g., 30% H₂O₂ at RT) Stress->Oxidative Thermal Thermal Degradation (e.g., 70°C for 48h) Stress->Thermal Photolytic Photolytic Degradation (e.g., 1.2 million Lux hours) Stress->Photolytic Validate Validate the HPLC Method Analyze->Validate End Method Established Validate->End Linearity Linearity (5-25 µg/ml) Validate->Linearity Precision Precision (Intra-day & Inter-day) Validate->Precision Accuracy Accuracy (Recovery Studies) Validate->Accuracy Specificity Specificity (Peak Purity >900) Validate->Specificity Robustness Robustness (Flow rate, mobile phase) Validate->Robustness Acidic->Analyze Basic->Analyze Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Linearity->End Precision->End Accuracy->End Specificity->End Robustness->End

Key Parameters & Recommended Limits for Method Validation

The table below summarizes the typical validation parameters and their acceptance criteria [2].

Validation Parameter Protocol & Acceptance Criteria
Linearity Prepare concentrations from 5-25 µg/ml. The correlation coefficient (r) should be >0.99 [2].
Precision Repeat analyses of three concentrations within the same day (intra-day) and over three days (inter-day). Relative Standard Deviation (RSD) should be ≤1.5% [2].
Accuracy Perform recovery studies at 80%, 100%, and 120% levels. Average recovery should be close to 100% [2].
Specificity The method should resolve the main drug peak from degradation products. Peak purity from a PDA detector should be high (e.g., >900) [2].
Robustness Deliberately vary parameters like mobile phase composition (±1%) and flow rate (±0.05 ml/min). The method should remain unaffected [2].

Advanced Stability Prediction (ASAP)

For early-phase development, the Accelerated Stability Assessment Program (ASAP) can be a powerful tool. ASAP uses elevated temperature and humidity to predict shelf life in a fraction of the time required by long-term studies [3].

  • Principle: It is based on the moisture-modified Arrhenius equation, which models degradation as a function of both temperature and humidity [3].
  • Application: Expose the drug product (in an open vial) to multiple short-term conditions (e.g., 5 weeks at various combinations of 50-70°C and 10-80% relative humidity). Analyze the data with specialized software (e.g., ASAPprime) to build a model and predict the shelf life under intended storage conditions [3].

References

Vimirogant sample analysis troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant Experimental Data

The table below summarizes key experimental findings for this compound from the literature [1]:

Parameter Value / Result Experimental Context
Biological Activity Reduction in disease severity in a small patient cohort Early-phase clinical trial in moderate-to-severe psoriasis [1].
Molecular Target RORC2 (RORγt) Nuclear hormone receptor; design as an inverse agonist [1].
Primary Mechanism Inhibition of IL-17A production Prevention of IL-17A expression by human Th17 cells [1].

Key Experimental Protocols

While detailed step-by-step protocols were not fully available in the search results, the methodologies used to characterize this compound and similar compounds are described [1]:

  • TR-FRET Cofactor Recruitment Assay: This assay measures the compound's ability to inhibit the interaction between the RORC2 ligand-binding domain (LBD) and a steroid receptor coactivator (SRC1-2) peptide. The result is reported as an IC50 value (nM), indicating compound potency [1].
  • IL-17A Inhibition in Th17 Cells: This functional assay evaluates the compound's effect on IL-17A cytokine production. Human primary Th17 cells are treated with the compound, and the inhibition of IL-17A production is measured, also resulting in an IC50 value [1].
  • In Vitro Permeation Testing: This method assesses the skin penetration potential of a topical drug. Studies use healthy human skin models to determine the compound's flux across the skin and its concentration in epidermis and dermis layers [1].
  • Human Liver Microsomes (HLM) Assay: This assay predicts metabolic stability by incubating the compound with liver enzymes and measuring its depletion over time, reported as intrinsic clearance (CLint) [1].

RORC2 Signaling & Drug Action Pathway

This diagram illustrates the therapeutic target and mechanism of action for this compound [1].

G RORC2 RORC2 IL17_Gene IL-17A Gene RORC2->IL17_Gene  Promotes Expression IL17_Protein IL-17A Protein IL17_Gene->IL17_Protein  Transcription & Translation Inflammation Inflammation IL17_Protein->Inflammation  Triggers This compound This compound This compound->RORC2  Inverse Agonist Inhibits

Frequently Asked Questions

What is the clinical evidence for this compound's efficacy? this compound was reported to reduce disease severity in a small cohort of patients with moderate-to-severe psoriasis, as part of early-phase clinical trials. It is an oral RORC2 inverse agonist [1].

How does a topical RORC2 inverse agonist's profile differ from an oral one? Topical administration requires a different physiochemical profile. Ideal properties for topical drugs include lower molecular weight, a specific lipophilicity (LogD 2-3), and high systemic clearance to limit exposure beyond the skin, unlike oral drugs [1].

Guidance for Further Research

The search for specific troubleshooting guides for this compound was unsuccessful. The provided experimental data offers a foundation, but you may need to consult more specialized sources for detailed protocols and problem-solving.

  • Consult Primary Literature: Search for the original research article on this compound (cited as 2023 publication in [1]) for complete experimental details.
  • Explore Broader Context: Review papers on psoriasis therapeutics (like [2]) can provide context on common challenges in related biological and small-molecule drug development.
  • Refine Your Search: Use specific platforms like PubMed or Scopus and search for the full paper title: "Macrocyclic Retinoic Acid Receptor-Related Orphan Receptor ..." to find the primary source [1].

References

Vimirogant efficacy comparison studies

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant Profile and Available Data

The table below summarizes the key available information on this compound from the search results.

Attribute Details
Drug Name This compound (development code VTP-43742) [1] [2]
Mechanism of Action Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) antagonist/inverse agonist [1] [2]
Therapeutic Area Investigated for autoimmune diseases, specifically plaque psoriasis [1]
Development Status Development was discontinued after a Phase IIa trial in psoriasis [1]
Reported Efficacy No specific quantitative efficacy data (e.g., PASI scores) from direct head-to-head comparisons were found in the search results.

This compound's Mechanism and Role in Psoriasis Pathology

This compound targets the IL-23/Th17 cell signaling pathway, which is a central driver of inflammation in psoriasis [1] [3]. The diagram below illustrates this pathway and the drug's intended action.

Efficacy Comparison with Other RORγt Antagonists

While direct head-to-head clinical trial data for this compound is unavailable, it was one of several RORγt antagonists in development. The table below positions it alongside other agents in this class based on the search results.

Compound (Developer) Key Development Status (as per Search Results) Notes

| This compound (VTP-43742) (AbbVie/Vitae) | Development discontinued after Phase IIa for psoriasis [1] | An aryl sulfone compound [1]. | | BI 730357 (Boehringer Ingelheim) | Phase II development for plaque psoriasis [1] [3] [2] | A pyrazinone RORγt antagonist [1]. | | JTE-451 (Japan Tobacco) | Phase II clinical trial in plaque psoriasis completed [1] | Cited as the most advanced RORγt antagonist in clinical development [1]. | | GSK-2981278 (GSK) | Investigated in a Phase I/II trial for plaque psoriasis [1] [3] | Developed as a topical formulation [1]. |

Research and Comparison Strategy

For researchers, here are effective strategies to gather more comprehensive comparative efficacy data:

  • Clinical Trial Registries: Search portals like ClinicalTrials.gov using identifiers such as NCT02555709, which was the Phase IIa trial for this compound. These registries sometimes contain results summaries.
  • Systematic Reviews: Consult recent, high-quality systematic reviews and network meta-analyses that compare treatments for autoimmune diseases. These studies can provide indirect comparisons between different drug mechanisms, even if a specific drug like this compound is not included [4].
  • Scientific Conferences: Look for abstracts and presentations from past major dermatology and rheumatology conferences (e.g., AAD, EADV, ACR). Data on discontinued compounds is often presented in this forum.

References

Vimirogant Profile and Development Status

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available for Vimirogant:

Attribute Details
Drug Type Small molecule [1] [2]
Mechanism of Action RORγt (RAR-related orphan receptor gamma) inverse agonist [2]
Highest Phase Reached Phase II (for multiple indications) [1] [2]
Status in Psoriasis/Autoimmune Discontinued (Development was halted for plaque psoriasis, psoriatic arthritis, and multiple sclerosis) [1]
Most Recent Event A Phase II trial for Dry Eye Syndromes was completed in March 2022 [1]

Comparative Context of Psoriasis Treatments

While direct safety data for this compound is unavailable, clinical research has extensively documented the safety profiles of other advanced psoriasis therapies. The table below summarizes key safety considerations for newer drug classes based on Phase III trials [3] [4] [5].

Drug/Target Class Example Drug(s) Common Adverse Events (AEs) & Key Safety Considerations

| IL-17 Inhibitors | Bimekizumab, Secukinumab, Ixekizumab | • Very common: Oral candidiasis (notably higher with bimekizumab) [3]. • Key consideration: Monitoring for inflammatory bowel disease (cases of new-onset ulcerative colitis have been reported) [3]. | | IL-23 Inhibitors | Mirikizumab, Guselkumab, Risankizumab | • Common: Nasopharyngitis, upper respiratory tract infections [3]. | | TYK2 Inhibitors | Deucravacitinib | • Common: Similar rates of AEs compared to placebo in Phase III trials [4]. • Key consideration: Offers a favorable safety profile among systemic oral treatments [5]. |

Experimental Protocols in Psoriasis Trials

For the drugs listed in the comparison table, the assessment of safety and efficacy in Phase III trials follows rigorous, standardized methodologies [3]:

  • Study Design: Typically multicenter, randomized, double-blind, and placebo- and/or active-comparator-controlled over 52 weeks or longer.
  • Primary Efficacy Endpoints: Measured at Week 12 or 16, and include:
    • PASI 75/90/100: The percentage of patients achieving a 75%, 90%, or 100% reduction from baseline in the Psoriasis Area and Severity Index (PASI) score.
    • IGA 0/1: The percentage of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).
  • Safety Assessment:
    • Recording of Treatment-Emergent Adverse Events (TEAEs): All AEs are monitored and documented throughout the study period.
    • Severity Grading: AEs are categorized by severity (mild, moderate, severe) and relationship to the study drug.
    • Laboratory Investigations: Includes regular blood tests to monitor hematological and biochemical parameters.

This compound's Theoretical Pathway and Mechanism

This compound was designed as a small molecule inverse agonist of the RORγt receptor [2]. The diagram below illustrates its intended mechanism of action within the IL-23/Th17 pathway, which is central to psoriasis pathogenesis [4] [5].

G IL23 IL-23 Cytokine IL23R IL-23 Receptor IL23->IL23R JAK2_TYK2 JAK2 / TYK2 Activation IL23R->JAK2_TYK2 STAT3 STAT3 Phosphorylation JAK2_TYK2->STAT3 RORgT RORγt Transcription Factor STAT3->RORgT IL17 IL-17 Gene Transcription RORgT->IL17 Pathogenesis Psoriasis Symptoms IL17->Pathogenesis Th17 Differentiated Th17 Cell Th17->IL17 This compound This compound (AGN-242428) This compound->RORgT Inverse Agonist (Inhibition)

The intended mechanism of this compound was to act as a RORγt inverse agonist, inhibiting the production of IL-17 and thus interrupting a key driver of psoriatic inflammation [2].

Conclusion and Research Considerations

This compound represents a RORγt inverse agonist approach that ultimately did not progress in clinical development for psoriasis and related autoimmune conditions [1] [2]. In contrast, the current therapeutic landscape is dominated by highly effective biologics targeting the IL-23/IL-17 axis and newer oral agents like TYK2 inhibitors, which have well-documented safety and efficacy profiles from extensive Phase III trials [3] [5].

References

Vimirogant vs alternative compounds

Author: Smolecule Technical Support Team. Date: February 2026

Profile of Vimirogant (VTP-43742)

This compound is an investigational small-molecule therapy. The table below summarizes its key characteristics based on supplier data and review articles [1] [2] [3]:

Attribute Description
Mechanism of Action Potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt) [1] [2] [3].
Primary Target RORγt (Ki = 3.5 nM; IC₅₀ = 17 nM) [1] [2].
Key Pharmacological Effect Inhibits the differentiation of T-helper 17 (Th17) cells and the secretion of IL-17A, a key cytokine in psoriasis pathogenesis [1] [2].
Selectivity Reported to be >1000-fold more selective for RORγt than for the related isoforms RORα and RORβ [1].
Research Application For research into autoimmune diseases, including psoriasis [1] [3].

The Landscape of Emerging Psoriasis Therapies

This compound is part of a growing class of oral small-molecule drugs being developed for psoriasis. These alternatives often work through different intracellular signaling pathways [4] [5] [3].

The following diagram illustrates the key intracellular pathways targeted by these novel small molecules, showing how this compound's mechanism differs from other major classes:

G cluster_TYK2i TYK2/JAK Inhibitors (e.g., Deucravacitinib) cluster_RORi RORγt Inhibitors (e.g., this compound) cluster_PDE4i PDE4 Inhibitors (e.g., Apremilast) IL23 IL-23 Cytokine TYK2_JAK TYK2 / JAK IL23->TYK2_JAK STAT STAT Transcription Factors TYK2_JAK->STAT RORgt RORγt Transcription Factor STAT->RORgt  promotes Th17 Th17 Cell Differentiation & IL-17 Production RORgt->Th17 Inflammation Pro-inflammatory Response Th17->Inflammation PDE4 PDE4 Enzyme cAMP cAMP PDE4->cAMP  breaks down PDE4 Inhibitors increase cAMP cAMP->Inflammation  suppresses

As shown in the diagram and noted in recent scientific reviews, several other oral small-molecule drug classes are under investigation or have been approved [4] [5] [3]:

  • PDE4 Inhibitors (e.g., Apremilast): Increase intracellular cAMP levels, modulating the immune response.
  • JAK/TYK2 Inhibitors (e.g., Tofacitinib, Deucravacitinib): Block signaling pathways of multiple cytokines involved in psoriasis.
  • Other novel targets mentioned in the literature include A3AR agonists (e.g., Piclidenoson) and Sphingosine 1 phosphate receptor agonists (e.g., Ponesimod) [4].

References

Vimirogant validation experiments

Author: Smolecule Technical Support Team. Date: February 2026

What Is Known About Vimirogant

The search results confirm this compound is a potent and selective oral RORγt inhibitor being investigated for autoimmune disorders [1]. Available data is summarized in the table below, but it's important to note this comes from a single commercial supplier's product page and lacks details on experimental conditions.

Table 1: Available In Vitro and In Vivo Data for this compound

Assay/Model Target/Readout Result (IC₅₀/Ki) Experimental Context
In Vitro RORγt Binding Affinity Ki = 3.5 nM [1] Data from manufacturer; specific binding assay not described.
RORγt Functional Inhibition IC₅₀ = 17 nM [1] Data from manufacturer; specific cellular assay not described.
IL-17A Secretion (hPBMCs) IC₅₀ = 18 nM [1] Data from manufacturer; activation method not specified.
IL-17A Secretion (Human Whole Blood) IC₅₀ = 192 nM [1] Data from manufacturer.
Th17 Cell Differentiation (Mouse Splenocytes) IC₅₀ = 57 nM [1] Data from manufacturer; differentiation protocol not provided.
In Vivo EAE Mouse Model Suppressed clinical symptoms, demyelination, and inflammatory markers [1] Model: MOG₃₅–₅₅/CFA immunized mice; route: oral (p.o.); specific dosage not provided.

Information Gaps and Limitations

The major limitation is the lack of accessible, detailed experimental data. The information found does not constitute a full validation package and is insufficient for a rigorous comparison guide:

  • Single Source: Data comes from a commercial chemical supplier's website, not a peer-reviewed publication [1].
  • Lack of Protocol Details: Key experimental methodologies are missing (e.g., specific assay conditions, cell culture details, animal dosing schedules).
  • No Head-to-Head Data: The search did not yield any studies directly comparing this compound's performance against other RORγt inhibitors or standard psoriasis therapies like biologics or other small molecules [2] [3] [4].

Context: Psoriasis Treatment Landscape

While data on this compound is sparse, the search results provide context on the competitive landscape of psoriasis treatments. The tables below summarize established and emerging drug classes, which would be relevant for comparison if this compound data were available.

Table 2: Key Target Pathways in Psoriasis Drug Discovery

Drug Target / Pathway Representative Agents (Generic Name) Stage of Development
IL-23 Pathway [2] [3] Guselkumab, Risankizumab, Tildrakizumab Approved (Biologics)
IL-17 Pathway [2] [3] Secukinumab, Ixekizumab, Bimekizumab Approved (Biologics)
JAK/STAT Pathway [4] Tofacitinib, Deucravacitinib* Approved (Small Molecules)
PDE-4 Inhibition [4] Apremilast, Roflumilast Approved (Small Molecules)
RORγt Inhibition [1] This compound (VTP-43742) Investigational

Note: Deucravacitinib is a TYK2 inhibitor, which is part of the JAK kinase family [4].

Table 3: Efficacy of Emerging Psoriasis Therapies from Clinical Trials

Drug Name Target PASI75 Response* PASI90 Response*
Bimekizumab [3] IL-17A & IL-17F 95% (vs 1% placebo) 85-91% (vs 1% placebo)
Mirikizumab [3] IL-23 p19 subunit 90% (vs 8% placebo) 74% (vs 6% placebo)
Netakimab [3] IL-17A 83% (vs 11% placebo) 68% (vs 7% placebo)
Apremilast (ESTEEM 1 Trial) [4] PDE-4 33.1% (vs 5.3% placebo) Information Not Available

PASI75/90: Percentage of patients achieving a 75% or 90% improvement in Psoriasis Area and Severity Index, typically at Week 12-16.

Experimental Protocol Overview

Based on general pre-clinical research practices and the limited data for this compound, here is an outline of the key experiments needed to validate a RORγt inhibitor. Specific protocols for this compound were not found.

  • 1. Binding Affinity Assay

    • Objective: To determine the half-maximal inhibitory concentration (Ki) of the drug against the RORγt receptor.
    • General Method: Use a fluorescence resonance energy transfer (FRET)-based co-activator recruitment assay. The assay measures the displacement of a fluorescently labeled co-activator peptide from the RORγt ligand-binding domain by the test compound.
  • 2. Cellular Activity and Selectivity

    • Objective: To measure the drug's functional potency (IC₅₀) in cells and its selectivity over related receptors.
    • General Method:
      • Functional Potency: Transfert a mammalian cell line (e.g., HEK293) with a plasmid containing a ROR response element driving a luciferase reporter. The IC₅₀ is determined by treating cells with a range of drug concentrations.
      • Selectivity: Perform similar reporter assays for other nuclear hormone receptors (e.g., RORα, RORβ) to calculate selectivity folds.
  • 3. IL-17 Inhibition in Primary Immune Cells

    • Objective: To confirm the drug's ability to suppress IL-17 production in a physiologically relevant system.
    • General Method: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors. Differentiate naive T-cells into Th17 cells using cytokines (e.g., TGF-β, IL-6, IL-1β, IL-23) in the presence of the drug. Measure IL-17A in the supernatant using ELISA.
  • 4. In Vivo Efficacy Model

    • Objective: To evaluate the drug's efficacy in a live animal model of autoimmune disease.
    • General Method: Use the Experimental Autoimmune Encephalomyelitis (EAE) model in mice, which is a standard model for Th17-driven diseases. Administer the drug orally post-immunization and monitor disease scores. At endpoint, analyze spinal cords for demyelination and cytokine mRNA levels.

RORγt Inhibitor Mechanism of Action

The diagram below illustrates the proposed mechanism of this compound and related RORγt inhibitors within the IL-23/Th17 pathway, a key driver of psoriasis pathogenesis [2] [4].

G Mechanism of RORγt Inhibitors in the IL-23/Th17 Pathway IL23 IL-23 Cytokine IL23R IL-23 Receptor IL23->IL23R Binds JAK2 JAK2 IL23R->JAK2 Activates TYK2 TYK2 IL23R->TYK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates RORGT RORγt Transcription Factor STAT3->RORGT Upregulates Th17 Th17 Cell Differentiation RORGT->Th17 Drives IL17 IL-17A/F Production Th17->IL17 Secretes Inflammation Psoriatic Inflammation (Keratinocyte proliferation, immune cell infiltration) IL17->Inflammation Promotes This compound This compound (RORγt Inhibitor) This compound->RORGT Inhibits

Suggestions for Finding More Data

To build a comprehensive comparison guide, you may need to consult more specialized sources:

  • Check Clinical Trial Registries: Search for "this compound" or "VTP-43742" on platforms like ClinicalTrials.gov. This can provide information on trial design, endpoints, and potentially results.
  • Search Scientific Literature: Use academic databases like PubMed or Google Scholar. While the compound may not have a dedicated publication, it might be mentioned in review articles or in the context of the developing company's research pipeline.
  • Investigate the Developer: Look for press releases, investor presentations, or scientific posters from the company developing this compound, which often contain more detailed pre-clinical data.

References

Vimirogant clinical trial results comparison

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant at a Glance

The table below summarizes the key available information on this compound.

Attribute Details
Alternative Names AGN-242428; VTP-43742 hydrochloride [1] [2]
Developers Vitae Pharmaceuticals; AbbVie; Allergan [1]
Mechanism of Action Potent, selective, and orally active RORγt inhibitor [2] [3].
Highest Development Phase for Psoriasis Discontinued (for plaque psoriasis and other autoimmune disorders) [1].

| Key Preclinical Data | - Ki for RORγt: 3.5 nM [2].

  • IC₅₀ for IL-17A inhibition (human cells): 18 nM (in PBMCs); 192 nM (in whole blood) [2]. |

The RORγt Pathway and this compound's Role

This compound was designed to target the RORγt pathway, which is a crucial mechanism in the development of psoriasis. The following diagram illustrates this pathway and where this compound was intended to act.

g IL23 IL-23 Signal STAT3 STAT3 Activation IL23->STAT3 RORgt RORγt Transcription Factor STAT3->RORgt Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17A/F Production Th17->IL17 Inflammation Psoriasis Inflammation (Keratinocyte proliferation, immune cell infiltration) IL17->Inflammation This compound This compound (RORγt Inhibitor) This compound->RORgt  Inhibits

Successful Alternatives in Psoriasis Treatment

While this compound did not progress, the understanding of the IL-23/Th17 axis has led to highly successful treatments. The table below categorizes these alternatives, which have robust clinical data supporting their use [4] [5].

Drug Name Target Type of Molecule Key Efficacy Data (PASI 90) Key Efficacy Data (PASI 100)
Bimekizumab IL-17A & IL-17F Monoclonal Antibody 85-91% at Week 16 [5] 59-68% at Week 16 [5]
Mirikizumab IL-23 (p19 subunit) Monoclonal Antibody 74% at Week 16 [5] 32% at Week 16 [5]
Netakimab IL-17A Monoclonal Antibody 68% at Week 24 [5] 49% at Week 24 [5]
Deucravacitinib TYK2 Oral Small Molecule Not Available Not Available
Apremilast PDE4 Oral Small Molecule ~20-25% (PASI 75) at Week 16 [6] [7] Not Available

Interpretation and Further Steps

The discontinuation of this compound highlights the challenges in drug development. Although targeting RORγt is a scientifically sound approach for Th17-mediated diseases like psoriasis, other strategies, particularly monoclonal antibodies against IL-23 and IL-17, have proven to be more successful and have dominated the therapeutic landscape [4] [5] [3].

  • Consult Clinical Trial Registries: Websites like ClinicalTrials.gov are invaluable for finding active, ongoing studies for new RORγt inhibitors or other small molecules.
  • Review Recent Literature: Scientific databases should be searched for recent review articles on "small molecules in psoriasis" or "RORγt inhibitors in autoimmune disease" to identify any new compounds in development.

References

Vimirogant potency comparison analysis

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant's Development Status

This compound was a small molecule drug candidate under investigation for autoimmune diseases. Key details of its development status are summarized below.

Property Detail
Developers AbbVie, Vitae Pharmaceuticals, Allergan [1]
Mechanism of Action Nuclear receptor subfamily 1 group F member 3 (RORγt) antagonist; Acts as an immunosuppressant [1]
Highest Phase Discontinued (Previously Phase II for plaque psoriasis and other indications) [1]
Latest Event Allergan (which was developing the drug) was acquired and merged into AbbVie in May 2020 [1]

Mechanism of Action and Therapeutic Class

This compound belongs to a class of investigational drugs known as RORγt (Retinoic acid receptor-Related Orphan Receptor Gamma t) inhibitors [1] [2]. The diagram below illustrates the targeted pathway of this drug class.

g IL-23 Stimulus IL-23 Stimulus RORγt Transcription Factor RORγt Transcription Factor IL-23 Stimulus->RORγt Transcription Factor Activates Th17 Cell Differentiation Th17 Cell Differentiation RORγt Transcription Factor->Th17 Cell Differentiation IL-17 Production IL-17 Production Th17 Cell Differentiation->IL-17 Production Psoriasis Inflammation Psoriasis Inflammation IL-17 Production->Psoriasis Inflammation RORγt Inhibitor\n(e.g., this compound) RORγt Inhibitor (e.g., this compound) RORγt Inhibitor\n(e.g., this compound)->RORγt Transcription Factor Blocks

Diagram: RORγt Inhibition Pathway. RORγt is a key transcription factor controlling the development of T-helper 17 (Th17) cells. By antagonizing RORγt, this compound aimed to reduce Th17 cell differentiation and the subsequent production of the pro-inflammatory cytokine IL-17, which is a central driver in psoriasis pathogenesis [2].

The Landscape of Psoriasis Treatments

For context, the therapeutic landscape for moderate-to-severe psoriasis has evolved significantly, moving from broad-acting systemic treatments to highly targeted therapies [3]. The main categories of advanced treatments include:

  • Biologics: These are large-molecule drugs that target specific cytokines in the immune system, such as TNF-α, IL-17, IL-23, and IL-12/23 [3]. They are administered via injection or infusion and have revolutionized psoriasis treatment [3].
  • Oral Small Molecules: These are low-molecular-weight drugs taken orally. They work by inhibiting intracellular signaling pathways involved in inflammation [4]. Key approved examples include:
    • Apremilast: A PDE4 inhibitor that increases intracellular cAMP levels, reducing the production of multiple pro-inflammatory cytokines [4].
    • Tofacitinib: A JAK inhibitor that blocks signaling pathways for several cytokines. It is approved for psoriatic arthritis [4].

References

Vimirogant Specificity and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data on Vimirogant's specificity and activity from the available literature [1] [2].

Parameter Experimental Value
Target RORγt (Retinoid-related orphan receptor gamma t)
Mechanism Inverse agonist [3]
Ki (Binding Affinity) 3.5 nM [2]
IC50 (Functional Activity) 17 nM [2]
Selectivity vs. RORα >1000-fold [2]
Selectivity vs. RORβ >1000-fold [2]
Cellular IC50 (IL-17A inhibition in hPBMCs) 18 nM [2]
Cellular IC50 (IL-17A inhibition in mouse splenocytes) 57 nM [2]
Impact on Th1, Th2, Treg No effect on differentiation at tested concentrations [2]

RORγt Signaling and this compound's Role

This diagram illustrates the signaling pathway that this compound inhibits and its specific mechanism of action.

G IL23 IL-23 Signal STAT3 STAT3 Activation IL23->STAT3 RORgammat_expression Induces RORγt Expression STAT3->RORgammat_expression RORgammat Transcription Factor: RORγt RORgammat_expression->RORgammat Target_genes Nucleus Binding to ROREs in DNA RORgammat->Target_genes  Inactive with natural ligands Th17_cytokines Production of IL-17A, IL-17F, IL-22 Target_genes->Th17_cytokines Th17_differentiation Th17 Cell Differentiation Target_genes->Th17_differentiation This compound This compound (VTP-43742) This compound->RORgammat  Binds LBD (Allosteric Site)

Context and Limitations of Available Data

The search results confirm this compound is a potent and selective RORγt inverse agonist, but the information has important limitations for your requested guide.

  • Lack of Direct Comparative Data: The available data does not include side-by-side comparisons of this compound's Ki, IC50, or cellular activity against other RORγt inhibitors.
  • Incomplete Methodological Details: Key experimental details are missing, such as:
    • The specific assay types used (e.g., TR-FRET, SPR) for binding and functional data.
    • Detailed cell culture conditions for the hPBMC and mouse splenocyte experiments.
    • The specific concentrations of co-stimulants used to trigger Th17 differentiation and IL-17 production.
  • Unclear Clinical Status: While one source mentions this compound was potentially under investigation for psoriasis [1], its current clinical development status for any indication is not clarified in the search results.

Suggestions for Further Research

To compile a more comprehensive comparison guide, you may need to:

  • Consult Specialized Databases: Deepen your search on platforms like PubMed, Google Scholar, or patent databases using terms like "RORγt inhibitor comparison," "VTP-43742 clinical trial," and the names of other specific inhibitors.
  • Access Original Research: Look for primary research articles that detail head-to-head studies of RORγt inhibitors.
  • Review Conference Proceedings: Check abstracts from major immunology and dermatology conferences, which often present pre-clinical and clinical comparative data.

References

Vimirogant Selectivity and Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data on Vimirogant's selectivity and functional activity.

Property Value Experimental Context
Target RORγt (Nuclear receptor retinoic acid receptor-related orphan nuclear receptor gamma t) [1] Transcription factor critical for Th17 cell differentiation [1].
Binding Affinity (Ki) 3.5 nM [2] Direct measurement of binding to the RORγt target [2].
In Vitro Potency (IC₅₀) 17 nM [2] Cell-based reporter gene assay (RGA) measuring RORγt inhibition [2].
Selectivity vs. RORα/RORβ >1000-fold [2] Shows high specificity for RORγt over related nuclear receptors RORα and RORβ [2].
Cellular Activity (IC₅₀) 57 nM [2] Inhibition of IL-17A secretion from mouse splenocytes during Th17 differentiation [2].
Impact on Th1, Th2, Treg No effect [2] Demonstrates specific action on the Th17 lineage without affecting other T-helper cell differentiation paths [2].

Mechanism of Action and Signaling Pathway

This compound acts as an oral RORγt inverse agonist/antagonist. RORγt is a master transcriptional regulator of T-helper 17 (Th17) cell differentiation and function. By inhibiting RORγt in the IL-23/Th17 axis, this compound blocks the production of key pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22, which are central to psoriasis and other autoimmune diseases [1].

The following diagram illustrates the signaling pathway and this compound's role:

IL23 IL-23 Signal RORgt RORγt (Transcription Factor) IL23->RORgt Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17A, IL-17F, IL-22 Th17->IL17 Keratinocyte Keratinocyte Activation & Psoriasis Plaque Formation IL17->Keratinocyte This compound This compound This compound->RORgt  Inhibits

Key Experimental Methodologies

The data in the summary table were generated using standard pharmacological and immunological assays:

  • Reporter Gene Assay (RGA): Used to determine the IC₅₀ of 17 nM. This assay measures the ability of this compound to inhibit RORγt-driven transcription of a reporter gene in a cell line [2].
  • Binding Assay (Ki): The Ki of 3.5 nM was determined using assays like fluorescence polarization to measure the compound's direct binding affinity to the RORγt ligand-binding domain [1].
  • Selectivity Profiling: The >1000-fold selectivity was likely assessed by testing this compound's binding or functional activity against a panel of related receptors, including RORα and RORβ [2].
  • Mouse Splenocyte Assay: The cellular IC₅₀ of 57 nM was measured by treating isolated mouse spleen cells under Th17-polarizing conditions and quantifying the subsequent reduction in IL-17A secretion using methods like ELISA [2].

Interpretation and Research Context

  • Strategic Advantage of Target: Unlike biologics that neutralize a single cytokine, RORγt antagonists aim to suppress multiple key cytokines in the Th17 pathway simultaneously, potentially offering a broader mechanism for treating Th17-mediated diseases [1].
  • Clinical Development Status: According to pharmaceutical databases, this compound's development for autoimmune diseases like plaque psoriasis has been discontinued [3]. It reached Phase IIa trials before development was stopped in 2018 [1]. Later research shifted focus to its potential in dry eye disease [4].
  • Benchmarking Against Peers: this compound was one of several RORγt inhibitors in clinical development. Other candidates like BI 730357 and JTE-451 have also been investigated for plaque psoriasis, highlighting continued interest in this target despite this compound's discontinuation [1].

References

Vimirogant and Related RORγt Antagonists

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key details of Vimirogant and other RORγt antagonists that have been investigated for the treatment of psoriasis [1].

Drug Name Therapeutic Target Type of Molecule Key Development Phase & Status Reported Efficacy (in clinical trials) Reported Safety Notes
This compound (VTP-43742) RORγt (Transcription factor in the IL-23/Th17 axis) Oral Small Molecule Phase IIa (Development discontinued in 2018) Information not available in search results Information not available in search results
BI 730357 RORγt Oral Small Molecule Phase II (Development ongoing as of cited article) Information not available in search results Information not available in search results
GSK2981278 RORγt Topical Small Molecule Phase I/II Information not available in search results Information not available in search results
JTE-451 RORγt Oral Small Molecule Phase II (Completed Feb 2020) Information not available in search results Information not available in search results

Scientific Context and Mechanism of Action

This compound was an oral small-molecule RORγt antagonist investigated for autoimmune diseases like plaque psoriasis [1]. The transcription factor RORγt plays a critical role in the differentiation and activation of Th17 cells, which are key drivers in psoriasis pathogenesis. These cells produce pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22 [1].

  • Therapeutic Rationale: Unlike biologic therapies that target single cytokines (e.g., IL-17 or IL-23 inhibitors), RORγt antagonists aim to have a broader effect by targeting a master regulator higher up in the IL-23/Th17 signaling pathway [1].
  • Development Status: The development of this compound was discontinued after Phase IIa trials for psoriasis in 2018 [1]. The specific reasons for discontinuation (e.g., efficacy, safety, or strategic business decisions) are not detailed in the available sources.

The following diagram illustrates the targeted pathway of RORγt antagonists like this compound within the IL-23/Th17 axis, a key pathway in psoriasis pathogenesis [2] [3] [1].

psoriasis_pathway IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R JAK2 JAK2 IL23R->JAK2 TYK2 TYK2 IL23R->TYK2 STAT3 STAT3 JAK2->STAT3 TYK2->STAT3 RORγt RORγt STAT3->RORγt Th17 Th17 Cell Differentiation RORγt->Th17 IL17 Production of IL-17A, IL-17F, IL-22 Th17->IL17 RORγt_inhib RORγt Antagonists (e.g., this compound) RORγt_inhib->RORγt

References

Vimirogant half-life compared to competitors

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on RORγt Inhibitors

The table below summarizes the key details found for several RORγt inhibitors. Please note that data for Vimirogant is incomplete.

Drug Name Highest Phase Reached Reported Half-Life (Mean Terminal) Dosing Regimen Key Indications Studied
This compound (AGN-242428, VTP-43742) [1] Discontinued (Phase 2) [1] Information Not Publicly Available Information Not Publicly Available Plaque Psoriasis, Psoriatic Arthritis, Dry Eye Syndromes [1]
Cedirogant (ABBV-157) [2] Phase 2 [2] 16 to 28 hours [2] Once daily (75–375 mg) [2] Moderate to Severe Chronic Plaque Psoriasis [2]
Compound 14 (Topical, code name) [3] Preclinical (Not yet in clinical trials) [3] Not Applicable (Designed for local, topical action) [3] Topical Application [3] Psoriasis (Topical treatment) [3]

Experimental Protocols for Pharmacokinetic Data

The half-life data for Cedirogant was generated through standardized clinical trial protocols, which are typical for this type of research [2]:

  • Study Designs: The data came from first-in-human, randomized, double-blind, placebo-controlled studies. These included Single-Ascending Dose (SAD) and Multiple-Ascending Dose (MAD) designs in healthy participants and patients with psoriasis [2].
  • PK Data Collection: Blood samples were collected at predefined time points after drug administration. For the MAD study, intensive pharmacokinetic sampling was performed on the first day and after repeated dosing (e.g., Day 14 or 28) to assess steady-state concentrations and accumulation [2].
  • Half-Life Calculation: The mean terminal half-life was calculated from the plasma concentration-time data using non-compartmental methods. This value describes the time it takes for the plasma concentration to reduce by half during the terminal elimination phase [2].

Context: The RORγt Inhibitor Drug Landscape

To better understand the context of this comparison, the following diagram outlines the therapeutic pathway these drugs target.

IL23 IL-23 Signal RORgt Transcription Factor RORγt IL23->RORgt Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17A/F Production Th17->IL17 Inflammation Psoriasis & Autoimmune Inflammation IL17->Inflammation Inhibitor RORγt Inverse Agonist (e.g., this compound, Cedirogant) Inhibitor->RORgt Inhibits

As the diagram shows, this compound and Cedirogant are both oral, small-molecule inverse agonists of RORγt [1] [2]. They work by inhibiting the RORγt pathway, which is the master regulator for the production of pro-inflammatory IL-17 cytokines [4].

References

Vimirogant Profile & Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant (also known as AGN-242428 and VTP-43742) is a small molecule drug that acts as a retinoic acid receptor-related orphan receptor C2 (RORγt) inverse agonist [1] [2]. Its development for plaque psoriasis and psoriatic arthritis has been discontinued after Phase II trials [2].

The table below summarizes its known characteristics:

Attribute Details
Drug Type Small molecule [2]
Target RORγt (RORC2) [1] [2]
Mechanism of Action RORγt inverse agonist [1] [2]
Highest Phase of Development Phase II (Discontinued) [2]
Molecular Formula C27H35F3N4O3S [2]
Originator Allergan (now AbbVie) [1]

Experimental Data & Methodologies

While specific metabolite identification studies for this compound are not available in the public domain, the research that is available provides insight into the standard methodologies used to profile compounds of this class.

Key Experimental Protocols

The evaluation of this compound and similar RORγt inhibitors typically involves several key assays [1]:

  • TR-FRET Cofactor Recruitment Assay: This assay measures the compound's potency (reported as IC50) to inhibit the recruitment of a coactivator peptide (like SRC1-2) to the RORγt ligand-binding domain in a cell-free system.
  • IL-17A Inhibition in Human Th17 Cells: This functional cellular assay determines the compound's ability to inhibit the production of interleukin-17A (IL-17A) by primary human T-helper 17 cells, confirming its functional activity in a biologically relevant context.
  • In Vitro Metabolic Stability: This is typically assessed using assays like Human Liver Microsomes (HLM) to determine the intrinsic clearance (CLint) of the compound, which provides an early indication of its metabolic stability.
  • Passive Permeability: This is often measured using models like RRCK (MDCKII-LE) cell monolayers to determine apparent permeability (Papp), which is crucial for predicting oral absorption and tissue penetration.
This compound's Reported Performance

In a study of related compounds, this compound was reported to have shown a reduction in disease severity in a small cohort of patients with moderate-to-severe psoriasis [1]. This suggests that the compound was biologically active in humans, but specific pharmacokinetic or metabolite data from this trial have not been published.

Standard Metabolite Profiling Workflow

For a comprehensive metabolite profile, the standard approach in drug development involves the following workflow, which would likely have been applied to this compound:

start Drug Candidate sp1 In Vitro Systems (e.g., Liver Microsomes) start->sp1 sp2 In Vivo Studies (Animal Models) start->sp2 sp3 Clinical Trials (Human Subjects) start->sp3 sample Biological Sample (Plasma, Urine) sp1->sample sp2->sample sp3->sample prep Sample Preparation (Protein Precipitation, Solid-Phase Extraction) sample->prep analysis LC-MS/MS or HRMS Analysis prep->analysis id Metabolite Identification & Structural Elucidation analysis->id output Metabolite Profile (Structures, Abundance) id->output

The primary analytical technology for this is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (HRMS) [3] [4]. This method separates components in a sample and provides detailed information on the mass and structure of the parent drug and its metabolites.

References

Vimirogant drug interaction comparisons

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant at a Glance

This compound (VTP-43742) is a potent and selective small molecule developed as an RORγt inverse agonist [1] [2]. RORγt is a key transcription factor for the development and function of T-helper 17 (Th17) cells, which play a central role in autoimmune diseases by producing interleukin-17 (IL-17) [3] [4]. By inhibiting RORγt, this compound aims to suppress the IL-23/Th17 axis, a validated pathway for treating autoimmune conditions like psoriasis [3] [5].

Pharmacological & Developmental Comparison

The table below summarizes how this compound compares to other RORγt inhibitors that have reached clinical development. Please note that the development status for most compounds has been marked as discontinued or suspended [3] [2].

Compound Name Mechanism Key Potency (IC₅₀ or Kᵢ) Selectivity (vs. RORα/β) Developmental Status
This compound (VTP-43742) [1] [2] RORγt inverse agonist IC₅₀ = 17 nM; Kᵢ = 3.5 nM [1] >1000-fold [1] Discontinued (Phase II) [2]
BI 730357 [3] RORγt antagonist hPBMC IL-17 IC₅₀ = 48 nM [3] Information missing Phase II [3]
GSK2981278 [3] RORγt inverse agonist Information missing Information missing Discontinued (Phase I/II, topical) [3]
ABBV-157 [3] RORγt inverse agonist Information missing Information missing Discontinued (Phase I) [3]
JTE-151 [3] RORγt antagonist Information missing Information missing Discontinued (Phase I) [3]
AZD-0284 [3] RORγt antagonist Information missing Information missing Development suspended [3]

Core Experimental Protocols

The data in the table above is derived from standard industry assays used to evaluate RORγt inhibitors:

  • TR-FRET Cofactor Recruitment Assay: This assay measures the compound's ability to disrupt the binding of a coactivator peptide (like SRC1-2) to the RORγt ligand-binding domain (LBD). It directly quantifies target engagement and is often reported as an IC₅₀ value [6].
  • IL-17A Inhibition in Human Th17 Cells: This is a key functional assay. Human primary CD4+ T cells are differentiated into Th17 cells in vitro. The compound is added, and the concentration of IL-17A in the supernatant is measured by ELISA. The IC₅₀ from this assay reflects the compound's functional potency in a physiologically relevant human cellular system [3] [6].
  • Selectivity Profiling: Selectivity over related nuclear receptors RORα and RORβ is typically assessed using similar TR-FRET or binding assays configured with these isoforms. This ensures the compound is not affecting other pathways [1].

Mechanism of Action and Clinical Context

The following diagram illustrates the role of RORγt in the IL-23/Th17 pathway and the point of inhibition for this compound.

G Mechanism of RORγt Inhibition IL23 IL-23 Signal RORgt RORγt Transcription Factor IL23->RORgt Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17A/F Production Th17->IL17 Inflammation Autoimmune Inflammation IL17->Inflammation This compound This compound This compound->RORgt  Inhibits

Despite promising early clinical results where it reduced disease severity in psoriasis [6], development of this compound was discontinued after Phase II trials [2]. This reflects a broader trend, as many early RORγt inhibitors have faced developmental challenges [3]. Recent research is exploring new approaches, such as macrocyclic compounds designed for topical application, which aim to improve properties like skin permeation while minimizing systemic exposure [6].

References

Vimirogant Receptor Binding and Selectivity Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key in vitro binding and selectivity data for Vimirogant (also known as AGN 242428 or VTP-43742) from scientific sources [1].

Parameter Experimental Data for this compound
Primary Target RORγ (RORC; Nuclear Receptor ROR-gamma) [1]
Binding Potency (IC₅₀) 3.7 nM [1]
Potency Assay Radio-ligand RORγ binding scintillation proximity assay (SPA) [1]
Selectivity vs. RORα >1,000-fold [1]
Selectivity vs. RORβ >1,000-fold [1]
Key Off-Target Activity Inhibits hERG channel by 45.4% at 3 μM [1]
3D Structure (PDB ID) 5NTW (Provides structure of probe-target interaction) [1]

Experimental Protocols for Key Data

Understanding the methodology behind the data is crucial for interpretation. Here are the protocols for the key experiments cited:

  • Binding Potency and Selectivity Assay [1]: The primary data for this compound's affinity and selectivity comes from a radio-ligand RORγ binding scintillation proximity assay (SPA). In this type of assay, a known radioactive RORγ ligand competes with this compound for binding to the receptor. The amount of radioactive signal detected is inversely proportional to the test compound's binding strength. The IC₅₀ value (3.7 nM) represents the concentration of this compound needed to displace half of the radioactive ligand, indicating very high potency.

  • Off-Target Selectivity Screening [1]: The activity on the hERG channel is a standard safety pharmacology test critical in drug development. This assay measures a drug's potential to inhibit the hERG potassium channel, which is linked to a risk of serious heart rhythm side effects. The result (45.4% inhibition at 3 μM) suggests that this compound has some off-target activity at high concentrations, which is an important consideration for its therapeutic profile [1].

Context on RORγ and this compound's Role

This compound is an inverse agonist of RORγt (the transcriptional variant expressed in T-cells) [1]. This means it suppresses the baseline activity of the receptor.

  • Therapeutic Area: It was developed for the treatment of autoimmune diseases, such as psoriasis, by targeting the IL-23/Th17/IL-17 axis [2]. In psoriasis, this signaling pathway is overactive, leading to inflammation. RORγt is a master regulator of Th17 cell differentiation and the production of IL-17.
  • Clinical Status: this compound has been dosed orally in humans in Phase I and Phase II clinical studies, and evidence suggests psoriasis patients showed improvements after treatment [1].

The following diagram illustrates the signaling pathway that this compound inhibits and its proposed role in psoriasis pathogenesis, based on the search results [1] [2].

fascia IL23 IL-23 Signal RORgt RORγt Receptor IL23->RORgt Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17 Production Th17->IL17 Inflammation Psoriatic Inflammation (Skin & Joints) IL17->Inflammation This compound This compound (RORγ Inverse Agonist) This compound->RORgt  Inhibits

References

Vimirogant vs. Other Oral Small Molecules in Psoriasis

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the mechanism of action and key experimental data for Vimirogant and other representative oral small-molecule drugs in development for psoriasis.

Drug Name Mechanism of Action Molecular Target & Potency (IC₅₀/Ki) Key Experimental Findings

| This compound | Inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt) [1]. | RORγt inhibitor • Ki = 3.5 nM • IC₅₀ = 17 nM [1] | • Inhibits IL-17A secretion from activated human PBMCs (IC₅₀ = 18 nM) and human whole blood (IC₅₀ = 192 nM) [1]. • Selectively inhibits Th17 cell differentiation without affecting Th1, Th2, or Treg cells [1]. • In an EAE mouse model, it suppressed clinical symptoms, demyelination, and inflammatory markers [1]. | | Deucravacitinib | Allosteric inhibitor of Tyrosine Kinase 2 (TYK2) [2]. | Selective TYK2 inhibitor (binds to the pseudokinase domain) [2] | • Achieved high rates of PASI 75 (Plaque Psoriasis Area Severity Index) response in Phase III trials [3]. • Functions by blocking signaling of key cytokines (IL-23, IL-12, Type I IFN) with a mechanism that promotes target specificity and reduces adverse events [2]. | | Apremilast | Inhibitor of Phosphodiesterase-4 (PDE4) [4]. | PDE4 inhibitor [4] | • In the ESTEEM 1 Phase III trial, 33.1% of patients achieved PASI 75 at week 16 vs. 5.3% on placebo [4]. • Increases intracellular cAMP, modulating the production of both pro-inflammatory and anti-inflammatory cytokines (e.g., reduces IL-17A, IL-23; increases IL-10) [4]. |

Experimental Protocols for Key Data

For researchers, understanding the methodology behind the key findings is crucial. Here are the experimental protocols related to the data for this compound cited above [1]:

  • In Vitro IL-17A Inhibition in hPBMCs/Whole Blood

    • Objective: To quantify the inhibition of IL-17A secretion by this compound in physiologically relevant human immune cell environments.
    • Methods:
      • Cell Isolation/Collection: Isolate human peripheral blood mononuclear cells (PBMCs) from donor blood or use fresh, anticoagulated human whole blood.
      • Stimulation & Treatment: Stimulate cells with a mitogen (e.g., phytohemagglutinin-P) to activate T cells and induce IL-17A production. Co-treat with a concentration range of this compound or a vehicle control.
      • Incubation: Incubate cultures for a predetermined period (e.g., 72 hours for PBMCs, 48 hours for whole blood).
      • Analysis: Centrifuge samples to collect supernatant. Quantify IL-17A concentration in the supernatant using a specific immunoassay (e.g., ELISA).
      • Data Calculation: Plot IL-17A concentration against the log of this compound concentration to determine the IC₅₀ value.
  • In Vivo Efficacy in Mouse EAE Model

    • Objective: To evaluate the efficacy of this compound in suppressing disease in a mouse model of autoimmune encephalomyelitis (EAE), a model for human Th17-driven autoimmune diseases.
    • Methods:
      • Induction: Induce EAE in C57BL/6 mice by immunizing with myelin oligodendrocyte glycoprotein peptide 35-55 (MOG³⁵⁻⁵⁵) emulsified in Complete Freund's Adjuvant (CFA).
      • Dosing: Administer this compound or vehicle control orally once daily, typically starting at the time of immunization or at the onset of clinical signs.
      • Assessment:
        • Clinical Scoring: Monitor and score mice daily for clinical symptoms of EAE (e.g., limb weakness, paralysis) on a standardized scale.
        • Tissue Analysis: At the endpoint, harvest spinal cords for histological analysis (e.g., Luxol Fast Blue staining to assess demyelination) and for molecular analysis (e.g., qPCR to measure mRNA expression of inflammatory markers like IL-17A, IFN-γ, IL-6).

Psoriasis Signaling Pathways and Drug Targets

The diagram below illustrates the intracellular signaling pathways in psoriasis and where this compound and the other compared drugs exert their action.

G IL23 IL-23 (Extracellular) IL23R IL-23 Receptor IL23->IL23R TNFa TNF-α (Extracellular) Others Other Cytokines PDE4 PDE4 Enzyme Others->PDE4 Upregulates JAK2_TYK2 JAK2 / TYK2 IL23R->JAK2_TYK2 TNFR TNF-α Receptor cAMP cAMP PDE4->cAMP Degrades STATs STAT Proteins (STAT1, STAT3, STAT4, STAT5) JAK2_TYK2->STATs RORgt RORγt STATs->RORgt Promotes expression TYK2_Inhib Deucravacitinib (TYK2 Inhibitor) TYK2_Inhib->TYK2_Inhib  Allosteric Inhibition Th17_Diff Th17 Cell Differentiation RORgt->Th17_Diff RORgt_Inhib This compound (RORγt Inverse Agonist) RORgt_Inhib->RORgt Inhibition IL17_Prod Production of IL-17A, IL-17F, IL-22 Th17_Diff->IL17_Prod AntiInfamm Anti-inflammatory Response cAMP->AntiInfamm PDE4_Inhib Apremilast (PDE4 Inhibitor) PDE4_Inhib->PDE4 Inhibition

The search results indicate that this compound is no longer in development for psoriasis [5]. However, its mechanism as a RORγt inhibitor remains scientifically significant. The field of psoriasis treatment continues to advance with other oral small molecules, particularly TYK2 inhibitors like deucravacitinib, which has progressed to approval and offers a different, highly specific approach to modulating the IL-23 pathway [2] [3].

References

Vimirogant clinical outcomes versus standard care

Author: Smolecule Technical Support Team. Date: February 2026

Vimirogant at a Glance

The table below summarizes the key characteristics of this compound based on the search results:

Feature Description
Drug Type Small molecule drug [1]
Mechanism of Action Potent, selective, and orally active RORγt inverse agonist [2] [1].
Primary Target RAR-related orphan receptor gamma t (RORγt) [2].
Key Preclinical Finding Inhibits Th17 cell differentiation and IL-17A secretion [2].
Highest Phase Reached Phase 2 (Development Discontinued) [1].
Investigated Indications Plaque Psoriasis, Psoriatic Arthritis, and Dry Eye Syndromes [1].

Mechanism of Action and Experimental Data

This compound was designed to intervene in the IL-23/Th17 immune pathway, which is central to psoriasis pathogenesis [3]. Its novel approach targeted a key transcription factor earlier in the inflammatory cascade.

Detailed Mechanism: RORγt Inhibition

The following diagram illustrates the proposed mechanism of action for this compound within the IL-23/Th17 pathway:

G IL23 IL-23 Signal RORgammat RORγt Transcription Factor IL23->RORgammat Activates Th17 Th17 Cell Differentiation RORgammat->Th17 IL17 IL-17A/F Production Th17->IL17 Inflammation Psoriatic Inflammation (Skin cell proliferation, etc.) IL17->Inflammation This compound This compound (RORγt Inhibitor) This compound->RORgammat Inhibits

As an inverse agonist, this compound not only blocks the receptor but also actively suppresses its baseline activity [2] [1]. It exhibited high selectivity, showing over 1000-fold selectivity for RORγt versus the related RORα and RORβ isotypes [2].

Summary of Available Experimental Data

The table below consolidates the key experimental findings for this compound:

Parameter Experimental Detail
In Vitro Binding Affinity (Ki) 3.5 nM for RORγt [2].
In Vitro Functional Activity (IC₅₀) 17 nM for inhibiting RORγt function [2].
Cellular Activity (IC₅₀) 18 nM for IL-17A inhibition in human peripheral blood mononuclear cells (hPBMCs); 57 nM for inhibition of Th17 differentiation in mouse splenocytes [2].
In Vivo Model Mouse Experimental Autoimmune Encephalomyelitis (EAE) model [2].
In Vivo Outcome Suppressed clinical symptoms, demyelination, and inflammatory marker expression [2].
Clinical Safety (Phase 1) "No serious adverse events were reported" [1].

Interpretation and Context of Available Data

The available data suggests this compound was a promising, highly selective oral agent that targeted a critical pathway in psoriasis. However, its development was halted after Phase 2 trials [1]. The specific clinical outcomes, efficacy compared to standard care, and reasons for discontinuation (e.g., efficacy, safety, or strategic decisions) are not detailed in the public search results.

For researchers, this case highlights that while a drug may show strong mechanistic rationale and promising early data, it does not always progress to late-stage clinical validation.

References

Vimirogant research findings validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Findings and Protocols

The key findings on Vimirogant are derived from standard preclinical experimental models.

  • In Vitro Binding and Cellular Assays: The potency (Ki, IC50) and selectivity of this compound were determined through biochemical binding assays and cellular inhibition assays using mouse splenocytes and human peripheral blood mononuclear cells (PBMCs) [1]. In these experiments, cells are stimulated to differentiate into Th17 cells and produce IL-17. This compound is applied to measure its concentration-dependent inhibition of IL-17A secretion.
  • In Vivo Efficacy Model: The in vivo potential of this compound was demonstrated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard model for multiple sclerosis that shares the Th17 pathway with psoriasis [1]. Mice treated orally with this compound showed significant suppression of clinical symptoms, demyelination, and reduction in inflammatory markers in the spinal cord.

This compound's Role in Psoriasis Treatment

The diagram below shows the role of this compound in the IL-23/Th17 pathway, which is central to psoriasis pathogenesis [2] [3].

G IL23 IL-23 (from Dendritic Cells) IL23R IL-23 Receptor IL23->IL23R JAK2_TYK2 JAK2 / TYK2 IL23R->JAK2_TYK2 STAT3 STAT3 JAK2_TYK2->STAT3 RORgt RORγt (in Nucleus) STAT3->RORgt Th17 Th17 Cell Differentiation RORgt->Th17 Promotes IL17 IL-17A/F Production Th17->IL17 Keratinocyte Keratinocyte Activation IL17->Keratinocyte Inflammation Skin Inflammation & Psoriasis Plaques Keratinocyte->Inflammation This compound This compound (RORγt Inhibitor) This compound->RORgt Inhibits

Comparison with Other Psoriasis Drug Classes

This compound represents a novel approach within the broader landscape of psoriasis treatments. The table below contrasts its mechanism with other established therapeutic classes [2] [4] [3].

Drug Class / Target Mechanism of Action Example Drugs Key Differentiator of this compound
RORγt Inhibitors Oral small molecules; directly target Th17 cell differentiation in the nucleus. This compound Acts at the transcriptional level, upstream of IL-17 production.

| Biologics (IL-17/IL-23) | Injectable large proteins; neutralize cytokines or their receptors outside the cell. | Secukinumab (IL-17) Guselkumab (IL-23) | Oral administration; intracellular target. | | JAK/TYK2 Inhibitors | Oral small molecules; block intracellular signaling pathways of multiple cytokines. | Tofacitinib (JAK) Deucravacitinib (TYK2) | More specific to the Th17 pathway; targets a nuclear receptor vs. kinases. | | PDE4 Inhibitors | Oral or topical small molecules; increase cAMP to broadly reduce inflammation. | Apremilast (oral) Roflumilast (topical) | Broader anti-inflammatory vs. highly specific pathway inhibition. |

Research Status and Next Steps

The current data for this compound is preclinical, and its efficacy in human psoriasis trials has not been established [1] [3]. For a comprehensive comparison with alternative therapies, the following steps are recommended:

  • Consult Clinical Trial Registries: Search platforms like ClinicalTrials.gov for any ongoing or completed clinical trials for this compound (VTP-43742, AGN-242428) to find human data.
  • Review Conference Abstracts: Look for presentations from major dermatology congresses where early-phase clinical results are often first disclosed.
  • Benchmark Against Approved Drugs: Compare your findings with the extensive clinical data and established protocols for approved biologics and small molecules like deucravacitinib and apremilast [2] [4] [5].

References

Designing a Rigorous Comparative Study

Author: Smolecule Technical Support Team. Date: February 2026

For a comparative effectiveness study of a new drug, the choice of experimental design is paramount to ensuring the results are valid and reliable. The following table compares the two main categories of study designs used in clinical research [1].

Feature Randomized Controlled Trial (RCT) Quasi-Experimental Study
Core Principle Participants are randomly assigned to treatment or control groups. [2] Assignment to groups is non-random. Uses existing groups or cohorts. [3]
Internal Validity High; randomisation minimizes confounding variables and selection bias. [2] [3] Lower; more susceptible to confounding variables and bias. [2] [3]
External Validity Can be lower due to strict inclusion criteria and controlled settings. [3] Often higher; may be more feasible and reflect real-world patient populations. [3]
Key Method for Rigor Random assignment, blinding, use of a control group. [2] Use of a control group, statistical adjustment for confounders, innovative data linkage. [3]
Participant Assignment Between-subjects design is typical (each participant in one group only). [1] Between-subjects design is typical. [1]

For a comprehensive comparison, your study protocol should detail the following elements:

  • Defined Population & Cohorts: Clearly specify the patient population, including inclusion/exclusion criteria. In a quasi-experimental design, carefully select a comparable control group (e.g., using propensity score matching). [3]
  • Key Outcome Measures: Pre-define primary and secondary endpoints (e.g., PASI 75 score for psoriasis, specific biomarker levels, quality of life indices). [4]
  • Data Collection Points: Establish a schedule for baseline, interim, and final assessments.
  • Statistical Analysis Plan: Outline the methods for analyzing primary and secondary outcomes and any subgroup analyses. For quasi-experiments, describe methods to control for confounding. [3]

Visualizing Study Design Logic

To help conceptualize the structure of a between-subjects study design (common in drug trials), the following Graphviz diagram illustrates the participant flow and group assignment:

StudyDesign Start Patient Population (Screened & Eligible) RandomAssignment Random Assignment Start->RandomAssignment GroupA Treatment Group A (e.g., Vimirogant) RandomAssignment->GroupA GroupB Treatment Group B (e.g., Active Control) RandomAssignment->GroupB GroupC Control Group (e.g., Placebo) RandomAssignment->GroupC OutcomeA Outcome Assessment GroupA->OutcomeA OutcomeB Outcome Assessment GroupB->OutcomeB OutcomeC Outcome Assessment GroupC->OutcomeC Comparison Statistical Comparison of Outcomes OutcomeA->Comparison OutcomeB->Comparison OutcomeC->Comparison

Tools for Creating Diagrams

Graphviz is an excellent tool for programmatically creating clear and consistent diagrams for publications. Here are some tips for getting started:

  • Use an Online Editor: Websites like GraphvizOnline allow you to write DOT code and see the rendered graph in real-time, which is ideal for learning and experimentation [5].
  • Integrate into Your Workflow: You can install Graphviz locally and use command-line tools, or integrate it into editors like Visual Studio Code with extensions that provide syntax highlighting and live previews [6] [7].

How to Proceed with Your this compound Guide

Since specific data on this compound is not yet available in the public domain, I suggest you:

  • Consult Specialized Databases: Search clinical trial registries (like ClinicalTrials.gov) for any ongoing or completed studies on this compound. Peer-reviewed medical journals are the primary source for published results.
  • Adapt the Framework: Use the structured tables and the Graphviz diagram provided above as a template. Once you obtain data from published studies, you can populate them with specific details like exact P-values, confidence intervals, and dose regimens.
  • Focus on the Pathway: If this compound's mechanism of action is known, you can create a detailed signaling pathway diagram using Graphviz's HTML-like labels to show molecular targets, similar to those described for other small-molecule inhibitors [4] [8].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

552.23819665 Da

Monoisotopic Mass

552.23819665 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q4D8POE1IP

Dates

Last modified: 04-14-2024
1: Pandya VB, Kumar S, Sachchidanand S, Sharma R, Desai RC. Combating Autoimmune
2: Gege C. RORγt inhibitors as potential back-ups for the phase II candidate
3: Gege C. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae

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